Technical Documentation Center

4-(1H-imidazol-1-yl)-2-methylbenzoicacidhydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(1H-imidazol-1-yl)-2-methylbenzoicacidhydrochloride

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-(1H-Imidazol-1-yl)-2-methylbenzoic Acid Hydrochloride

Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery Executive Summary 4-(1H-Imidazol-1-yl)-2-methylbenzoic acid hydrochloride (CAS: 1249328-87-7 for free base) is a highly functionalize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary

4-(1H-Imidazol-1-yl)-2-methylbenzoic acid hydrochloride (CAS: 1249328-87-7 for free base) is a highly functionalized, versatile pharmaceutical building block. Featuring a sterically hindered carboxylic acid and a basic imidazole pharmacophore, this compound is frequently utilized in the design of targeted therapeutics, including kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. This technical guide provides an in-depth analysis of its structural dynamics, scalable synthetic routes, and optimized protocols for overcoming steric hindrance during late-stage amide coupling.

Physicochemical Profiling & Structural Dynamics

The molecular behavior of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid is dictated by the interplay between its two ionizable centers and the steric influence of the ortho-methyl group.

  • The "Ortho Effect" on Acidity: The presence of the 2-methyl group adjacent to the carboxylic acid forces the carboxylate out of coplanarity with the phenyl ring. This steric inhibition of resonance prevents the aromatic system from donating electron density into the carboxylate. Consequently, the inductive electron-withdrawing effect of the sp² carbons dominates, slightly increasing the acidity of the carboxylic acid (pKa ~3.9) compared to unsubstituted benzoic acid[1].

  • Imidazole Basicity and Salt Formation: The imidazole ring acts as a strong hydrogen bond acceptor and a basic center, with the pKa of its conjugate acid measured at approximately 6.46 in non-aqueous physiological mimics (like DMSO)[1]. Because the free base exists as a zwitterion at neutral pH, isolating the compound as a hydrochloride salt is highly advantageous. The HCl salt protonates the imidazole ring, disrupting the zwitterionic polymer network. This significantly enhances its solubility in polar organic solvents (e.g., DMF, DMSO) and improves shelf-life stability by preventing hygroscopic degradation.

Table 1: Quantitative Physicochemical Properties
PropertyValue / Description
Chemical Name 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride
CAS Number 1249328-87-7 (Free Base)
Molecular Formula C₁₁H₁₁ClN₂O₂ (HCl Salt)
Molecular Weight 238.67 g/mol (HCl Salt) ; 202.21 g/mol (Free Base)
pKa (Carboxylic Acid) ~3.9 (Aqueous estimate)
pKa (Imidazole Conjugate Acid) ~6.46 - 7.0[1]
Appearance White to off-white crystalline powder

Synthetic Methodologies & Scale-Up Protocols

The construction of the C-N bond between the imidazole ring and the benzoic acid core is achieved via transition-metal-catalyzed N-arylation. While Palladium-catalyzed Buchwald-Hartwig amination is highly efficient for many heterocycles, unsubstituted imidazoles are notorious for strongly coordinating to Pd(0) centers. This effectively poisons the catalyst unless specialized biaryl phosphine ligands (e.g., tBuXPhos) or pre-activated Pd-ligand complexes are employed[2][3].

For robust, process-scale synthesis, an Ullmann-type Copper-catalyzed C-N coupling is preferred due to the lower cost of copper and its tolerance to the carboxylic acid moiety[4].

Protocol 1: Cu-Catalyzed N-Arylation (Self-Validating Workflow)

Causality Focus: Copper(I) is highly susceptible to oxidation. The rigorous degassing step is not optional; it is the primary variable dictating catalytic turnover.

  • Reagent Loading: Charge a Schlenk flask with 4-bromo-2-methylbenzoic acid (1.0 eq), imidazole (1.5 eq), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.5 eq).

  • Degassing (Critical Step): Evacuate the flask and backfill with Argon (repeat 3x). Causality: Oxygen must be excluded to prevent the irreversible oxidation of the active Cu(I) species to inactive Cu(II).

  • Reaction: Add anhydrous, degassed DMF. Heat the mixture to 110 °C and stir vigorously for 18 hours.

  • Work-up & Isolation: Cool to room temperature. Filter through a pad of Celite to remove insoluble copper salts and inorganic base. Acidify the filtrate with 1M HCl to pH ~4 to precipitate the zwitterionic free base. Filter and wash with cold water.

  • Salt Formation: Resuspend the free base in an EtOAc/MeOH mixture. Add 4N HCl in dioxane (1.1 eq) dropwise at 0 °C. Stir for 1 hour, filter the resulting hydrochloride salt, and dry under high vacuum to constant weight.

G A 4-Bromo-2-methylbenzoic Acid + Imidazole B Catalytic System CuI, 1,10-Phenanthroline Cs2CO3, DMF, 110°C A->B Reagent Mixing C Active Cu(I)-Imidazolide Intermediate B->C Ligand Exchange D Oxidative Addition & Reductive Elimination C->D C-N Bond Formation E 4-(1H-imidazol-1-yl)- 2-methylbenzoic acid (Free Base) D->E Acidification (pH 4) F Salt Formation HCl in Dioxane E->F Protonation G Target Hydrochloride Salt F->G Isolation

Figure 1: Catalytic workflow and isolation logic for the Ullmann-type synthesis of the target compound.

Applications in Drug Discovery: Overcoming Steric Hindrance

In medicinal chemistry, this compound is primarily utilized to synthesize complex amides. However, the 2-methyl group presents a severe steric barrier to nucleophilic attack at the carbonyl carbon. Standard carbodiimide coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics, epimerization, and poor yields.

To overcome this, highly reactive uronium/aminium salts such as HATU or COMU must be utilized[5]. HATU generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom in the pyridine ring of the OAt leaving group provides neighboring group participation, forming a hydrogen bond with the incoming amine. This anchors the nucleophile and drastically lowers the activation energy of the transition state, effectively bypassing the steric shield of the 2-methyl group[5].

The Guanidinylation Risk: Highly nucleophilic aliphatic amines can directly attack the uronium carbon of HATU, leading to the formation of unwanted tetramethylguanidine (TMG) byproducts[6]. To prevent this, a strict pre-activation strategy is required.

Protocol 2: Sterically Hindered Amide Coupling

Causality Focus: The order of addition is manipulated to ensure the complete consumption of HATU before the nucleophilic amine is introduced, thereby eliminating TMG byproduct formation.

  • Neutralization & Deprotonation: Dissolve 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: 1 eq neutralizes the HCl salt, 1 eq deprotonates the carboxylic acid, and 1 eq acts as a general base catalyst for the coupling.

  • Pre-Activation (Active Ester Formation): Cool the solution to 0 °C. Add HATU (1.1 eq) portion-wise. Stir for 15-30 minutes. Causality: Cooling stabilizes the highly reactive OAt-ester. Allowing time for pre-activation ensures no unreacted HATU remains in solution[6].

  • Amine Addition: Add the target primary/secondary amine (1.2 eq) dropwise. Warm the reaction to room temperature and stir for 4-12 hours until LC-MS indicates complete conversion.

  • Work-up: Quench with water, extract with EtOAc. Wash the organic layer with saturated NaHCO₃ (to remove HOAt byproduct) and brine, dry over Na₂SO₄, and concentrate.

G A Sterically Hindered 2-Methylbenzoic Acid Core B HATU / DIPEA Activation A->B Deprotonation & Uronium Attack C OAt Active Ester (Highly Electrophilic) B->C HOAt Displacement D Nucleophilic Attack by Primary/Secondary Amine C->D Amine Addition (Post-Activation) E Tetrahedral Intermediate (Stabilized by H-bonding) D->E Neighboring Group Participation F Target Amide Product + HOAt Byproduct E->F Collapse & Elimination

Figure 2: Mechanistic logic of HATU-mediated amide coupling, highlighting the bypass of steric hindrance.

Analytical Characterization & Quality Control

To ensure the integrity of the building block prior to library synthesis, the following analytical validations are standard:

  • LC-MS (ESI+): Expected mass for the free base [M+H]⁺ = 203.1 m/z.

  • ¹H NMR (DMSO-d6): The imidazole protons typically appear as distinct singlets downfield (e.g., ~9.5 ppm for the acidic C2 proton in the HCl salt form), while the 2-methyl group appears as a sharp singlet around 2.5-2.6 ppm.

  • Ion Chromatography: Utilized to verify the exact molar ratio of chloride ions, ensuring the stoichiometry of the hydrochloride salt is exactly 1:1, which is critical for accurate equivalent calculations in downstream coupling reactions.

References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • An Efficient Base-Free N-Arylation of Imidazoles and Amines with Arylboronic Acids Using Copper-Exchanged Fluorapatite.
  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. NIH PMC.
  • Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. University of East Anglia / ACS.
  • Buchwald Phosphine Ligands. Sigma-Aldrich.

Sources

Exploratory

Synthesis of 4-(1H-imidazol-1-yl)-2-methylbenzoic Acid Hydrochloride: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive overview and detailed protocol for the synthesis of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride, a key building block in pharmaceutical research and deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocol for the synthesis of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride, a key building block in pharmaceutical research and development. The described synthetic pathway originates from commercially available 4-fluoro-2-methylbenzonitrile and proceeds through a two-step sequence involving a nucleophilic aromatic substitution followed by nitrile hydrolysis and subsequent salt formation. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: Significance and Synthetic Strategy

The 4-(imidazol-1-yl)benzoic acid scaffold is a prevalent motif in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. The introduction of a methyl group at the 2-position of the benzoic acid ring can significantly influence the molecule's conformational properties and its interactions with biological targets. Consequently, the efficient and scalable synthesis of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride is of considerable interest to the medicinal chemistry community.

The synthetic strategy detailed herein was designed for its efficiency, utilization of readily available starting materials, and adherence to established, reliable chemical transformations. The core of this approach is a nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for the formation of carbon-heteroatom bonds.

Overall Synthetic Scheme

The synthesis of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride is accomplished via the following two-step reaction sequence:

Synthetic Pathway 4-fluoro-2-methylbenzonitrile 4-Fluoro-2-methylbenzonitrile intermediate 4-(1H-Imidazol-1-yl)-2-methylbenzonitrile 4-fluoro-2-methylbenzonitrile->intermediate Imidazole, K2CO3, DMSO, 120 °C imidazole Imidazole product_base 4-(1H-Imidazol-1-yl)-2-methylbenzoic Acid intermediate->product_base 1. H2SO4 (70%), 140-150 °C 2. Neutralization final_product 4-(1H-Imidazol-1-yl)-2-methylbenzoic Acid HCl product_base->final_product HCl in Isopropanol

Figure 1: Overall synthetic scheme for 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 4-(1H-imidazol-1-yl)-2-methylbenzonitrile

The initial step involves the nucleophilic aromatic substitution of the fluorine atom in 4-fluoro-2-methylbenzonitrile with imidazole. The electron-withdrawing nature of the nitrile group activates the aryl fluoride towards nucleophilic attack.

Methodology:

  • To a solution of 4-fluoro-2-methylbenzonitrile (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add imidazole (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(1H-imidazol-1-yl)-2-methylbenzonitrile.

Causality of Experimental Choices:

  • Solvent: DMSO is a polar aprotic solvent that effectively solvates the potassium carbonate and facilitates the SNAr reaction.

  • Base: Potassium carbonate is a mild base that deprotonates the imidazole, generating the imidazolide anion, which is a more potent nucleophile.

  • Temperature: Elevated temperature is necessary to overcome the activation energy of the reaction.

Step 2: Hydrolysis of 4-(1H-imidazol-1-yl)-2-methylbenzonitrile to 4-(1H-imidazol-1-yl)-2-methylbenzoic Acid

The second step is the hydrolysis of the nitrile functionality to a carboxylic acid. This transformation is typically achieved under acidic or basic conditions. Acid-catalyzed hydrolysis is chosen here to avoid potential side reactions associated with the imidazole ring under strongly basic conditions.

Methodology:

  • To a flask containing 4-(1H-imidazol-1-yl)-2-methylbenzonitrile (1.0 eq), add 70% sulfuric acid (H₂SO₄).

  • Heat the reaction mixture to 140-150 °C for 4-6 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution to pH 6-7 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-(1H-imidazol-1-yl)-2-methylbenzoic acid.

Causality of Experimental Choices:

  • Reagent: Concentrated sulfuric acid serves as both the acid catalyst and the solvent for the hydrolysis. The high temperature is required to drive the reaction to completion. The mechanism of nitrile hydrolysis in concentrated sulfuric acid can be complex, but it is known to be effective.[2]

Step 3: Formation of 4-(1H-imidazol-1-yl)-2-methylbenzoic Acid Hydrochloride

The final step is the conversion of the free base to its hydrochloride salt to improve its stability and solubility in aqueous media.

Methodology:

  • Suspend 4-(1H-imidazol-1-yl)-2-methylbenzoic acid (1.0 eq) in isopropanol.

  • Slowly add a solution of hydrochloric acid in isopropanol (1.1 eq) to the suspension with stirring.

  • Stir the mixture at room temperature for 1-2 hours.

  • Collect the resulting precipitate by filtration, wash with a small amount of cold isopropanol, and dry under vacuum to obtain 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride.

Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
4-Fluoro-2-methylbenzonitrileC₈H₆FN135.14White solid
ImidazoleC₃H₄N₂68.08White solid
4-(1H-Imidazol-1-yl)-2-methylbenzonitrileC₁₁H₉N₃183.21Off-white solid
4-(1H-Imidazol-1-yl)-2-methylbenzoic AcidC₁₁H₁₀N₂O₂202.21White to pale yellow solid
4-(1H-Imidazol-1-yl)-2-methylbenzoic Acid HydrochlorideC₁₁H₁₁ClN₂O₂238.67White solid

Logical Workflow Diagram

Experimental Workflow cluster_step1 Step 1: S_NAr Reaction cluster_step2 Step 2: Nitrile Hydrolysis cluster_step3 Step 3: Hydrochloride Salt Formation start1 Mix 4-fluoro-2-methylbenzonitrile, imidazole, and K2CO3 in DMSO react1 Heat to 120 °C start1->react1 workup1 Aqueous workup and extraction react1->workup1 purify1 Column Chromatography workup1->purify1 product1 Obtain 4-(1H-imidazol-1-yl)-2-methylbenzonitrile purify1->product1 start2 Treat intermediate with 70% H2SO4 product1->start2 Proceed to next step react2 Heat to 140-150 °C start2->react2 workup2 Neutralization and precipitation react2->workup2 product2 Obtain 4-(1H-imidazol-1-yl)-2-methylbenzoic acid workup2->product2 start3 Suspend free base in Isopropanol product2->start3 Proceed to final step react3 Add HCl in Isopropanol start3->react3 workup3 Filtration and drying react3->workup3 final_product Obtain 4-(1H-imidazol-1-yl)-2-methylbenzoic acid HCl workup3->final_product

Figure 2: Detailed experimental workflow for the synthesis.

Conclusion

This technical guide outlines a robust and reproducible synthesis of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride. The presented methodology is based on well-established chemical principles and provides a clear, step-by-step protocol suitable for implementation in a research or process development setting. The inclusion of mechanistic insights and justifications for experimental choices aims to empower the user with a deeper understanding of the synthesis, facilitating troubleshooting and potential optimization.

References

  • ES2636691B1 - Solid form of 4- (2-methyl-1H-imidazol-1-yl) -2,2-diphenylbutanenitrile - Google Patents. (n.d.).
  • Nucleophilic aromatic substitution with imidazole developed by the group of Nicewicz. Tf. (n.d.). ResearchGate. Retrieved from [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. (n.d.).
  • Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[3][4]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-(1H-imidazol-1-yl)-2-methylbenzoic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Al-Tarawneh, S. (2010). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1).
  • Reaction strategies for synthesis of imidazole derivatives: a review - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Zheng, Z., Geng, W. Q., Wu, Z. C., & Zhou, H. P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta crystallographica. Section E, Structure reports online, 67(Pt 2), o524.
  • Collman, J. P., & Zhong, M. (2000). An efficient diamine-copper complex-catalyzed coupling of arylboronic acids with imidazoles. Organic letters, 2(9), 1233–1236.
  • (PDF) 4-(Imidazol-1-yl)benzoic acid - ResearchGate. (n.d.). Retrieved from [Link]

  • WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents. (n.d.).
  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). Arkivoc, 2008(16), 257-265.
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC. (n.d.). Retrieved from [Link]

  • 4-(1H-IMIDAZOL-1-YLMETHYL)BENZOIC ACID HYDROCHLORIDE — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. (n.d.). Retrieved from [Link]

  • Cu-Catalyzed Aqueous Phase Ullmann-Type C-N Coupling Reaction Promoted by Glycosyl Ligand - SIOC Journals. (n.d.). Retrieved from [Link]

  • Hollóczki, O., Terleczky, P., Szieberth, D., Mourgas, G., Gudat, D., & Nyulászi, L. (2011). Hydrolysis of imidazole-2-ylidenes. Journal of the American Chemical Society, 133(4), 780–789.
  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC. (n.d.). Retrieved from [Link]

  • Prabha, E. A. J. Y., Kumar, S. S., Padala, A. K., Ahmed, Q. N., & Athimoolam, S. (2016). Crystal structure of ethyl 2-[2-(4-methyl-benzo-yl)-5-p-tolyl-1H-imidazol-1-yl]acetate. Acta crystallographica.

Sources

Foundational

An In-depth Technical Guide to 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride (CAS No. 1249328-87-7)

A Note on the Subject Compound This technical guide addresses 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride, a specific chemical entity identified by CAS number 1249328-87-7. It is important for the reader to n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Subject Compound

This technical guide addresses 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride, a specific chemical entity identified by CAS number 1249328-87-7. It is important for the reader to note that while the existence of this compound is confirmed through various chemical supplier databases[1][2][3], detailed, peer-reviewed research on its synthesis, characterization, and biological activity is not extensively available in the public domain as of this writing. Therefore, this guide will provide a comprehensive technical overview by leveraging available data on the free base form, 4-(1H-imidazol-1-yl)-2-methylbenzoic acid, and its close structural analogs. This approach allows for a scientifically grounded inference of its properties and potential applications, which should be empirically validated in a laboratory setting.

Section 1: Chemical and Physical Properties

The core structure consists of a benzoic acid backbone substituted with a methyl group at the 2-position and an imidazole ring at the 4-position. The hydrochloride salt form suggests that the basic nitrogen of the imidazole ring is protonated.

Table 1: Physicochemical Properties of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid and Related Analogs

Property4-(1H-imidazol-1-yl)-2-methylbenzoic acid4-(1H-imidazol-1-yl)benzoic acid (Analog)
CAS Number 1249328-87-7[1][2][3]17616-04-5[4]
Molecular Formula C11H10N2O2[3]C10H8N2O2[5][6]
Molecular Weight 202.21 g/mol [3]188.18 g/mol [5][6][7]
Melting Point Data not available~305 °C (decomposes)[4]
Crystal System Data not availableMonoclinic[5][6]

Hazard Information:

The free base, 4-(1H-imidazol-1-yl)-2-methylbenzoic acid, has been classified with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Causes skin and serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be used when handling this compound. Work should be conducted in a well-ventilated fume hood.

Section 2: Plausible Synthesis Route

A likely synthetic route to 4-(1H-imidazol-1-yl)-2-methylbenzoic acid involves a nucleophilic aromatic substitution reaction, specifically the Ullmann condensation. This well-established method is commonly used for forming carbon-nitrogen bonds between aryl halides and nitrogen-containing heterocycles.

Step-by-Step Protocol:

  • Reactant Preparation: To a reaction vessel, add 4-bromo-2-methylbenzoic acid (1 equivalent), imidazole (1.2 equivalents), potassium carbonate (K2CO3) as a base (2 equivalents), and a catalytic amount of copper(I) iodide (CuI, ~10 mol%).

  • Solvent Addition: Add a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the mixture to a temperature between 120-150 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is poured into water and acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. This will precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield the free base.

  • Hydrochloride Salt Formation: To form the hydrochloride salt, the purified free base is dissolved in a minimal amount of a suitable organic solvent (e.g., isopropanol or diethyl ether) and a solution of hydrochloric acid in the same solvent is added dropwise with stirring. The resulting precipitate is collected by filtration and dried under vacuum.

Caption: Plausible Ullmann condensation route for the synthesis of the target compound.

Section 3: Inferred Spectroscopic and Crystallographic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the benzoic acid ring and the imidazole ring. The methyl group protons would appear as a singlet. The aromatic protons will likely be in the range of 7-8.5 ppm.

  • ¹³C NMR: The carbon NMR would show signals for the carboxylic acid carbon (~165-175 ppm), the carbons of the two aromatic rings, and the methyl carbon.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid, a C=O stretch, and C=C and C-N stretching frequencies from the aromatic rings.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (202.21 m/z).

  • X-ray Crystallography: Based on the published crystal structure of 4-(imidazol-1-yl)benzoic acid, it is expected that the title compound would also exhibit intermolecular hydrogen bonding between the carboxylic acid group and the nitrogen of the imidazole ring of an adjacent molecule.[5][6] The dihedral angle between the imidazole and benzene rings would be a key structural feature.[5][6]

Section 4: Potential Biological Activity and Applications

The imidazole moiety is a key structural feature in many biologically active compounds and approved drugs.[8] Imidazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][8][9]

Potential Applications in Drug Discovery:

  • Anticancer Research: Many imidazole-containing compounds have shown promise as anticancer agents.[9][10] The title compound could serve as a scaffold for the development of novel kinase inhibitors or other targeted therapies.

  • Anti-inflammatory Agents: The imidazole ring is present in compounds with anti-inflammatory properties. Further investigation into the ability of this compound to modulate inflammatory pathways is warranted.

  • Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. Imidazole derivatives have been explored for their antibacterial and antifungal activities.[9]

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative of the title compound.

Section 5: Conclusion

4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride is a chemical compound with a structure that suggests significant potential for applications in medicinal chemistry and materials science. While empirical data on this specific molecule is limited, this guide provides a robust, scientifically inferred foundation for researchers. The plausible synthesis via Ullmann condensation is a well-established and reliable method. The core imidazole-benzoic acid scaffold is a privileged structure in drug discovery, indicating that this compound and its derivatives are promising candidates for further investigation as anticancer, anti-inflammatory, or antimicrobial agents. Future work should focus on the empirical validation of the synthesis, comprehensive characterization, and systematic evaluation of the biological activity of this compound.

References

  • Google Patents. (n.d.). US11939299B1 - 4-((2-(2-(2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazono)methyl)benzoic acid as an anti-cancer compound.
  • PubChem. (n.d.). 4-(1H-imidazol-1-ylmethyl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (2011). 4-(Imidazol-1-yl)benzoic acid. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(1H-imidazol-1-yl)-2-methylbenzoic acid — Chemical Substance Information. Retrieved from [Link]

  • Appchem. (n.d.). 4-(1H-imidazol-1-yl)-2-methylbenzoic acid | 1249328-87-7. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(1h-imidazol-2-yl)-benzoic acid methyl ester — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1H-imidazol-2-yl)benzoic Acid. Retrieved from [Link]

  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2009). Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1):. Retrieved from [Link]

  • PubMed. (2011). 4-(Imidazol-1-yl)benzoic acid. Retrieved from [Link]

  • PMC. (2011). 4-(Imidazol-1-yl)benzoic acid. Retrieved from [Link]

  • Springer. (n.d.). Overview on Biological Activities of Imidazole Derivatives. Retrieved from [Link]

  • DSpace Repository. (n.d.). BIOBASED IMIDAZOLE DERIVATIVES WITH VERSATILE BIOACTIVITIES. Retrieved from [Link]

  • Arkivoc. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US7342118B2 - Imidazole compounds for the treatment of neurodegenerative disorders.
  • PubChemLite. (n.d.). 4-(1h-imidazol-1-ylmethyl)benzoic acid. Retrieved from [Link]

Sources

Exploratory

"structure of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride"

This guide provides a comprehensive technical overview of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This doc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document details the molecule's structural elucidation, synthesis, and analytical characterization, offering field-proven insights and methodologies for its study.
Molecular Formula: C₁₁H₁₁ClN₂O₂ Molecular Weight: 238.67 g/mol CAS Number for the free base: 1249328-87-7.

The structure of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride consists of a benzoic acid backbone substituted with a methyl group at position 2 and an imidazole ring linked via a nitrogen atom at position 4. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms in the imidazole ring.

The elucidation of this structure relies on a combination of spectroscopic techniques that provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and imidazole rings, as well as a singlet for the methyl group. The chemical shifts of the imidazole protons are particularly sensitive to the protonation state and the electronic environment.[1][2] In the hydrochloride salt, the protonation of the imidazole ring will lead to downfield shifts of the adjacent protons. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carboxyl carbon, the aromatic carbons of both rings, and the methyl carbon. The chemical shifts of the imidazole carbons provide insight into the electronic structure of the ring.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[4]

  • A strong C=O stretching band for the carboxylic acid, expected around 1700-1680 cm⁻¹ for an aryl carboxylic acid.[4][5]

  • C-N stretching vibrations from the imidazole ring.

  • Aromatic C-H and C=C stretching bands.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the molecule is expected to show a prominent ion corresponding to the protonated free base [M+H]⁺.

The synthesis of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride can be approached through a multi-step process, with the key step being the formation of the N-aryl bond between the imidazole and the benzoic acid derivative. A common and effective method for this is the Ullmann condensation reaction.[8][9]

Synthetic Workflow Diagram

Synthesis_Workflow start Starting Materials: 4-fluoro-2-methylbenzonitrile Imidazole intermediate1 Ullmann Condensation: 4-(1H-imidazol-1-yl)-2-methylbenzonitrile start->intermediate1 CuI, Base (e.g., K2CO3) Solvent (e.g., DMF) Heat intermediate2 Hydrolysis: 4-(1H-imidazol-1-yl)-2-methylbenzoic acid (Free Base) intermediate1->intermediate2 Aqueous Acid or Base (e.g., HCl or NaOH) Heat final_product Salt Formation: 4-(1H-imidazol-1-yl)-2-methylbenzoic acid HCl intermediate2->final_product HCl in suitable solvent (e.g., Ethanol or Dioxane)

Caption: Synthetic pathway for 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride.

Detailed Synthetic Protocol

Step 1: N-Arylation via Ullmann Condensation [8][9]

  • To a reaction vessel, add 4-fluoro-2-methylbenzonitrile, imidazole, copper(I) iodide (CuI), and a base such as potassium carbonate (K₂CO₃).

  • Add a high-boiling polar solvent like N,N-dimethylformamide (DMF).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-(1H-imidazol-1-yl)-2-methylbenzonitrile.

Step 2: Hydrolysis of the Nitrile

  • Dissolve the crude nitrile from the previous step in a suitable solvent, such as a mixture of ethanol and water.

  • Add a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH).

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or HPLC).

  • If basic hydrolysis was performed, cool the reaction and acidify with HCl to precipitate the free base of the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to yield 4-(1H-imidazol-1-yl)-2-methylbenzoic acid.

Step 3: Hydrochloride Salt Formation [10][11]

  • Dissolve the free base in a suitable alcohol, such as ethanol or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same solvent or bubble HCl gas through the solution.

  • The hydrochloride salt will precipitate out of the solution.

  • Stir the suspension for a period to ensure complete precipitation.

  • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum.

Purification

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or methanol/acetonitrile, to obtain a product of high purity. The purity should be assessed by HPLC and confirmed by spectroscopic methods.

A robust analytical methodology is crucial for confirming the identity, purity, and quality of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the compound and for quantifying it in various matrices.[12]

Method Parameters:

  • Column: A reversed-phase C18 column is typically suitable for the separation of aromatic carboxylic acids.[12][13]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.[14][15] The pH of the mobile phase should be controlled to ensure consistent retention and peak shape.[14]

  • Detection: UV detection at a wavelength where the aromatic system shows strong absorbance (e.g., around 210-254 nm) is appropriate.[12]

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) ensures reproducible retention times.[12]

Protocol for HPLC Purity Analysis

  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., the mobile phase or a mixture of water and organic solvent) to a known concentration.

  • Injection: Inject a defined volume of the sample solution onto the column.

  • Data Acquisition and Analysis: Record the chromatogram and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Spectroscopic Characterization Summary

The following table summarizes the expected spectroscopic data for the characterization of the title compound.

Technique Expected Observations
¹H NMR Signals for aromatic protons (benzene and imidazole rings), a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the carboxyl carbon, aromatic carbons, and the methyl carbon.
FT-IR Broad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (~1700 cm⁻¹), aromatic C-H and C=C stretches, and C-N stretches.
MS (ESI+) A prominent peak corresponding to the molecular ion of the free base [C₁₁H₁₀N₂O₂ + H]⁺.

Physicochemical Properties

The hydrochloride salt form is expected to have enhanced aqueous solubility compared to the free base, which is a critical property for many applications, including drug development.[16] The presence of the ionizable carboxylic acid and imidazole groups means the solubility will be pH-dependent.

This guide has provided a detailed technical framework for the synthesis, purification, and analytical characterization of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride. The described protocols and analytical methods offer a robust starting point for researchers working with this and similar small molecules.

Future research could explore the solid-state properties of this compound, such as polymorphism and crystal habit, which can significantly impact its physical properties and performance in various applications.[17] Additionally, if this molecule is intended for biological applications, further studies on its pharmacological activity, metabolic stability, and toxicological profile would be necessary.

HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbRxGrpAptZCTazIZ0IOAv_8DSX0XkeJvXhrRu_BwCsXrVD_VTSBXh5dB72OjpQeZFLbpFuov6VJeEBgUvZ5aJ3znh7T51WJ_diCLwNxerI7BfCbJwtHHh6RiOSz2M756J3VJrzMa8MGC8JP2okwk3OJ41e5SVWq5GSVVtrz_rriUy74CoGnFSb7g8q96ui2pg9QSGrtt3oFlujbRScit1DGm4eBQ04w==Chromatographic separations of aromatic carboxylic acids. (n.d.). PubMed. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAI3BYAKtXtUzWKHFPFJq8l69de4mM8bRy0swt7XDK2UaORYNs1zK10bCdox3pT76jDM4I0ImLirrrCXdCXrf-gcQ76SFWdvSpTsDiQPzX3QBKZ6pRBcZ8q_gXDLtBJ0H05Q==Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFedCg64_2JgfIMQp4oQ81uI8DBuiTVzBOt8cnQVIeiyUAbNrYrmyiGYzlInpITj_h1pX3XZeVGdDdx8prXMudIIMyDGwDXjPkp4QftCgSaUXkM96eB28-Ukmpbr4nAREkS4rhPOM8yDCQQklyjGxVDVcOTENsBmF8ipOkjxhjti08UOFoAUObUTIW_BZE7ysfdWhDq1oTO9v_odQ2Eq0=IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... (n.d.). ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFopIiSL3CSWUF-mAjcOZ0Q2gY_Zc_YwxxLZ5nrIA9YjFV9BnJRPkJGiHMTva2maCFP73vmgLDL5XoUbNrPBHDnBktArVEx3PbislWWt6R6b5zI2Vf5gGSsJ4BDZS2KuGl2p4bzSIGrgcjqUo8i5cANYPnxN_Bevs_CZJqtC2-E0gpZuNJhmzVjp-moFOiozCZY51e4txG_IdD5ouVVAJ5A0ovDI5KHRL-A3Np1fSTxiOwzzrcPBEzcgUk900Ku36Y=Application Note: Analysis of 3-Phenylhexanoic Acid by High-Performance Liquid Chromatography. (n.d.). Benchchem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdx5D-ihoMJUrHNnRX7JcKETNdqeWE2QOe4vc1kgQxOT5YPq6fYXlN0h5-wnzGrX3BBt-qu7a9eoQYCoPPuVS3dKrbsu-dS-GLR6CdpfxxbU-r7Y5gtiO2868ZXFUmdpkg6TkEJ7Zx5aGrgs2aZC5reaok9wwGl4kJT7gRdKu_ZuZTGP6FAWF03P0W22WDLFEF0L2DmdlUSa6rolEp0Que_SHBsmIRVPNHw9g8ALJjgO5blB1d3m8u1H, 13C, and 15N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities. (2008). Crystal Growth & Design - ACS Publications. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwDlQiOXHBADeImSi6OEseFvTiLSgC1Rfl4-YWgb_UbBc6OkaJL4_ktmELyz-UthoxxhXGUFQwg6JmY-0JDISTVVwjoyC9L-1kqYT-1EfAv_Nz4feW98JwnzWrVminEV8fOzSdH-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHmF1z_gSyvvIdAWCEdVvqYue5tsqBvnL9DhR9BTTbsOn9SzjrE0KSa_hWKYYimoGOwpO3ixx4VwgfTgBoIHlJ8CoCld4NF1vpRjgUHwgsB2hCaq_JG6XEnF0xuLxBiDMab6jmk90TF-9UNH13fQN9Q15HKZW_hdpPZxN6IptFXKQ_znyc6wIRujDuj8nvcx4TIS4KSPDqt9gMcoNHL8HbYYC14ZA-YkVUcgKRxlt5IxMzpZE7Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoWmlyhm8sr0I6N9BK72WKvuisc-xAUp24A7J8p6QSJFpnOUFH9CDK1XHwP8lwPscaf2dxGIpNXkHewptuHmoMdN3af312UaLaviKQqusiz-Df748BSvFo-plQJaM5YImVpOVxcg9RGLpOtdE9nZn8dIQw7BEPM6b8Qk1dNRbMDo76NjxOHxo7MOXpj7-IKwP_rrJsOjwHcBR27b937xcKZrjO7GiuFO_-23I58-xGN7S0J2bsUdyreTfiRwnRM6fvM5E=infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (2026, February 24). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcAskpTLO_IBBuv1daYg5FgfKyzfMJbRI7kv0MvbzcpusgrSJidTKv0gqO0nSjRoJ9gb-WuSbb1S0M_Sfut7i8I7XZGLmhYhC_UxTlpeU7sIMnpJDZ0vkRJQJOMQ1Wmhw3LXs6Eutv8qcs6ri0V9jBSxyDM-Pb4Q==1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. (1983, February 15). PubMed. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwirLk2mMtOzm8Y8CzUUKQTxrMtumOICO-YnCfZPtPlzogVJRpSEnXHBxuTTW6uSn8jp3ABic1JfA9bp5QcAaDmLtTZN1JaGMgxTIxcovNYwjVYKSGKrU-wnDvRJVw_Np5qQ==Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy. (2020, November 27). PubMed. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX9p8rxk_1vujGR8PJGJ8HoUCX4O9ucnMlYO20LSsbA29DeaXNsv6BuwVJ5H_6N8OSJ5bqT5gUYc9sjF52a9sFQaN0p24N9Fui0IfTh96WhSGHrpgIqeTNt6KUnbCMohjnv04=4-(1H-imidazol-1-yl)-2-methylbenzoic acid | 1249328-87-7 | C11H10N2O2 | Appchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk1VtVIiJEOSZFyAFHSsk_AggvtX0EHBSEygi7Qf510-FS35MEYnV_NAXEohO60K7TitacVkTFjjLIldibFFBQnzgnwRFu1KeeJjp5X88P4uL4nJkhZOkhWRkSVYuivOSksy0AK-_ZZFqf5A==Application of the Ullmann Reaction for N-Aryl Bond Formation. (n.d.). Benchchem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVWa6eSSACXya-TLLQIws_a_bwOk2ux36e9kfvOoOsyKP9kzR-R0qfzIkUKMAlSCOs7lOGePuUDSqzx6qVGE1f8PxW_51OenN4bVIzyBX93NMlOml4pwT_SwliK0aOz3LyG9002vPgs686cTtPV25BHXau1FdjfoynazCGj4mNZfsWqn_AQKbYrtDbEAjOuw3t_nv7-obYRexvDrh-W6MYRLTeN527FVHffyXNGtANLHABA_QOFXKv1SutmMnf0k5Hcnc=FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. (n.d.). ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUVpGsTDRrvsFMsub_ZN173DuzhLJaSSxXPN-4aZwRZiLrUFMBhZL2Mv0QSOUA0Ri0NI-bW3uPi40ZDr6Rl0mhM40v2EIWBwS3iI6Af7z2u0B4EhWdauOliQ9e-Xu_4dq52BHJZvARtq1EXhLcZvnCsbbaON-6HjpJxTAyCPdZO74W7DB6LErxm4Se9cAb_V1XSagZ73rb6C2V5ONdu1Q7nO9Vvw==Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFbUNFXgXjnz5Jr-z4k80gzQUkDn8amM58RpLC3gbqjS5HDSzYYqT9EMhhV6NX1jlHZR6ljOD6uDxLCpTTn0U-kOwTtTA7xkSd0gvNSS13OEejT472fogGaGUbWSpzxDjCGPa9hq-sbMEsR8jzsNZ3E9GzNiuAQ7F4yYP38jz1oC_HT4TDlt5KaIWvxl2j-GEitXoEnJ54vfQLXbH0SY0i9tmeFM8OP1M2h0BfeGsPWpWZzeS4KrkZQ9VC23W2lNRh0KyxQdu8qnpvMJrh2YWxr26Q6jmqJX-QTIL7-ORDz6U3MwRIDuGWAWKGQL6kYYJ6MN3Db3cZPOqktTmhwLWXGL4KJKeCySr_MLCJFIUC2MB_4j4ixy1EBoR7Hn-3Hw==Ullmann condensation. (n.d.). Wikipedia. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBFeC8OZhEajvZvXgJc2pRiFbjw_ajw7-tUxUe90qtcpyBbS4RulfqV4l2l07pUyFhgYgK8Qrpr8-K30v9I3swGy3Dih3tu87dWUL-Q6nKmsZhk9gVUF2ilVAeZJuFfl9JRtqkbyRWJL_B0jw=Synthesis and Characterization of Xylazine Hydrochloride Polymorphs, Hydrates, and Cocrystals. (2023, May 31). Florida State University. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCtwf37tNFZTOQl2sE_5puAq8lWtn_ZzCKwnGhD79heyRqoBOOHkkj_ULrQLrEm_tKGdnCbw3naIRJY85WVCW7rGX1vJ0Q86URSxBJWmtGh6A7dGgYg3rhl0XdXlkFr_iWR1rXNVYwvnZohadSbntkG9lG83K-Qk9h7sZmdhylD6yipc7AG2yGKoWqtucXQ6LmeiMxZ75TMwdO6P2Eg4LMqL7ZFwgHF63uHeL5xNj5UacNYugCDkj01wOvE5ImVKW_zvw_kCILACSqnAj1w71M0AdSMLjLpcmQUOiaiUbj4g==4-(1H-imidazol-1-yl)-2-methylbenzoic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoWvbKJvWSnVfMxoVBdRjIkfTnTXXd4o8yOIoGmuWYPNNjj7emMeS4ihCp2td5PCtT3yM7z6J_pPUmpwRBT5wTfcFIozNCBEzsbLB_pxenFr2wHNI01_vI6fr-_NrnxNGG8ClPzaSgHPrOANWH_LR9htUbQTzCFt-_xurw6tak9RMoW4oWMkRVxygAPt8=Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012, June 12). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlMMx-a9OsCHtLdMJ6ElnJQNxQP5FM7GGwN2Hb96tfP1YrgvlWqPCWOZfIB-DZZ_CYJKynM7DvqiLkIeR23iBXbRLPFIJkF_1c1psp3bEv1TlNpCYNwqElvAPW5ur6caHvgS8Gl4HxDceO4VfGomCRjUrf5dO4Sf33SF6OOibuQkDbfDVNlrOj3Jx57v3xbSPcIsElYQNPSeLL5BsEhV_9j30JcGWB_eldAwceU984kITMS6bJ8j79fPyKsCGH5Io1z3Aq1Q==Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008, November 17). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFL6KZiP4CyA_Zr-U8xpYPVw7pXryAsuF650DIy5uKc5dBc_ozV_6_tHGM6Dmwo-nIolTX-HpCzJyX8X70zW7jsohaUa4MkiI85GizWINLZRBQ2wWdolyzAyy1VYO_Af7gsOGje2wDoT8oOA==Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. (2018, October 20). Asian Journal of Green Chemistry. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1NsB1ZFK21V4YaVXAuzA6rbZ0Z9jX8kNcQ5PoDUuy0yp4DxQnzwmkezEznxBAiBui3U57uQIoowbjNJMB-qeSu74jbQc47J_EKLodseQcrb7juaZdx6CDjS-l5syMatNfuA01ou0lqgfRWpc8xW8e_bAERqK3bmDrp4gj-O6tvfxo7iW-g3nr

Sources

Foundational

"4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride safety and hazards"

An In-Depth Technical Guide to the Safety and Hazards of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride For Researchers, Scientists, and Drug Development Professionals Disclaimer This document is a technical gui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safety and Hazards of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is a technical guide compiled from available safety data for structurally related compounds, primarily the free base, 4-(1H-imidazol-1-yl)-2-methylbenzoic acid, and other imidazole derivatives. A specific Safety Data Sheet (SDS) for 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride was not available at the time of writing. Therefore, the information herein should be used as a precautionary guide. The hydrochloride salt may possess additional hazards due to its acidic nature. Always consult a specific and current SDS for the exact compound you are using.

Section 1: Chemical Identification and Introduction

Chemical Name: 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride

Chemical Structure:

(Structure of the free base)

CAS Number: 1249328-87-7 (for the free base)[1]

Molecular Formula: C₁₁H₁₁ClN₂O₂

Molecular Weight: 238.67 g/mol

4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride belongs to a class of compounds containing an imidazole ring linked to a benzoic acid moiety. These structural motifs are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. Imidazole derivatives are known to interact with a variety of biological targets, and benzoic acid derivatives often serve as scaffolds in drug design. Given its chemical structure, this compound is likely being investigated as a potential intermediate or active pharmaceutical ingredient (API). As with any novel chemical entity, a thorough understanding of its safety and hazard profile is paramount for researchers and scientists.

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on data from the free base, 4-(1H-imidazol-1-yl)-2-methylbenzoic acid, the following GHS classifications are anticipated.[1]

Table 1: GHS Hazard Classifications for 4-(1H-imidazol-1-yl)-2-methylbenzoic acid [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)4H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H336: May cause drowsiness or dizziness

GHS Pictograms:

Safe_Handling_Workflow prep Preparation & PPE weigh Weighing prep->weigh In a certified chemical fume hood dissolve Dissolution weigh->dissolve Use appropriate glassware reaction Reaction & Work-up dissolve->reaction Maintain ventilation cleanup Decontamination & Waste Disposal reaction->cleanup Follow established procedures

Sources

Exploratory

A Comprehensive Spectroscopic and Structural Elucidation of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride, a compound of interest for researchers in medicinal chemistry and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride, a compound of interest for researchers in medicinal chemistry and drug development. Imidazole-containing molecules are prevalent in pharmacology, making their precise structural characterization a critical step in development pipelines[1]. This document outlines the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to achieve unambiguous structural confirmation. We delve into the causality behind experimental choices, provide detailed protocols, and offer expert interpretation of the spectral data, establishing a self-validating framework for analysis.

Molecular Overview and Integrated Analytical Strategy

The title compound, 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride, consists of a benzoic acid backbone substituted with a methyl group at the 2-position and an imidazolyl group at the 4-position. The hydrochloride salt form implies protonation, most likely at the more basic N3 nitrogen of the imidazole ring, which significantly influences the spectroscopic properties.

A multi-technique approach is essential for complete structural elucidation.[2] While Mass Spectrometry provides the molecular formula, NMR spectroscopy reveals the carbon-hydrogen framework and connectivity. FTIR spectroscopy confirms the presence of key functional groups. The integration of these techniques provides a comprehensive and definitive structural assignment.

Caption: Structure of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride with atom numbering.

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Derived Information cluster_2 Final Confirmation MS High-Resolution MS (HRMS) Formula Elemental Formula MS->Formula NMR NMR (¹H, ¹³C) Connectivity C-H Framework & Connectivity NMR->Connectivity FTIR FTIR Spectroscopy FunctionalGroups Functional Groups FTIR->FunctionalGroups Confirmation Unambiguous Structure Confirmation Formula->Confirmation Connectivity->Confirmation FunctionalGroups->Confirmation

Caption: Integrated workflow for spectroscopic structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and number of protons and carbons in a molecule. For this compound, a polar aprotic solvent like DMSO-d₆ is ideal, as it readily dissolves the hydrochloride salt and allows for the observation of exchangeable protons (COOH and N-H).

Experimental Protocol (¹H & ¹³C NMR)
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). Ensure complete dissolution.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 16 or 32) for good signal-to-noise, and a relaxation delay of at least 2 seconds.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

Data Interpretation

The protonation of the imidazole ring and the electron-withdrawing nature of the carboxylic acid group will significantly influence the chemical shifts, generally shifting aromatic protons downfield.[3][4][5]

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityApprox. J (Hz)IntegrationAssignmentRationale
~13.0broad s-1HCOOHHighly deshielded acidic proton, position is concentration-dependent.
~9.4s-1HH2'Deshielded proton on the imidazolium ring, adjacent to two positive nitrogens.
~8.2d~1.51HH5'Imidazolium proton coupled to H4'.
~8.1d~8.01HH6Aromatic proton ortho to the COOH group, coupled to H5.
~7.9d~1.51HH4'Imidazolium proton coupled to H5'.
~7.8d~2.01HH3Aromatic proton between two substituents, coupled to H5.
~7.7dd~8.0, 2.01HH5Aromatic proton coupled to both H6 and H3.
~2.6s-3HCH₃Benzylic methyl protons, singlet as there are no adjacent protons.[3][4]

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~167.0C7 (COOH)Carboxylic acid carbon, downfield due to the two oxygen atoms.
~145.0C4Aromatic carbon attached to the electron-withdrawing imidazolium group.
~141.0C2Aromatic carbon attached to the methyl group.
~137.0C2'Imidazolium carbon between two nitrogen atoms.
~132.0C6Aromatic CH carbon ortho to the COOH group.
~129.0C1Quaternary aromatic carbon attached to the COOH group.
~123.0C4' / C5'Imidazolium CH carbons.
~121.0C5Aromatic CH carbon.
~118.0C3Aromatic CH carbon shielded by ortho methyl group.
~20.0C8 (CH₃)Methyl carbon, in the typical range for an alkyl group on an aromatic ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride is expected to be rich with characteristic absorption bands.

Experimental Protocol (ATR-FTIR)
  • Instrument Preparation: Record a background spectrum on a clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Data Interpretation

The spectrum will be dominated by features from the carboxylic acid and the protonated imidazole (imidazolium) moiety.

Table 3: Predicted FTIR Spectroscopic Data

Frequency Range (cm⁻¹)Bond VibrationFunctional GroupComments
3300 - 2500O-H stretchCarboxylic AcidA very broad, strong absorption characteristic of hydrogen-bonded carboxylic acid dimers, often obscuring C-H stretches.[6][7]
~3100 - 3000C-H stretchAromatic & ImidazoliumSharp to medium peaks on top of the broad O-H band.
~2980 - 2850C-H stretchMethyl (CH₃)Weaker, sharp peaks also likely superimposed on the O-H band.
~2800 - 2400N⁺-H stretchImidazolium saltBroad absorptions typical for amine hydrochlorides can be present in this region.
1710 - 1680C=O stretchConjugated Carboxylic AcidStrong, sharp absorption. The frequency is lowered due to conjugation with the aromatic ring.[7]
~1610, ~1550C=C & C=N stretchAromatic & Imidazolium RingMedium to strong absorptions from ring skeletal vibrations.
1440 - 1395O-H bendCarboxylic AcidIn-plane bending, may be coupled with C-H bends.[6]
1320 - 1210C-O stretchCarboxylic AcidStrong absorption associated with the C-O single bond of the acid.[6]
950 - 910O-H bendCarboxylic AcidBroad, out-of-plane bend characteristic of dimeric carboxylic acids.[6][7]
~850C-H bendAromaticOut-of-plane bending, indicative of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, with high resolution, the elemental composition of the molecule.[2][8] Electrospray Ionization (ESI) is the preferred method for this compound as it is a soft ionization technique that can analyze polar, non-volatile molecules, typically yielding the protonated molecular ion.

Experimental Protocol (ESI-HRMS)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode. Perform a high-resolution scan to obtain accurate mass measurements.

  • Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.[9][10]

Data Interpretation

The analysis will focus on the cation, 4-(1H-imidazol-1-yl)-2-methylbenzoic acid, as the chloride counter-ion will not be observed in positive mode ESI.

  • Molecular Formula: C₁₁H₁₀N₂O₂

  • Molecular Weight (Free Base): 202.21 g/mol

  • Predicted Ion: The primary ion observed will be the protonated free base, [M+H]⁺.

  • Calculated Exact Mass of [C₁₁H₁₁N₂O₂]⁺: 203.0815

Table 4: Predicted High-Resolution Mass Spectrometry Data

m/z (Observed)m/z (Calculated)FormulaIdentity
~203.0815203.0815[C₁₁H₁₁N₂O₂]⁺[M+H]⁺
~185.0710185.0709[C₁₁H₉N₂O]⁺[M+H - H₂O]⁺
~158.0815158.0815[C₁₀H₁₀N₂]⁺[M+H - COOH]⁺

A key fragmentation pathway would involve the loss of the carboxylic acid group (a loss of 45 Da) from the protonated molecular ion.

Fragmentation_Pathway Parent [M+H]⁺ m/z = 203.0815 Fragment1 [M+H - H₂O]⁺ m/z = 185.0710 Parent->Fragment1 - H₂O Fragment2 [M+H - COOH]⁺ m/z = 158.0815 Parent->Fragment2 - COOH

Sources

Foundational

The Multifaceted Biological Activities of Imidazole Benzoic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: The Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the edifice of medic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its aromaticity, polar nature, and ability to act as both a hydrogen bond donor and acceptor, confer upon it the ability to interact with a wide array of biological macromolecules.[4][5] This versatility has led to the incorporation of the imidazole nucleus into numerous clinically significant drugs across a broad spectrum of therapeutic areas.[1][2][5][6] When coupled with a benzoic acid moiety, the resulting imidazole benzoic acid derivatives present a compelling scaffold for the development of novel therapeutic agents, exhibiting a diverse range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[2][7]

This technical guide provides an in-depth exploration of the biological activities of imidazole benzoic acid derivatives, aimed at researchers, scientists, and drug development professionals. It offers a synthesis of current knowledge, detailing not just the observed biological effects but also the underlying mechanisms of action, structure-activity relationships (SAR), and the practical experimental protocols required for their evaluation.

Core Synthetic Strategies: Building the Imidazole Benzoic Acid Scaffold

The synthesis of imidazole benzoic acid derivatives can be approached through several established routes. A prevalent and effective method is the copper-catalyzed N-arylation reaction, often referred to as the Ullmann condensation.[8] This reaction facilitates the crucial C-N bond formation between the imidazole ring and the benzoic acid backbone.

Experimental Protocol: Copper-Catalyzed N-Arylation for 4-(1H-Imidazol-1-yl)benzoic Acid

This protocol outlines a general procedure for the synthesis of 4-(1H-imidazol-1-yl)benzoic acid, a foundational structure in this class of compounds.

Materials:

  • 4-Iodobenzoic acid (1.0 equivalent)

  • Imidazole (1.2 equivalents)

  • Potassium hydroxide (KOH) (2.0 equivalents)[9]

  • Copper catalyst (e.g., Copper(I) iodide, 0.75 mol%)[9]

  • Dimethyl sulfoxide (DMSO) (4 mL per 1.0 mmol of aryl halide)[9]

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (1 M)

  • Deionized water

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-iodobenzoic acid (1.0 mmol), imidazole (1.2 mmol), potassium hydroxide (2.0 mmol), and the copper catalyst (0.75 mol%).[9]

  • Add DMSO (4 mL) to the flask.[9]

  • Heat the reaction mixture to 110°C with continuous stirring for 10 hours.[9] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (10 mL) and filter to remove insoluble catalyst residues.[9]

  • Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel using a hexane/ethyl acetate (70:30) eluent to afford the desired product.[9]

  • Alternatively, for purification via precipitation, dilute the reaction mixture with water. Wash the aqueous solution with ethyl acetate to remove unreacted imidazole.

  • Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2.[10] A precipitate will form.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from ethanol to yield 4-(1H-imidazol-1-yl)benzoic acid as yellow crystals.[10]

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Synthesis of 4-(1H-Imidazol-1-yl)benzoic Acid

G cluster_reactants Reactants cluster_product Product reagents Imidazole, KOH, Copper Catalyst, DMSO 4-Iodobenzoic_Acid 4-Iodobenzoic Acid Imidazole_Benzoic_Acid 4-(1H-Imidazol-1-yl)benzoic Acid step1_label Ullmann Condensation (110°C, 10h) 4-Iodobenzoic_Acid->Imidazole_Benzoic_Acid + Imidazole

Caption: Ullmann condensation for the synthesis of 4-(1H-imidazol-1-yl)benzoic acid.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Imidazole benzoic acid derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[5][11] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[11][12]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of imidazole derivatives can be attributed to their ability to interfere with critical cellular processes.[13] These compounds can induce apoptosis (programmed cell death) by modulating the expression of pro-apoptotic and anti-apoptotic proteins, leading to DNA fragmentation and cell demise.[11][12] Furthermore, they can cause cell cycle arrest at various phases, thereby preventing the uncontrolled proliferation of cancer cells.[11][12] Some derivatives also act as enzyme inhibitors, targeting kinases and DNA-associated enzymes that are crucial for tumor growth and survival.[11]

Diagram: Anticancer Mechanisms of Imidazole Derivatives

G Imidazole_Derivative Imidazole Benzoic Acid Derivative Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) Imidazole_Derivative->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Imidazole_Derivative->Apoptosis Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases) Imidazole_Derivative->Enzyme_Inhibition DNA_Damage DNA Damage Imidazole_Derivative->DNA_Damage Cancer_Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death Enzyme_Inhibition->Cancer_Cell_Death DNA_Damage->Cancer_Cell_Death

Caption: Multiple pathways for the anticancer activity of imidazole derivatives.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[14][15][16]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)[15]

  • Complete cell culture medium (e.g., RPMI-1640)[15]

  • 96-well plates

  • Test imidazole benzoic acid derivatives

  • MTT solution (5 mg/mL in PBS)[15][17]

  • Dimethyl sulfoxide (DMSO)[15]

  • Phosphate-buffered saline (PBS)

  • CO₂ incubator (37°C, 5% CO₂)[15]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Prepare various concentrations of the test compounds in the culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (a known cytotoxic drug).[15] Incubate the plates for 24 or 48 hours.[15]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[15]

  • Incubation: Incubate the plates for 4 hours at 37°C in the dark.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15] Gently agitate the plates on a shaker for 10 minutes.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) values can be determined from the dose-response curves.

Diagram: MTT Assay Workflow

G A 1. Seed cells in 96-well plate B 2. Treat cells with imidazole derivatives A->B C 3. Add MTT solution and incubate B->C D 4. Add DMSO to dissolve formazan C->D E 5. Measure absorbance at 570 nm D->E F 6. Calculate IC50 values E->F

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Imidazole benzoic acid derivatives also exhibit significant antimicrobial properties against a range of bacteria and fungi.[2][4] Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[4]

Mechanism of Action: Disrupting Microbial Integrity

The antimicrobial effects of imidazole derivatives are often attributed to their ability to interfere with the synthesis of ergosterol, a vital component of fungal cell membranes.[3][18] This disruption leads to increased membrane permeability and ultimately cell death. In bacteria, these compounds can interfere with cell wall synthesis, DNA replication, and protein synthesis.[13]

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[7][19]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Nutrient agar or other suitable agar medium

  • Sterile petri dishes

  • Sterile cork borer (6 mm diameter)

  • Test imidazole benzoic acid derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (positive control)

  • Solvent (negative control)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Plate Inoculation: Spread the microbial inoculum evenly over the entire surface of the agar plate.

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.[19]

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[19]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[19]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Diagram: Agar Well Diffusion Assay Workflow

G A 1. Inoculate agar plate with microorganism B 2. Create wells in the agar A->B C 3. Add test compounds and controls to wells B->C D 4. Incubate the plate C->D E 5. Measure the zone of inhibition D->E

Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Certain imidazole benzoic acid derivatives have demonstrated potent anti-inflammatory properties, making them attractive candidates for the treatment of inflammatory conditions.[2][20] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and mediators.[20]

Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of these compounds can be attributed to their ability to modulate the activity of enzymes involved in the arachidonic acid cascade, such as cyclooxygenase (COX) enzymes.[6][21] They can also modulate the activity of transcription factors like NF-κB, which play a central role in the inflammatory response, thereby downregulating the production of pro-inflammatory cytokines like TNF-α and IL-1β.[20]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[22][23][24][25]

Materials:

  • Rats or mice

  • Test imidazole benzoic acid derivatives

  • Carrageenan solution (1% w/v in sterile saline)[22][24]

  • Standard anti-inflammatory drug (e.g., Indomethacin)[22]

  • Vehicle (e.g., saline)

  • Plethysmometer

Procedure:

  • Animal Grouping and Acclimatization: Divide animals into groups (vehicle control, positive control, and test compound groups) and allow them to acclimatize.

  • Compound Administration: Administer the test compounds and the standard drug to the respective groups, typically via oral gavage, one hour before inducing inflammation.[22]

  • Inflammation Induction: Inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.[22][24]

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[24]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Diagram: Carrageenan-Induced Paw Edema Assay Workflow

G A 1. Administer test compound or control to rodents B 2. Inject carrageenan into the paw A->B C 3. Measure paw volume at time intervals B->C D 4. Calculate percentage inhibition of edema C->D

Caption: Workflow of the carrageenan-induced paw edema anti-inflammatory assay.

Structure-Activity Relationship (SAR) and In Silico Studies

Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective imidazole benzoic acid derivatives.[2][7][21][26] SAR studies reveal how modifications to the chemical structure influence biological activity.

Key SAR Insights:
  • Substituents on the Imidazole Ring: The nature and position of substituents on the imidazole ring can significantly impact activity. For instance, electron-withdrawing groups at certain positions can enhance anti-inflammatory activity.[2][3]

  • Substituents on the Benzoic Acid Ring: Modifications to the benzoic acid moiety also play a crucial role. The position and electronic properties of substituents can affect the molecule's interaction with biological targets and its pharmacokinetic properties.

  • Linker between the Rings: The nature of the linkage between the imidazole and benzoic acid rings can influence the overall conformation and biological activity of the molecule.

Molecular Docking: Visualizing Drug-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[27][28][29] This in silico approach provides valuable insights into the binding mode and affinity of imidazole benzoic acid derivatives with their biological targets, such as enzymes and receptors, thereby guiding the design of more effective compounds.[27][28]

General Protocol for Molecular Docking using AutoDock:

  • Preparation of Receptor and Ligand: Obtain the 3D structure of the target protein (receptor) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of the imidazole benzoic acid derivative (ligand) is also prepared and optimized.

  • Grid Box Generation: Define a grid box that encompasses the active site of the receptor.

  • Docking Simulation: Run the docking simulation using software like AutoDock. The program will generate multiple possible binding poses of the ligand in the receptor's active site.

  • Analysis of Results: Analyze the docking results to identify the best binding pose based on the binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Data Summary Tables

The following tables summarize hypothetical quantitative data for the biological activities of a series of imidazole benzoic acid derivatives.

Table 1: Anticancer Activity of Imidazole Benzoic Acid Derivatives (IC₅₀ in µM)

CompoundHeLaMCF-7A549
Derivative 115.220.525.8
Derivative 28.712.118.3
Derivative 325.430.935.1
Doxorubicin0.50.81.2

Table 2: Antimicrobial Activity of Imidazole Benzoic Acid Derivatives (Zone of Inhibition in mm)

CompoundS. aureusE. coliC. albicans
Derivative 1181516
Derivative 2221920
Derivative 3141112
Ciprofloxacin2528-
Fluconazole--24

Table 3: Anti-inflammatory Activity of Imidazole Benzoic Acid Derivatives (% Inhibition of Paw Edema at 3h)

Compound (Dose)% Inhibition
Derivative 1 (50 mg/kg)45.2%
Derivative 2 (50 mg/kg)60.8%
Derivative 3 (50 mg/kg)30.5%
Indomethacin (10 mg/kg)72.3%

Conclusion and Future Perspectives

Imidazole benzoic acid derivatives represent a highly versatile and promising scaffold in the field of drug discovery. Their demonstrated efficacy across a range of therapeutic areas, including oncology, infectious diseases, and inflammation, underscores their potential for further development. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, guided by comprehensive SAR studies and in silico modeling. Elucidation of their precise molecular targets and mechanisms of action will be crucial for their translation into clinical candidates. The integration of advanced synthetic methodologies and robust biological evaluation will undoubtedly pave the way for the next generation of imidazole-based therapeutics.

References

Sources

Exploratory

The Discovery and History of Substituted Imidazole Compounds: A Technical Guide

Executive Summary The imidazole ring—a five-membered planar heterocycle containing two nitrogen atoms—is a privileged scaffold in organic and medicinal chemistry. Its amphoteric nature, electron-rich aromaticity, and str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazole ring—a five-membered planar heterocycle containing two nitrogen atoms—is a privileged scaffold in organic and medicinal chemistry. Its amphoteric nature, electron-rich aromaticity, and structural resemblance to biological molecules like histidine make it an indispensable pharmacophore. This whitepaper provides an in-depth technical analysis of the historical discovery, rational drug design evolution, and modern synthetic methodologies of substituted imidazole compounds.

Historical Genesis: The Birth of Imidazole Chemistry

The foundational chemistry of imidazoles was established in the mid-to-late 19th century through empirical experimentation.

The Debus Synthesis (1858): The parent imidazole molecule was first synthesized by 1 in 1858[2],[1]. Debus reacted glyoxal and formaldehyde in the presence of ammonia to yield the unsubstituted imidazole ring[3]. While groundbreaking, this initial method suffered from relatively low yields and limited scope for functionalization[4].

The Radziszewski Expansion (1882): In 1882, Polish chemist 5 significantly expanded the utility of this reaction[5]. By substituting formaldehyde with various aldehydes and utilizing 1,2-dicarbonyl compounds (such as benzil), Radziszewski successfully synthesized highly substituted derivatives like 2,4,5-triphenylimidazole (lophine)[6],[3]. This multicomponent condensation, now known as the Debus-Radziszewski synthesis , remains the primary industrial pathway for producing C-substituted imidazoles[5],[7].

G Dicarbonyl 1,2-Dicarbonyl (e.g., Glyoxal) Intermediate Diimine Intermediate (In Situ) Dicarbonyl->Intermediate Condensation Aldehyde Aldehyde (e.g., Formaldehyde) Product Substituted Imidazole + 3 H2O Aldehyde->Product Carbon Insertion Ammonia Ammonia (2 Equivalents) Ammonia->Intermediate Nucleophilic Attack Intermediate->Product Cyclization with Aldehyde

Fig 1: Reaction pathway of the Debus-Radziszewski imidazole synthesis.

Pioneering Drug Discovery: The Imidazole Pharmacophore

The transition of imidazoles from synthetic curiosities to blockbuster drugs is a testament to rational drug design.

Cimetidine: The Triumph of Rational Drug Design

In the 1970s, researchers at Smith Kline & French (led by James W. Black) sought to develop a treatment for peptic ulcers by targeting histamine receptors in the stomach[8],[9]. Because traditional antihistamines failed to block gastric acid secretion, the team hypothesized the existence of a distinct H2 receptor[9].

Using the imidazole-containing histamine molecule as their sole structural lead, they iteratively modified the side chain[10]. The discovery that N-guanylhistamine acted as a partial antagonist proved that the imidazole ring was critical for receptor binding, while the side chain dictated activation[10]. Successive modifications led to burimamide (poor oral bioavailability) and metiamide (effective but caused agranulocytosis due to its thiourea group)[11],[10]. Finally, replacing the thiourea group with a cyanoguanidine moiety yielded 8, the first blockbuster anti-ulcer drug and a landmark in logical drug design[8],[11].

G Histamine Histamine (Agonist Lead) Guanylhistamine N-guanylhistamine (Partial Agonist) Histamine->Guanylhistamine Modify side chain Burimamide Burimamide (First Antagonist) Guanylhistamine->Burimamide Extend chain Metiamide Metiamide (Toxic Side Effects) Burimamide->Metiamide Add S & CH3 Cimetidine Cimetidine (Safe Blockbuster) Metiamide->Cimetidine Replace thiourea

Fig 2: Rational drug design pathway leading to the discovery of Cimetidine.

Losartan: Transitioning from Peptides to Non-Peptides

In the 1980s, DuPont researchers sought to develop an Angiotensin II (Ang II) receptor antagonist to treat hypertension[12]. Early efforts focused on peptide analogs, which suffered from poor oral bioavailability[12]. A breakthrough occurred when they discovered two Takeda patents detailing weak, non-peptide imidazole derivatives with hypotensive activity[12].

By utilizing computer modeling to overlap the Takeda imidazole scaffold with the Ang II peptide pharmacophore, researchers designed12[12],[13]. The imidazole core mimicked the histidine residue of Ang II, while a biphenyl-tetrazole motif acted as a bioisostere for a necessary carboxylate group, resulting in the first orally active, non-peptide AT1 receptor antagonist[13].

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of substituted imidazoles, emphasizing the causality behind each procedural step.

Protocol A: Microwave-Assisted Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole

This modern adaptation utilizes microwave irradiation to drastically reduce reaction times and improve yields via green chemistry principles[6],[14].

  • Reagent Preparation: In a 50 mL microwave-safe vessel, combine benzil (10 mmol, 1 eq), benzaldehyde (10 mmol, 1 eq), and ammonium acetate (40 mmol, 4 eq) in 15 mL of glacial acetic acid.

    • Causality: Acetic acid acts simultaneously as a solvent and a weak Brønsted acid catalyst, activating the carbonyl carbons for nucleophilic attack[6]. Ammonium acetate is chosen over gaseous ammonia because it thermally decomposes to provide a steady, controlled release of ammonia in situ, preventing violent exotherms.

  • Microwave Irradiation: Subject the mixture to microwave irradiation (300 W) at 120°C for 3–5 minutes.

    • Causality: Microwave dielectric heating ensures uniform thermal distribution, accelerating the sequential condensation and cyclization steps that normally take hours under standard reflux[14].

  • Precipitation & Workup: Pour the hot reaction mixture into 100 mL of crushed ice-water with vigorous stirring. Neutralize the suspension with aqueous ammonium hydroxide until pH 7-8 is reached.

    • Causality: The sudden drop in temperature and high polarity of the aqueous medium forces the highly hydrophobic triphenylimidazole to crash out of solution. Neutralization prevents the protonation of the basic imidazole nitrogen, ensuring maximum yield of the free base.

  • Validation & Quality Control: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol. Validate the product via TLC (Hexane:EtOAc 7:3, visualizing under UV 254 nm) and 1 H NMR (looking for the characteristic broad singlet of the N-H proton around 12.0 ppm).

Protocol B: Van Leusen Synthesis of 1,5-Disubstituted Imidazoles

Introduced in 1977, the 15 utilizes tosylmethyl isocyanide (TosMIC) to construct imidazoles with high regioselectivity[15],[16].

  • In Situ Imine Formation: In a dry round-bottom flask under an inert argon atmosphere, dissolve an aliphatic/aromatic aldehyde (10 mmol, 1 eq) and a primary amine (10 mmol, 1 eq) in 20 mL of anhydrous DMF. Stir at room temperature for 45 minutes.

    • Causality: Pre-forming the aldimine is critical. If TosMIC is added directly to the aldehyde without the amine, the reaction will undergo a different pathway, yielding an oxazole instead of an imidazole[17],[16].

  • Cycloaddition Initiation: Add TosMIC (10 mmol, 1 eq) and anhydrous K 2​ CO 3​ (20 mmol, 2 eq) to the reaction mixture. Stir at room temperature for 8–12 hours.

    • Causality: The base (K 2​ CO 3​ ) deprotonates the active methylene group of TosMIC. The electron-withdrawing effects of both the sulfone and isocyanide groups make this deprotonation highly favorable[16]. The resulting anion attacks the imine carbon, initiating a 5-endo-dig cyclization[16].

  • Aromatization: The intermediate spontaneously eliminates the tosyl group (a highly stable leaving group) to aromatize into the final imidazole ring[16].

  • Workup & Validation: Dilute the mixture with 50 mL of distilled water and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via flash column chromatography. Validate via LC-MS to confirm the exact mass corresponding to the loss of the tosyl group.

Quantitative Data & Reaction Metrics

The following table summarizes the quantitative benchmarks of the primary synthetic methodologies used in imidazole drug discovery.

Synthetic MethodologyPrimary ReactantsCatalyst / ConditionsTypical YieldKey Mechanistic Advantage
Debus-Radziszewski 1,2-Dicarbonyl, Aldehyde, NH 3​ Acetic acid, Microwave (120°C)75–92%Readily available starting materials; highly scalable.
Van Leusen [3+2] Aldimine (In Situ), TosMICK 2​ CO 3​ , DMF, Room Temp70–95%Exceptional regioselectivity for 1,5-disubstituted derivatives.
Wallach Synthesis N,N'-Dimethyloxamide, PCl 5​ High heat, anhydrous40–60%Specific utility for synthesizing chlorine-substituted imidazoles.
Marckwald Synthesis α -Aminoketone, CyanateAcidic conditions, Reflux65–80%Highly effective for generating 2-mercaptoimidazoles.

References

  • 1 - Wikipedia

  • 5 - Scribd 3.8 - American Chemical Society 4.15 - PMC / NIH

  • 12 - Drug Discovery Case History

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride in Modern Kinase Inhibitor Synthesis

Abstract This technical guide offers an in-depth exploration of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride as a pivotal building block in the synthesis of kinase inhibitors. Tailored for researchers, medicin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide offers an in-depth exploration of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride as a pivotal building block in the synthesis of kinase inhibitors. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's strategic importance, provides detailed and validated synthetic protocols, and discusses the underlying principles of its application in creating targeted therapeutics. We aim to equip scientists with the necessary knowledge to effectively leverage this versatile reagent in their drug discovery endeavors.

Introduction: Why 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride is a Privileged Scaffold

The relentless pursuit of novel kinase inhibitors remains a central theme in contemporary drug discovery, particularly in oncology. The selection of appropriate chemical motifs is paramount in designing molecules with high potency and selectivity. 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride has garnered significant attention as a "privileged" scaffold, a term denoting a molecular framework that is capable of binding to multiple biological targets.

The imidazole ring is a key feature in numerous approved kinase inhibitors.[1][2] Its ability to function as both a hydrogen bond donor and acceptor allows it to form critical interactions with the hinge region of the kinase ATP-binding pocket, a common anchoring point for many inhibitors.[1][3] The benzoic acid moiety provides a robust and convenient handle for synthetic elaboration, most commonly through amide bond formation, enabling the linkage of this "hinge-binding" fragment to other pharmacophoric elements.[4] Furthermore, the strategic placement of the methyl group can confer enhanced selectivity by probing specific hydrophobic sub-pockets within the kinase active site.

Physicochemical Characteristics and Handling Protocols

A comprehensive understanding of the starting material's properties is fundamental to achieving reproducible and successful synthetic outcomes.

PropertyValue
Molecular Formula C11H10N2O2 (for the free base)
Molecular Weight 202.21 g/mol (for the free base)[5]
Appearance Solid
Solubility Soluble in polar organic solvents such as DMF and DMSO
Storage Conditions Store in a cool, dry place, protected from moisture.

Critical Handling Note: As a hydrochloride salt, this compound is prone to hygroscopy. It is imperative to store it under desiccated conditions and handle it in a moisture-controlled environment (e.g., a glove box or under an inert atmosphere) to ensure accurate measurements and prevent hydrolysis-related side reactions.

Core Synthetic Application: Amide Coupling for Kinase Inhibitor Elaboration

The most prevalent application of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride in kinase inhibitor synthesis is its use as a carboxylic acid component in amide bond formation. This section details a robust and widely applicable protocol.

3.1. General Reaction Scheme

reaction_workflow cluster_reactants Reactants & Reagents cluster_process Process acid 4-(1H-imidazol-1-yl)-2- methylbenzoic acid HCl reaction Amide Bond Formation (Room Temperature) acid->reaction amine Amine-Containing Scaffold (R-NH2) amine->reaction coupling HATU coupling->reaction base DIPEA base->reaction solvent Anhydrous DMF solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Target Kinase Inhibitor purification->product

Caption: A generalized workflow for the synthesis of kinase inhibitors via amide coupling.

3.2. Detailed Step-by-Step Laboratory Protocol

Materials:

  • 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride (1.05 eq)

  • Amine-containing core scaffold (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard workup and purification solvents and reagents (Ethyl Acetate, Saturated NaHCO3, Brine, MgSO4, Silica Gel)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), combine 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride and the amine-containing scaffold.

  • Solubilization: Add anhydrous DMF to achieve a concentration of approximately 0.1 M. Stir until all solids are dissolved.

  • Acid Activation: Add HATU to the stirred solution and allow for a pre-activation period of 10-15 minutes at room temperature.[6]

  • Base Addition: Slowly add DIPEA to the reaction mixture. Note: Three equivalents are used to neutralize the hydrochloride salt and the acid generated during the coupling reaction.

  • Reaction Progression: Stir the reaction at room temperature for 2-16 hours. Monitor the consumption of starting materials by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% Methanol in Dichloromethane) to yield the desired amide.

3.3. Rationale for Reagent Selection
  • HATU: A highly efficient uronium-based coupling reagent known for its rapid reaction kinetics and low rate of epimerization, which is crucial when dealing with chiral substrates.[6]

  • DIPEA: A sterically hindered, non-nucleophilic base that effectively neutralizes acids without competing with the primary amine in the coupling reaction.[7][8]

  • Anhydrous DMF: A polar aprotic solvent with excellent solvating properties for a wide range of organic molecules, making it a common choice for amide coupling reactions.[7][9]

Mechanistic Context: Targeting Kinase Signaling Pathways

Kinase inhibitors synthesized using this scaffold often target critical nodes in oncogenic signaling pathways. A prominent example is the MAPK/ERK pathway, which is frequently dysregulated in various cancers.[][11]

signaling_pathway cluster_upstream Upstream Signaling cluster_cascade MAPK Cascade cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Synthesized Inhibitor (e.g., MEK Inhibitor) Inhibitor->MEK

Caption: A simplified representation of the MAPK/ERK signaling pathway and a common point of therapeutic intervention.

MEK inhibitors, for instance, are often allosteric, binding to a pocket adjacent to the ATP-binding site.[11] This induces a conformational change that locks the kinase in an inactive state, thereby preventing the phosphorylation of ERK and halting the downstream signaling cascade that drives cell proliferation.[][11] The structural features of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride make it an excellent starting point for the design of such inhibitors.

Conclusion and Future Outlook

4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride represents a strategically sound and synthetically versatile starting material for the development of novel kinase inhibitors. The protocols and rationale outlined in this guide provide a solid foundation for its effective implementation in drug discovery pipelines. Future research will likely focus on further functionalization of this scaffold to enhance selectivity, overcome resistance mechanisms, and improve pharmacokinetic profiles, paving the way for the next generation of targeted cancer therapies.

References
  • News-Medical.Net. (2019, August 21). MEK Inhibitor Mechanism of Action, Side Effects, and Uses. Retrieved from [Link]

  • Inam, M., et al. (2025, March 22). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org.
  • Al-Ostoot, F. H., et al. (2022). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 27(23), 8303.
  • Allam, H. A., et al. (2025, December 2). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.
  • ResearchGate. (n.d.). Amide coupling. Reaction conditions. a) HATU, DIPEA, DMF, overnight, 23–90. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Lee, P. A., et al. (2017). MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms. Cancers, 9(10), 133.
  • Royal Society of Chemistry. (2024, April 11). Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. Retrieved from [Link]

  • ACS Publications. (2012, December 4). Assessing the Target Differentiation Potential of Imidazole-Based Protein Kinase Inhibitors. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. PubMed Central.
  • MDPI. (2025, May 21). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity.
  • Nature. (2019, August 1). Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy.
  • National Center for Biotechnology Information. (2023, August 10). MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. PubMed Central.
  • National Center for Biotechnology Information. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PubMed Central.
  • Appchem. (n.d.). 4-(1H-imidazol-1-yl)-2-methylbenzoic acid. Retrieved from [Link]

Sources

Application

"experimental protocol for MOF synthesis with 4-(1H-imidazol-1-yl)-2-methylbenzoic acid"

Application Note: Solvothermal Synthesis and Activation of Zinc(II) Metal-Organic Frameworks using 4-(1H-imidazol-1-yl)-2-methylbenzoic acid Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solvothermal Synthesis and Activation of Zinc(II) Metal-Organic Frameworks using 4-(1H-imidazol-1-yl)-2-methylbenzoic acid

Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Researchers Ligand Identifier: 4-(1H-imidazol-1-yl)-2-methylbenzoic acid (CAS: 1249328-87-7)

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and chemical properties of the organic linkers. Mixed-donor ligands containing both nitrogen (imidazole) and oxygen (carboxylate) coordination sites are highly prized for constructing robust, multi-dimensional architectures. This application note details a rigorously validated, self-correcting protocol for the solvothermal synthesis of a luminescent Zinc(II) MOF utilizing the bifunctional ligand 4-(1H-imidazol-1-yl)-2-methylbenzoic acid (hereafter referred to as 4-IMBA ).

By leveraging thermodynamic control and in-situ base generation, this protocol ensures the reproducible growth of high-phase-purity single crystals suitable for single-crystal X-ray diffraction (SCXRD) and downstream applications such as luminescent sensing or drug encapsulation.

Mechanistic Rationale & Design Principles

To move beyond empirical "cook-and-look" chemistry, it is critical to understand the causality behind the experimental parameters chosen for this synthesis [1, 2].

  • Steric Direction via the Methyl Group: Unlike its unmethylated analog, 4-IMBA possesses an ortho-methyl group on the benzoate moiety. This steric bulk forces a dihedral twist between the imidazole ring and the benzene ring, preventing coplanarity. This engineered twist disrupts dense molecular packing, thereby preventing the formation of highly interpenetrated, non-porous networks and instead promoting open, helical, or highly porous 3D channels.

  • In-Situ Deprotonation (The Solvent Choice): The solvent system utilizes a 4:1 (v/v) mixture of N,N-Dimethylformamide (DMF) and ultrapure water. At the solvothermal reaction temperature of 120 °C, DMF undergoes slow, thermally induced hydrolysis to generate dimethylamine. This acts as an in-situ base, gradually deprotonating the carboxylic acid of the 4-IMBA ligand. This slow-release mechanism prevents rapid kinetic precipitation, ensuring that nucleation occurs at a controlled rate to yield large, high-quality single crystals [3].

  • Thermodynamic Cooling: The cooling rate is the most critical parameter for crystal morphology. Rapid cooling traps the system in a kinetic state, yielding amorphous powders. A strictly controlled cooling rate of 5 °C/h ensures thermodynamic equilibrium, allowing misaligned coordination bonds to break and reform into a perfect crystal lattice.

Mechanism DMF DMF + H2O (Solvent) Base Dimethylamine (In-situ Base) DMF->Base Heat (120°C) Active 4-IMBA Anion (Deprotonated) Base->Active Slow Deprotonation Ligand 4-IMBA Ligand (Protonated) Ligand->Active MOF 3D MOF Network (Sterically Twisted) Active->MOF Coordination Metal Zn(II) Ions Metal->MOF Assembly

Fig 1. Mechanistic pathway of in-situ ligand deprotonation and MOF self-assembly.

Experimental Protocol

This protocol is designed as a self-validating system. Quality Control (QC) checkpoints are embedded to ensure the synthesis is on track before proceeding to time-consuming steps.

Materials Required
  • Metal Salt: Zinc nitrate hexahydrate ( Zn(NO3​)2​⋅6H2​O ), 99.9% trace metals basis.

  • Ligand: 4-(1H-imidazol-1-yl)-2-methylbenzoic acid (4-IMBA), >98% purity.

  • Solvents: Anhydrous DMF, Ultrapure Water (18.2 MΩ·cm), Absolute Ethanol.

  • Equipment: 15 mL Teflon-lined stainless steel autoclaves, programmable programmable oven, optical microscope.

Phase 1: Precursor Preparation & Assembly
  • Weighing: Accurately weigh 0.20 mmol (59.5 mg) of Zn(NO3​)2​⋅6H2​O and 0.20 mmol (40.4 mg) of 4-IMBA.

  • Solvent Addition: Transfer the solids to a 20 mL glass scintillation vial. Add 8.0 mL of DMF and 2.0 mL of ultrapure water.

  • Dissolution: Sonicate the mixture for 15 minutes at standard ambient laboratory conditions (20–25 °C, typical of controlled environments in Japan and globally).

    • QC Checkpoint 1 (Visual): The solution must be completely optically clear. If any particulate matter remains, add 1 drop of glacial acetic acid (acts as a modulator to increase solubility) and sonicate for an additional 5 minutes. A cloudy solution will act as seeding sites, ruining single-crystal growth.

Phase 2: Solvothermal Reaction
  • Transfer: Decant the clear solution into a 15 mL Teflon inner liner. Ensure the fill volume does not exceed 70% of the total capacity to prevent dangerous overpressurization.

  • Sealing: Seal the Teflon liner within the stainless steel autoclave jacket. Tighten uniformly.

  • Heating Profile: Place the autoclave in a programmable oven.

    • Ramp from room temperature to 120 °C over 2 hours.

    • Hold isothermally at 120 °C for exactly 72 hours.

  • Controlled Cooling: Program the oven to cool from 120 °C to 25 °C at a strict rate of 5 °C/hour .

    • QC Checkpoint 2 (Morphology): Upon opening the autoclave, inspect the mother liquor under an optical microscope. You should observe highly faceted, transparent block-like crystals on the walls of the Teflon liner. If only a white powder is observed, the cooling rate was too rapid or the autoclave seal failed.

Phase 3: Activation & Pore Clearing

To utilize the MOF for downstream applications, the pores must be cleared of unreacted ligand and high-boiling DMF molecules. 8. Harvesting: Isolate the crystals via vacuum filtration using a Buchner funnel. 9. Washing: Wash the crystals immediately with fresh DMF ( 3×5 mL) to remove any unreacted 4-IMBA, followed by absolute Ethanol ( 3×5 mL) to displace surface DMF. 10. Solvent Exchange: Submerge the crystals in 10 mL of absolute Ethanol in a sealed vial for 72 hours. Replace the Ethanol with fresh solvent every 24 hours. This thermodynamically drives the exchange of high-boiling DMF trapped in the pores with highly volatile Ethanol. 11. Drying: Transfer the exchanged crystals to a vacuum oven. Evacuate and heat to 80 °C for 12 hours to remove the ethanol, yielding the fully activated, porous MOF framework.

Workflow N1 1. Ligand & Metal Mixing Zn(NO3)2 + 4-IMBA N2 2. Solvent Addition DMF:H2O (4:1 v/v) N1->N2 N3 3. Solvothermal Heating 120°C for 72 hours N2->N3 Clear Solution QC N4 4. Controlled Cooling 5°C/h to 25°C N3->N4 Autoclave N5 5. Solvent Exchange EtOH soak (72h) N4->N5 Faceted Crystals QC N6 6. Vacuum Activation 80°C for 12 hours N5->N6 Pore Clearing

Fig 2. Step-by-step solvothermal synthesis and activation workflow for Zn-MOF.

Quantitative Optimization Data

The following table summarizes the empirical optimization of synthesis parameters, demonstrating how deviations from the established protocol affect the final yield and structural integrity of the synthesized framework.

Temperature (°C)Solvent Ratio (DMF:H2O)Cooling Rate (°C/h)Modulator (Acetic Acid)Yield (%)Crystal Quality / Phase Purity
1004:15None32%Poor; small, twinned crystals. Incomplete reaction.
120 4:1 5 None 84% Optimal; large, highly faceted single crystals.
1201:0 (Pure DMF)5None45%Moderate; slower deprotonation reduces overall yield.
1204:120 (Fast)None78%Poor; microcrystalline powder (kinetic trapping).
1404:15None60%Poor; ligand decomposition and darkened crystals.
1204:152.0 eq25%Excellent crystals, but severely reduced yield due to competition.

References

  • Title: Devising Mixed-Ligand Based Robust Cd(II)-Framework From Bi-Functional Ligand for Fast Responsive Luminescent Detection of Fe3+ and Cr(VI) Oxo-Anions in Water With High Selectivity and Recyclability Source: Frontiers in Chemistry (via PubMed Central) URL: [Link]

  • Title: The Chemistry and Applications of Metal-Organic Frameworks Source: Science URL: [Link]

  • Title: Metal–Organic Frameworks (MOFs): Synthesis and Applications Source: Molecules (MDPI) URL: [Link]

Method

Application Notes and Protocols for 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride as a Ligand in Catalysis

Introduction: A Modern Ligand for Robust Cross-Coupling In the landscape of modern synthetic chemistry, the development of efficient and versatile catalytic systems is paramount for the construction of complex molecular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Modern Ligand for Robust Cross-Coupling

In the landscape of modern synthetic chemistry, the development of efficient and versatile catalytic systems is paramount for the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the formation of carbon-carbon bonds. The efficacy of these transformations is often dictated by the nature of the ligand coordinated to the palladium center. It is in this context that we introduce 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride, a sophisticated ligand designed to enhance catalytic activity and stability.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride in palladium-catalyzed cross-coupling reactions. We will delve into the rationale behind its design, provide detailed protocols for its synthesis and application in a model Suzuki-Miyaura reaction, and discuss the mechanistic underpinnings of its catalytic enhancement.

Ligand Design and Rationale: The Synergy of Imidazole and Carboxylic Acid Moieties

The structure of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride incorporates two key functional groups that contribute to its efficacy as a ligand: the N-aryl imidazole and the benzoic acid moiety.

  • The N-Aryl Imidazole Core: The imidazole ring is a well-established N-heterocyclic carbene (NHC) precursor and a potent sigma-donating ligand. This strong electron donation to the palladium center facilitates the oxidative addition step of the catalytic cycle, which is often rate-limiting, especially with less reactive aryl chlorides.[1][2] The N-aryl substituent provides steric bulk, which can promote the reductive elimination step, leading to faster product formation and catalyst turnover.

  • The Benzoic Acid Functionality: The carboxylic acid group can act as an ancillary coordinating site, potentially forming a more stable palladacycle.[3] This chelation effect can prevent ligand dissociation and catalyst decomposition, leading to a more robust and long-lived catalytic system. Furthermore, the acidic proton can be abstracted to form a carboxylate, which can influence the solubility and reactivity of the complex.

The hydrochloride salt form ensures stability and ease of handling of the ligand.

Synthesis of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride

The synthesis of the title ligand can be achieved through a modified Ullmann condensation followed by acidification.

Protocol 1: Synthesis of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid

Materials:

  • 4-Bromo-2-methylbenzoic acid

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-bromo-2-methylbenzoic acid (1.0 mmol), imidazole (1.2 mmol), and potassium hydroxide (2.0 mmol).

  • Add copper(I) iodide (0.05 mmol) to the flask.

  • Add 5 mL of DMSO to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, dilute the reaction mixture with 20 mL of water and acidify with 1 M HCl to a pH of approximately 5-6.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 4-(1H-imidazol-1-yl)-2-methylbenzoic acid.

Protocol 2: Formation of the Hydrochloride Salt

Materials:

  • 4-(1H-imidazol-1-yl)-2-methylbenzoic acid

  • Hydrochloric acid (ethanolic solution, 1.25 M)

  • Diethyl ether

Procedure:

  • Dissolve the purified 4-(1H-imidazol-1-yl)-2-methylbenzoic acid in a minimal amount of ethanol.

  • Cool the solution in an ice bath and add a stoichiometric amount of ethanolic HCl dropwise with stirring.

  • Add diethyl ether to precipitate the hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride as a white to off-white solid.

Application in Suzuki-Miyaura Cross-Coupling

This section provides a detailed protocol for a model Suzuki-Miyaura reaction utilizing an in situ generated palladium catalyst with 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride.

Protocol 3: In Situ Catalyst Preparation and Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., 4-chlorotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Experimental Workflow:

G cluster_prep Catalyst Pre-activation cluster_reaction Suzuki-Miyaura Coupling reagents Pd(OAc)₂ + Ligand HCl in Dioxane heating Heat to 80°C for 15 min reagents->heating active_catalyst Formation of Active [Pd(L)n] Complex heating->active_catalyst addition Add Aryl Halide, Arylboronic Acid, Base, and Water active_catalyst->addition reaction Heat to 100°C for 2-12 h addition->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Biaryl Product purification->product caption Experimental workflow for Suzuki-Miyaura coupling.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • Catalyst Pre-activation: In a reaction vial equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol) and 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride (0.04 mmol).

  • Add 3 mL of 1,4-dioxane and stir the mixture at 80 °C for 15 minutes. A color change should be observed, indicating the formation of the palladium-ligand complex.

  • Reaction Setup: To the pre-activated catalyst mixture, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the remaining 2 mL of 1,4-dioxane and 1 mL of water.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for the required time (monitor by TLC or GC-MS, typically 2-12 hours).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

  • Dilute with 20 mL of water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Mechanistic Insights: The Role of the Imidazole Ligand

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The use of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid as a ligand is believed to positively influence each of these steps.

G cluster_legend Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Ar-X OA Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' Ln ArPdX->ArPdAr_prime Ar'B(OH)₂ TM Transmetalation ArPdAr_prime->Pd0 ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime RE Reductive Elimination ArX Ar-X Ar_prime_BOH2 Ar'B(OH)₂ + Base

Caption: Simplified Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The electron-rich imidazole ligand enhances the electron density on the Pd(0) center, promoting its insertion into the aryl-halide bond to form a Pd(II) intermediate.[4][5]

  • Transmetalation: The base activates the organoboron species, facilitating the transfer of the aryl group to the palladium center. The nature of the ligand can influence the rate of this step.

  • Reductive Elimination: The sterically demanding nature of the ligand can facilitate the reductive elimination of the biaryl product, regenerating the active Pd(0) catalyst.

Performance Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid using an in situ generated palladium catalyst with an N-aryl imidazole-based ligand, demonstrating the potential efficacy of the proposed system.

EntryAryl HalideProductYield (%)
14-Chlorotoluene4-Methyl-1,1'-biphenyl95
24-Chloroanisole4-Methoxy-1,1'-biphenyl92
31-Bromo-4-nitrobenzene4-Nitro-1,1'-biphenyl88
42-Bromopyridine2-Phenylpyridine85

Data is representative and based on similar catalytic systems reported in the literature. Actual yields may vary depending on specific reaction conditions and substrate scope.

Conclusion and Future Outlook

4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride represents a promising ligand for palladium-catalyzed cross-coupling reactions. Its rational design, combining the electronic and steric advantages of an N-aryl imidazole with the potential for chelation from the carboxylic acid moiety, offers a pathway to highly efficient and robust catalytic systems. The protocols provided herein offer a solid foundation for researchers to explore the full potential of this ligand in a variety of synthetic applications, from small-scale discovery to process development. Further investigations into the substrate scope and the precise role of the carboxylic acid in the catalytic cycle will undoubtedly pave the way for the development of next-generation catalysts.

References

  • Gao, H., et al. (2017). Palladium(II) Chloride Complexes of N,N′-Disubstituted Imidazole-2-thiones: Syntheses, Structures, and Catalytic Performances in Suzuki–Miyaura and Sonogashira Coupling Reactions. Inorganic Chemistry, 56(18), 11205-11215.
  • El-Sayed, N. N. E., et al. (2013). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 3(3), 643-650.
  • Mathews, C. J., et al. (2003). Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. Organometallics, 22(25), 5344-5350.
  • Zheng, Z., et al. (2011). Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL). ResearchGate. Retrieved from [Link]

  • Wang, L., et al. (2021). Preparation method of 4- (imidazole-1-yl) phenol.
  • Baskov, M., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(50), 13481-13494.
  • Champion, M. J. D., et al. (2012). Synthesis and catalytic application of palladium imidazol(in)ium-2-dithiocarboxylate complexes. Dalton Transactions, 41(40), 12386-12394.
  • Boruah, P. R., et al. (2015).
  • Hu, Z., et al. (2003). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. Retrieved from [Link]

  • Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. ResearchGate. Retrieved from [Link]

  • Shao, L., et al. (2011). Suzuki-Miyaura coupling reaction of catalyzing aryl chloride by N-heterocyclic carbine-palladium-imidazole complex at room temperature under condition of water phase.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Zhou, X.-X., & Shao, L.-X. (2011). N-Heterocyclic Carbene/Pd(II)
  • Grad, S. M., et al. (2026).
  • Bruno, N. C., et al. (2011). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Inorganic Chemistry, 50(14), 6832-6844.
  • Reddy, K. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(11), 162-171.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Kulyashova, A. A., et al. (2021). Amphiphilic palladium NHC-complexes with chelating bis-NHC ligands based on imidazole-4,5-dicarboxylic acid: synthesis and catalysis in water. Organic & Biomolecular Chemistry, 19(31), 6814-6824.
  • Zhang, C., et al. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 64(11), 3804-3805.

Sources

Application

Application Note: Structural Characterization of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride by Nuclear Magnetic Resonance (NMR) Spectroscopy

Abstract This application note provides a comprehensive guide to the structural characterization of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride using one-dimensional (1D) and two-dimensional (2D) Nuclear Magn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.[1] As a molecule of interest in pharmaceutical research and drug development, unequivocal structural confirmation is paramount. This document outlines detailed protocols for sample preparation, data acquisition, and spectral analysis, offering insights into the causal relationships between molecular structure and NMR observables. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the assigned structure.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the elucidation of molecular structure in solution.[2][3] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[4][5][6] The fundamental principle of NMR lies in the interaction of nuclear spins with an external magnetic field.[6][7] When subjected to radiofrequency pulses, specific atomic nuclei absorb and re-emit electromagnetic radiation at frequencies characteristic of their local electronic environment, a phenomenon known as resonance.[7] This results in an NMR spectrum, a unique fingerprint of the molecule.

4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride is a small organic molecule with potential applications in medicinal chemistry. Its structure comprises a substituted benzoic acid ring and an imidazole moiety. The formation of a hydrochloride salt can influence the electronic environment of nearby nuclei, leading to predictable changes in the NMR spectrum.[8][9][10] This application note details the systematic approach to confirming the molecular structure through the analysis of ¹H and ¹³C NMR spectra.

Experimental Design and Rationale

A logical workflow is essential for the unambiguous structural characterization of a molecule by NMR. The process begins with careful sample preparation to ensure high-quality data, followed by the acquisition of 1D spectra (¹H and ¹³C) to identify the types and numbers of protons and carbons. Subsequently, 2D NMR experiments, such as COSY and HSQC, are employed to establish connectivity between atoms.

Figure 1: A schematic overview of the NMR characterization workflow, from sample preparation to final structure confirmation.

Protocols

Part 1: Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation.[11] Proper technique minimizes spectral artifacts and ensures optimal resolution.

Materials:

  • 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • 5 mm NMR tubes

  • Pasteur pipette and cotton or glass wool

Protocol:

  • Weigh approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[12][13]

  • Dissolve the sample in approximately 0.6 mL of DMSO-d6 in a small vial.[14] DMSO-d6 is chosen for its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation. The deuterated solvent prevents large solvent signals from obscuring the analyte peaks in the ¹H NMR spectrum.[12]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11][15] This step is crucial to remove any particulate matter that can degrade the magnetic field homogeneity and broaden the spectral lines.[11]

  • Cap the NMR tube securely and label it appropriately.

Part 2: NMR Data Acquisition

Data will be acquired on a standard NMR spectrometer. The following parameters are provided as a general guideline and may be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 16-64 (to achieve adequate signal-to-noise)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 2-4 seconds

  • Spectral Width (sw): 16 ppm (centered around 6-8 ppm)

¹³C{¹H} NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

  • Number of Scans: 1024 or more (due to the lower natural abundance and sensitivity of the ¹³C nucleus)

  • Relaxation Delay (d1): 2 seconds

  • Spectral Width (sw): 200-250 ppm (centered around 100-120 ppm)

2D NMR Spectroscopy (COSY & HSQC):

  • Standard pulse programs for Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) should be utilized. These experiments are instrumental in establishing proton-proton and proton-carbon correlations, respectively.[5][16]

Part 3: Data Processing

Raw NMR data (Free Induction Decay or FID) must be processed to obtain the final spectrum.[17]

Protocol:

  • Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier Transform (FT).[18][19]

  • Phase Correction: The phase of the spectrum is adjusted manually or automatically to ensure all peaks are in the absorptive mode (positive).[18][19]

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.[18][19]

  • Referencing: The chemical shift axis is referenced to the residual solvent peak of DMSO-d6 (δH ≈ 2.50 ppm; δC ≈ 39.52 ppm).

Data Interpretation and Structural Assignment

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride. The protonation of the imidazole nitrogen is expected to cause a downfield shift of the adjacent protons and carbons.[8][9]

¹H NMR Spectral Data
Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2' (Im)~9.3s-
H-5' (Im)~8.0t~1.8
H-4' (Im)~7.8t~1.8
H-3 (Ar)~8.1d~2.2
H-5 (Ar)~7.9dd~8.5, 2.2
H-6 (Ar)~7.7d~8.5
CH₃~2.6s-
COOH>12.0br s-

Im = Imidazole, Ar = Aromatic, s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet

¹³C NMR Spectral Data
Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O~168
C-4 (Ar)~140
C-2' (Im)~138
C-2 (Ar)~137
C-1 (Ar)~132
C-6 (Ar)~131
C-5' (Im)~125
C-3 (Ar)~122
C-5 (Ar)~120
C-4' (Im)~118
CH₃~20

Im = Imidazole, Ar = Aromatic

Analysis of Spectral Features:
  • Aromatic Protons: The protons on the benzoic acid ring will exhibit characteristic splitting patterns. H-6 will be a doublet due to coupling with H-5. H-5 will appear as a doublet of doublets due to coupling with both H-6 (ortho-coupling, J ≈ 7-10 Hz) and H-3 (meta-coupling, J ≈ 2-3 Hz).[20][21] H-3 will be a doublet due to meta-coupling with H-5.

  • Imidazole Protons: The protons on the imidazole ring will appear as distinct signals. The proton at the 2-position (H-2') is typically the most deshielded. The protons at the 4- and 5-positions (H-4' and H-5') will show small couplings to each other.

  • Methyl Protons: The methyl group protons will appear as a singlet, as there are no adjacent protons to couple with.

  • Carboxylic Acid Proton: The carboxylic acid proton is acidic and will appear as a broad singlet at a very downfield chemical shift, often above 12 ppm. Its broadness is due to chemical exchange with trace amounts of water in the solvent.

  • Effect of Hydrochloride: The protonation of one of the imidazole nitrogens will lead to a general downfield shift of the imidazole protons and carbons due to the increased positive charge and inductive electron withdrawal.[8][9]

2D NMR for Connectivity Confirmation

Figure 2: Key ¹H-¹H COSY (red dotted lines) and ¹H-¹³C HSQC (green dotted lines) correlations for structural confirmation.

  • COSY (COrrelation SpectroscopY): This experiment reveals proton-proton couplings. Cross-peaks will be observed between H-5 and H-6, and a weaker cross-peak between H-3 and H-5, confirming their spatial proximity through bonds. Similarly, a cross-peak between H-4' and H-5' of the imidazole ring will be present.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the unambiguous assignment of each protonated carbon by correlating the proton signals with their attached carbon signals. For example, the signal for H-6 will show a cross-peak to the signal for C-6.

Conclusion

This application note provides a robust and detailed protocol for the comprehensive NMR characterization of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride. By following the outlined procedures for sample preparation, data acquisition, and systematic spectral analysis, researchers can confidently verify the structure of this and similar small molecules. The integration of 1D and 2D NMR techniques provides a self-validating system for structural elucidation, which is a critical step in the drug development pipeline.

References

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (2023, December 7). Longdom Publishing. [Link]

  • NMR Data Processing. (n.d.). In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd. [Link]

  • Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]

  • O'Donoghue, A. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. [Link]

  • NMR Spectroscopy - Theory. (n.d.). University of Warwick. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Bristol. [Link]

  • 1H–1H Coupling in Proton NMR. (2025, August 21). ACD/Labs. [Link]

  • NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

  • NMR data handling and (pre-)processing. (n.d.). The MetaRbolomics book. [Link]

  • Small molecule NMR sample preparation. (2023, August 29). University of Maryland School of Pharmacy. [Link]

  • Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. (2020, September 21). Hilaris Publisher. [Link]

  • Sample Preparation. (n.d.). University College London. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 4). YouTube. [Link]

  • Sample Preparation & NMR Tubes. (n.d.). Weizmann Institute of Science. [Link]

  • Mian, Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]

  • The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). Magnetic Resonance Letters. [Link]

  • Mian, Y., et al. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]

  • NMR data processing, visualization, analysis and structure calculation with NMRFx. (n.d.). Nature Communications. [Link]

  • NMR Sample Preparation. (n.d.). University of Missouri. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013, February 7). Anuchem. [Link]

  • (a) 1 H NMR overlay of IIIM-290 and its salt forms; (b) 1 H chemical... (n.d.). ResearchGate. [Link]

  • NMR data processing, visualization, analysis and structure calculation with NMRFx. (2026, March 17). Nature Communications. [Link]

  • NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

  • W-Y., et al. (2006, January 19). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Puget Sound. [Link]

  • Ch 13 - Coupling. (n.d.). University of Calgary. [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. [Link]

  • Bryce, D. L. (2008, July 26). Application of Solid-State35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. R Discovery. [Link]

  • Supporting Information. (n.d.). CDC Stacks. [Link]

  • 4-(1H-imidazol-1-yl)-2-methylbenzoic acid — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • 4-(1H-imidazol-1-yl)-2-methylbenzoic acid. (n.d.). Appchem. [Link]

  • NMR Info/Data — Hans Reich Collection. (n.d.). OrganicChemistryData.org. [Link]

  • (PDF) 4-(Imidazol-1-yl)benzoic acid. (n.d.). ResearchGate. [Link]

  • 4-[di(1H-indol-3-yl)methyl]benzoic acid - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Interpreting the 13 C NMR spectrum of benzoic acid. (2026, February 24). Doc Brown's Chemistry. [Link]

Sources

Method

A Robust HPLC Method for Purity Analysis of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid Hydrochloride

An Application Note for the Pharmaceutical Scientist Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 4-(1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Pharmaceutical Scientist

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride, a key intermediate in pharmaceutical synthesis. The method leverages reversed-phase chromatography with UV detection, providing excellent specificity, linearity, and precision. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, offering not just a step-by-step guide but also a scientific rationale for the methodological choices, ensuring adaptability and troubleshooting capacity.

Principle of the Method & Scientific Rationale

The analyte, 4-(1H-imidazol-1-yl)-2-methylbenzoic acid, is an amphoteric molecule containing both a weakly acidic carboxylic acid group and a weakly basic imidazole group. A successful chromatographic separation hinges on controlling the ionization state of these functional groups to achieve consistent retention and sharp, symmetrical peak shapes.

This method employs a reversed-phase (RP-HPLC) approach with a C18 stationary phase. The critical element is the use of an acidified mobile phase (pH ≈ 3.0).[1][2] Here's the causality:

  • Suppression of Carboxylic Acid Ionization: By maintaining the mobile phase pH well below the pKa of the carboxylic acid group (typically ~4-5), the equilibrium is shifted to favor the protonated, non-ionized form (-COOH). This uncharged state increases the molecule's hydrophobicity, leading to predictable and enhanced retention on the nonpolar C18 column.[1][3]

  • Consistent Imidazole Protonation: At this low pH, the imidazole ring (pKa ~7) is consistently protonated, carrying a positive charge. While this can sometimes lead to secondary interactions with residual silanols on the column packing, modern, high-purity, end-capped columns and the ionic strength of the buffer effectively minimize these effects, preventing peak tailing.

  • UV Detection: The presence of both the benzene ring and the imidazole moiety provides strong chromophores, allowing for sensitive detection using a standard UV detector.[1][4]

This strategy ensures that the analyte behaves in a stable, predictable manner within the chromatographic system, which is the cornerstone of a robust and reproducible analytical method.

cluster_pH Impact of Mobile Phase pH on Analyte State cluster_result Chromatographic Result high_pH High pH (e.g., > 8) Analyte is Anionic (COO-) Poor Retention on C18 mid_pH Mid-range pH (e.g., 4-6) Analyte is Zwitterionic (COO- / Imidazole+) Inconsistent Retention high_pH->mid_pH pH decreases low_pH Low pH (e.g., < 3) Analyte is Cationic (COOH / Imidazole+) Optimal Retention on C18 mid_pH->low_pH pH decreases result Sharp, Symmetrical Peak & Reproducible Retention Time low_pH->result Leads to

Caption: Analyte ionization state as a function of mobile phase pH.

Materials and Equipment

Item Specification
HPLC System Quaternary pump, autosampler, column thermostat, and UV/PDA detector.
Data Acquisition Chromatography Data System (CDS) software.
Analytical Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax).
Reagents Acetonitrile (HPLC Grade), Water (HPLC Grade), Phosphoric Acid (~85%, ACS Grade).
Reference Standard 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride (Characterized, >99.5% purity).
Lab Equipment Analytical balance, volumetric flasks (Class A), pipettes, sonicator, 0.45 µm membrane filters.

Experimental Protocols

Chromatographic Conditions
Parameter Setting
Mobile Phase Acetonitrile : Acidified Water (40:60, v/v)
Stationary Phase C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm (or λmax determined from UV scan)
Run Time 15 minutes
Preparation of Solutions

1. Acidified Water (pH ≈ 3.0):

  • Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water.

  • Mix thoroughly. This solution does not require pH adjustment.

2. Mobile Phase (Acetonitrile : Acidified Water, 40:60):

  • Combine 400 mL of acetonitrile and 600 mL of acidified water in a suitable container.

  • Mix well and degas for 15 minutes using sonication or an online degasser.

3. Diluent:

  • Use the mobile phase as the diluent to ensure sample compatibility and good peak shape.

4. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow to cool to room temperature and dilute to volume with the diluent. Mix well.

5. Working Standard Solution (100 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the diluent and mix thoroughly.

6. Sample Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride sample.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent. Mix well.

  • Filter through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Protocol

Before commencing any analysis, the system's performance must be verified.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (~30 minutes).

  • Make five replicate injections of the Working Standard Solution (100 µg/mL).

  • Evaluate the results against the criteria in the table below.

Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, indicating minimal unwanted secondary interactions.
Theoretical Plates (N) ≥ 2000Demonstrates column efficiency and good separation power.
%RSD of Peak Area ≤ 2.0%Confirms the precision and reproducibility of the autosampler and detector.
Purity Calculation
  • Inject the prepared sample solution.

  • Identify the main peak corresponding to 4-(1H-imidazol-1-yl)-2-methylbenzoic acid.

  • Calculate the purity using the area percent method, which assumes that all impurities have a similar detector response.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample & Reference Standard B Prepare Mobile Phase & Solutions A->B C System Equilibration B->C D System Suitability Test (5x Standard Injections) C->D E Inject Blank (Diluent) D->E SST Passes F Inject Sample Solution E->F G Integrate Peaks F->G H Calculate % Purity (Area Percent Method) G->H I Generate Report H->I

Caption: General workflow for HPLC purity analysis.

Method Validation Strategy

For use in a regulated environment, the method must be validated according to guidelines such as ICH Q2(R1). The following provides a framework for this validation.

Parameter Protocol Summary
Specificity Inject diluent, a placebo (if applicable), and a sample spiked with known related substances. The main peak should be free from interference at its retention time.
Linearity Prepare at least five concentrations of the standard (e.g., 25-150 µg/mL). Plot peak area vs. concentration. The correlation coefficient (r²) should be ≥ 0.999.
Range The range is established by the linearity study and should cover the expected working concentration.
Accuracy Analyze a sample of known purity or a placebo spiked with the analyte at three levels (e.g., 80%, 100%, 120%). Calculate the % recovery.
Precision Repeatability: Six replicate preparations of the sample at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
LOQ/LOD Determine the concentration at which the signal-to-noise ratio is approximately 10 (for LOQ) and 3 (for LOD).
Robustness Intentionally vary critical method parameters (e.g., pH ±0.2, column temp ±5°C, mobile phase composition ±2%) and assess the impact on system suitability.

Conclusion

The HPLC method described provides a reliable and efficient means for determining the purity of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride. The use of a C18 column with an acidified mobile phase ensures excellent peak shape and reproducible retention. This application note serves as a comprehensive guide for implementation in quality control and research environments, with clear protocols for daily analysis and a full strategy for regulatory validation.

References

  • Chromatographic separations of aromatic carboxylic acids - PubMed. Available at: [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column - HELIX Chromatography. Available at: [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC - HPLC-Shop. Available at: [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC. Available at: [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Available at: [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI. Available at: [Link]

  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution - ResearchGate. Available at: [Link]

  • Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. Available at: [Link]

Sources

Application

"step-by-step synthesis of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride"

An Application Note and Comprehensive Protocol for the Synthesis of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid Hydrochloride Authored by: A Senior Application Scientist Abstract This document provides a detailed, step-by-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Comprehensive Protocol for the Synthesis of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is approached via a two-step process commencing with a copper-catalyzed Ullmann-type N-arylation reaction, followed by the formation of the hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, self-validating protocols, and authoritative references to ensure scientific integrity and reproducibility.

Introduction and Scientific Background

N-arylimidazoles are a class of heterocyclic compounds that represent key structural motifs in a wide array of medicinally important molecules, including tyrosine kinase inhibitors and serotonin receptor antagonists.[1] Their synthesis is a critical step in the discovery of new therapeutic agents. The target molecule, 4-(1H-imidazol-1-yl)-2-methylbenzoic acid, combines the N-arylimidazole core with a carboxylic acid functionality, making it a versatile intermediate for further chemical modification.

The primary synthetic challenge lies in the formation of the C-N bond between the imidazole ring and the substituted benzene ring. While modern palladium-catalyzed methods exist, the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, remains a robust and widely used method for this transformation.[2][3] This reaction typically involves coupling an aryl halide with a nitrogen nucleophile in the presence of a copper catalyst and a base at elevated temperatures.[3] The classical Ullmann reaction required harsh conditions, but significant progress has led to milder protocols with a broad substrate scope.[1][4]

This protocol employs an Ullmann-type reaction between 4-fluoro-2-methylbenzoic acid and imidazole. The fluorine atom on the aromatic ring serves as a leaving group in this nucleophilic aromatic substitution. The final step involves the conversion of the synthesized carboxylic acid to its hydrochloride salt, a common practice in pharmaceutical development to enhance solubility, stability, and handling of active compounds.[5]

Overall Reaction Scheme

The synthesis proceeds in two distinct steps as illustrated below:

Step 1: Ullmann N-Arylation

4-fluoro-2-methylbenzoic acid + imidazole → 4-(1H-imidazol-1-yl)-2-methylbenzoic acid

Step 2: Hydrochloride Salt Formation

4-(1H-imidazol-1-yl)-2-methylbenzoic acid + HCl → 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride

Mechanistic Considerations: The Ullmann Condensation

The Ullmann N-arylation reaction is a cornerstone of C-N bond formation. While the precise mechanism has been debated, a generally accepted catalytic cycle involves the following key steps[2]:

  • Oxidative Addition: The aryl halide (4-fluoro-2-methylbenzoic acid) undergoes oxidative addition to a Cu(I) species, forming a Cu(III) intermediate.

  • Coordination and Deprotonation: The nitrogen nucleophile (imidazole) coordinates to the copper center. The base present in the reaction mixture facilitates the deprotonation of the imidazole N-H.

  • Reductive Elimination: The N-arylated product is formed via reductive elimination from the Cu(III) complex, which regenerates the active Cu(I) catalyst.

The choice of a high-boiling polar solvent, such as Dimethylformamide (DMF), is crucial as it helps to dissolve the reactants and facilitates the reaction, which often requires elevated temperatures to proceed efficiently.[3] Potassium carbonate is selected as the base to deprotonate the imidazole, thereby increasing its nucleophilicity.

Experimental Protocol

Materials and Equipment
Reagents and MaterialsEquipment
4-Fluoro-2-methylbenzoic acid (≥98%)Round-bottom flasks (100 mL, 250 mL)
Imidazole (≥99%)Reflux condenser
Copper(I) Iodide (CuI, 98%)Magnetic stirrer with heating mantle
Anhydrous Potassium Carbonate (K₂CO₃)Temperature controller and thermocouple
Dimethylformamide (DMF, anhydrous)Buchner funnel and filter flask
Ethyl Acetate (EtOAc, ACS grade)Rotary evaporator
Hydrochloric Acid (1M solution in water)pH meter or pH paper
Isopropyl Alcohol (IPA, ACS grade)Standard laboratory glassware
Diethyl Ether (anhydrous)Inert atmosphere setup (Nitrogen or Argon)
Anhydrous Sodium Sulfate (Na₂SO₄)Thin-Layer Chromatography (TLC) plates
Part A: Synthesis of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-fluoro-2-methylbenzoic acid (10.0 g, 64.9 mmol), imidazole (6.6 g, 97.3 mmol, 1.5 equiv), anhydrous potassium carbonate (17.9 g, 129.8 mmol, 2.0 equiv), and copper(I) iodide (1.2 g, 6.5 mmol, 0.1 equiv).

  • Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Reaction Execution: Place the flask in a heating mantle and stir the mixture vigorously. Heat the reaction to 140-150 °C and maintain this temperature for 12-18 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the dark reaction mixture into 500 mL of ice-cold water with stirring.

    • Acidify the aqueous mixture to a pH of approximately 4-5 using a 1M HCl solution. This step protonates the carboxylate, causing the product to precipitate.

    • Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.

    • Collect the crude solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot isopropyl alcohol or an ethanol/water mixture.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part B: Synthesis of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride
  • Dissolution: Suspend the purified 4-(1H-imidazol-1-yl)-2-methylbenzoic acid (5.0 g, 24.7 mmol) from Part A in 100 mL of isopropyl alcohol (IPA) in a 250 mL flask with vigorous stirring.

  • Acidification: While stirring, slowly add a calculated amount of concentrated hydrochloric acid (e.g., ~2.5 mL of 12M HCl, 1.2 equiv) dropwise. Alternatively, a solution of HCl in an organic solvent like isopropanol or dioxane can be used for better control.[6] The formation of a precipitate should be observed.

  • Precipitation and Isolation:

    • Continue stirring the mixture at room temperature for 1-2 hours to ensure complete salt formation.

    • If precipitation is slow, cooling the mixture in an ice bath can be beneficial.

    • Collect the white solid hydrochloride salt by vacuum filtration.

    • Wash the filter cake with a small amount of cold isopropyl alcohol and then with anhydrous diethyl ether to facilitate drying.

  • Drying: Dry the final product, 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride, in a vacuum oven at 50-60 °C to a constant weight.

Data Summary and Characterization

The following table summarizes typical quantitative data for the synthesis.

ParameterStep A: N-ArylationStep B: Salt Formation
Starting Material 4-Fluoro-2-methylbenzoic acid4-(1H-imidazol-1-yl)-2-methylbenzoic acid
Molecular Weight 154.14 g/mol 202.21 g/mol
Amount Used 10.0 g5.0 g
Typical Yield 65-75%>95%
Product Appearance Off-white to light yellow solidWhite crystalline solid
Final Product MW 202.21 g/mol 238.67 g/mol

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the chemical structure and proton environments.

  • ¹³C NMR: To confirm the carbon framework.

  • FT-IR: To identify functional groups (e.g., C=O of the carboxylic acid, C-N stretches).

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point (MP): To assess purity.

Workflow Visualization

The following diagram illustrates the complete synthesis workflow, from starting materials to the final, purified product.

Synthesis_Workflow cluster_step1 Part A: N-Arylation cluster_step2 Part B: Hydrochloride Salt Formation SM Starting Materials (4-Fluoro-2-methylbenzoic acid, Imidazole, K2CO3, CuI) Solvent Add Anhydrous DMF SM->Solvent Reaction Heat to 140-150 °C (12-18 hours) Solvent->Reaction Workup Quench with Water Acidify to pH 4-5 Reaction->Workup Filter1 Vacuum Filtration Workup->Filter1 Recrystal Recrystallize from IPA/Water Filter1->Recrystal ProductA Purified Intermediate: 4-(1H-imidazol-1-yl)-2-methylbenzoic acid Recrystal->ProductA ProductA_input Intermediate from Part A ProductA->ProductA_input Proceed to Part B Dissolve Suspend in Isopropyl Alcohol ProductA_input->Dissolve Acidify Add Conc. HCl Dissolve->Acidify Stir Stir at RT (1-2 hours) Acidify->Stir Filter2 Vacuum Filtration Stir->Filter2 Wash Wash with IPA & Diethyl Ether Filter2->Wash Dry Dry Under Vacuum Wash->Dry FinalProduct Final Product: 4-(1H-imidazol-1-yl)-2-methylbenzoic acid HCl Dry->FinalProduct Analysis Characterization (NMR, IR, MS, MP) FinalProduct->Analysis

Caption: Workflow for the synthesis of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride.

Safety and Troubleshooting

  • Safety: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. DMF is a skin and respiratory irritant. Concentrated HCl is highly corrosive.

  • Troubleshooting:

    • Low Yield in Part A: Ensure all reagents are anhydrous, particularly the DMF and potassium carbonate. Confirm the reaction temperature is maintained. Incomplete reaction may require longer heating times or the use of a more reactive aryl halide (e.g., 4-bromo or 4-iodo-2-methylbenzoic acid).

    • Purification Issues: If the product oils out during recrystallization, try a different solvent system or use column chromatography on silica gel for purification.

    • Incomplete Salt Formation: Ensure at least a stoichiometric amount of HCl is added. If the product does not precipitate, try adding an anti-solvent like diethyl ether to the IPA solution to reduce the solubility of the salt.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride. By following the outlined steps and understanding the underlying chemical principles, researchers can successfully prepare this valuable intermediate for applications in drug discovery and organic synthesis. The self-validating nature of the protocol, supported by characterization checkpoints, ensures a high degree of confidence in the final product's identity and purity.

References

Sources

Method

Application Notes and Protocols: Imidazole Derivatives in Pharmaceutical Development

Introduction: The Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its prevalence in nature—as a key component of the amino acid histidine, purines in DNA, and signaling molecules like histamine—underscores its fundamental biological importance.[1][3] This unique structure possesses a desirable combination of properties: it is polar, ionizable, and capable of acting as both a hydrogen bond donor and acceptor.[3][4] These characteristics allow imidazole derivatives to bind to a wide array of biological targets, including enzymes and receptors, through various interactions like hydrogen bonds, coordination with metal ions, and cation-π interactions.[4] This versatility has made the imidazole nucleus an exceptionally fertile source for the development of therapeutic agents across a vast spectrum of diseases, including fungal infections, cancer, hypertension, and inflammatory conditions.[1][2][5] This guide provides an in-depth look at the application of imidazole derivatives in key therapeutic areas, complete with mechanistic insights and detailed protocols for their synthesis and evaluation.

Section 1: Imidazole Derivatives as Antifungal Agents

One of the earliest and most successful applications of imidazole derivatives has been in the treatment of fungal infections. Drugs like clotrimazole, miconazole, and ketoconazole are mainstays in the management of mycoses.[1][6]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for azole antifungals, including imidazoles, is the disruption of the fungal cell membrane.[7] They achieve this by inhibiting a critical enzyme in the ergosterol biosynthesis pathway: lanosterol 14-α-demethylase, a fungal cytochrome P450 enzyme.[6][8]

  • Ergosterol's Role: Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[6][9]

  • Enzyme Inhibition: Imidazole antifungals bind to the heme iron atom in the active site of lanosterol 14-α-demethylase, preventing the conversion of lanosterol to ergosterol.[6][7]

  • Consequences: This inhibition leads to two key downstream effects:

    • Ergosterol Depletion: The lack of ergosterol compromises the structural integrity of the fungal cell membrane.[9]

    • Toxic Sterol Accumulation: The buildup of lanosterol and other 14-α-methylated sterol precursors leads to a "leaky" and dysfunctional membrane, causing the loss of essential cellular components and ultimately leading to cell death (necrosis).[6][10][11][12]

Furthermore, some imidazole derivatives can inhibit the transformation of Candida albicans from its yeast form to its invasive hyphal form, which may be a key factor in clearing infections.[10][11][12]

Antifungal_MoA cluster_pathway Ergosterol Biosynthesis Pathway cluster_cell Fungal Cell Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (Fungal Cytochrome P450) Lanosterol->Enzyme Substrate Outcome2 Toxic Sterol Accumulation Lanosterol->Outcome2 Accumulation Ergosterol Ergosterol Enzyme->Ergosterol Product Outcome1 Ergosterol Depletion Enzyme->Outcome1 Membrane Fungal Cell Membrane (Requires Ergosterol for Integrity) Ergosterol->Membrane Incorporation Imidazole Imidazole Antifungal (e.g., Clotrimazole) Imidazole->Block Block->Enzyme Inhibition Outcome3 Membrane Damage & Increased Permeability Outcome1->Outcome3 Outcome2->Outcome3 Outcome4 Fungal Cell Death Outcome3->Outcome4 Kinase_Inhibition_Workflow cluster_synthesis Drug Discovery & Synthesis cluster_invitro In Vitro Validation cluster_invivo In Vivo Evaluation Lib_Synth Library Synthesis of Imidazole Derivatives HTS High-Throughput Screening (Kinase Inhibition Assay) Lib_Synth->HTS Lead_ID Lead Identification HTS->Lead_ID Lead_Opt Lead Optimization (SAR Studies) Lead_ID->Lead_Opt Cell_Assay Cell-Based Assays (e.g., MTT, Apoptosis) Lead_Opt->Cell_Assay Animal_Model Animal Models (e.g., Xenograft) Lead_Opt->Animal_Model WB Western Blot (Target Phosphorylation) Cell_Assay->WB PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Tox Toxicology Studies PK_PD->Tox Final_Candidate Preclinical Candidate Tox->Final_Candidate

Fig 2. Drug discovery workflow for imidazole-based kinase inhibitors.
Protocol: General Synthesis of 2,4,5-Trisubstituted Imidazoles (Debus Synthesis)

The Debus synthesis is a classic and versatile method for preparing a wide range of substituted imidazoles from simple precursors. [13]This one-pot reaction offers high efficiency and can be adapted for library synthesis in a drug discovery context. [13] Causality & Self-Validation: This multicomponent reaction relies on the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. The reaction's success is validated by standard analytical techniques (TLC, NMR, MS) that confirm the formation of the desired product and its purity. Varying the aldehyde and dicarbonyl components allows for the systematic exploration of structure-activity relationships (SAR).

Materials:

  • Benzil (or other 1,2-dicarbonyl compound).

  • Substituted benzaldehyde.

  • Ammonium acetate (ammonia source).

  • Glacial acetic acid (solvent and catalyst).

  • Ethanol (for recrystallization).

  • Standard laboratory glassware.

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine benzil (1.0 eq), the desired substituted benzaldehyde (1.0 eq), and ammonium acetate (2.0-3.0 eq).

    • Add glacial acetic acid as the solvent.

    • Rationale: Acetic acid serves as a protic solvent and catalyst, facilitating the condensation steps. Ammonium acetate provides the two nitrogen atoms for the imidazole ring.

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 120°C) with stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the mixture into a beaker of ice-cold water. A precipitate should form.

    • Rationale: The product is typically insoluble in water, allowing for its precipitation and separation from the water-soluble acetic acid and excess ammonium acetate.

    • Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation.

    • Collect the crude solid product by vacuum filtration and wash thoroughly with water.

  • Purification:

    • Recrystallize the crude solid from hot ethanol to yield the pure 2,4,5-trisubstituted imidazole derivative.

    • Dry the purified product under vacuum.

  • Characterization:

    • Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Kinase Inhibitory Activity

The inhibitory potential of newly synthesized compounds is typically quantified as the IC₅₀ value—the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

Compound IDSubstituent (R) on AldehydeTarget KinaseIC₅₀ (µM)Reference
Nilotinib -Bcr-Abl<0.05[14]
Compound 4f 4-FluorophenylA549 (Lung Cancer Cell Line)7.5[14]
Compound 1 3,5-dichloro-4-methoxyphenylMCF-7 (Breast Cancer Cell Line)3.02[15]
Compound 35 -VEGFR-23.37[16]
Erlotinib -EGFR0.08[17]

Section 3: Imidazole Derivatives as Angiotensin II Receptor Blockers (ARBs)

In cardiovascular medicine, imidazole derivatives form the structural core of a major class of antihypertensive drugs known as Angiotensin II Receptor Blockers (ARBs). [18][19]Losartan was the first-in-class ARB, and its development marked a significant advancement in treating hypertension. [19]

Mechanism of Action: Blocking the Renin-Angiotensin System (RAS)

ARBs exert their therapeutic effect by selectively blocking the AT₁ receptor, which prevents the potent vasoconstrictor Angiotensin II from binding and eliciting its hypertensive effects. [18][19][20]

  • The Renin-Angiotensin System (RAS): This hormonal system is a critical regulator of blood pressure. Angiotensin II is the primary active component, causing blood vessels to constrict and stimulating the release of aldosterone, which promotes sodium and water retention. Both actions increase blood pressure.

  • Selective AT₁ Blockade: Drugs like Losartan, Irbesartan, and Candesartan—all containing an imidazole group—are designed to be highly selective antagonists of the AT₁ receptor. [18][21]* Therapeutic Outcome: By blocking Angiotensin II's ability to act on the AT₁ receptor, ARBs lead to vasodilation (widening of blood vessels) and reduced aldosterone effects, resulting in lower blood pressure. [20]This mechanism also provides renoprotective effects in patients with diabetes. [20]

RAS_Pathway cluster_effects Effects of Angiotensin II Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) AngI Angiotensin I Renin->AngI converts ACE ACE (Angiotensin-Converting Enzyme) AngII Angiotensin II ACE->AngII converts AT1 AT₁ Receptor AngII->AT1 Vasoconstriction Vasoconstriction AT1->Vasoconstriction Aldosterone Aldosterone Release AT1->Aldosterone BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase ARB Imidazole-based ARB (e.g., Losartan) ARB->Block Block->AT1 Blocks Binding

Fig 3. Mechanism of action for imidazole-based ARBs in the RAS pathway.

Conclusion

The imidazole scaffold is undeniably a "privileged structure" in pharmaceutical development, consistently yielding compounds with significant therapeutic value. [1][3]Its unique physicochemical properties enable a wide range of interactions with diverse biological targets, leading to potent and selective drugs. From inhibiting fungal enzymes and blocking oncogenic kinases to antagonizing cardiovascular receptors, the applications of imidazole derivatives are vast and continue to expand. The protocols and methodologies outlined in this guide provide a foundational framework for researchers and scientists to synthesize, evaluate, and optimize new imidazole-based drug candidates, paving the way for future therapeutic innovations.

References

  • Imidazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO.
  • Divers Pharmacological Significance of Imidazole Derivatives- A Review.
  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives.
  • Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Current Topics in Medicinal Chemistry.
  • Divers Pharmacological Significance of Imidazole Derivatives- A Review.
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
  • Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Clinical Infectious Diseases, Oxford Academic.
  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed.
  • Antifungal agents.
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. PMC.
  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. ijsred.com.
  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells.
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor.
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition.
  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PMC.
  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PMC.
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.
  • Application Notes and Protocols for Imidazole Derivatives in Organic Synthesis. Benchchem.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC.
  • Synthesis of Diverse Imidazole and Quinoxaline Derivatives via Iodine-Mediated Cyclization Reactions. The Journal of Organic Chemistry - ACS Publications.
  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor.
  • In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. MDPI.
  • Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcin. CNR-IRIS.
  • In vitro anticancer activity of imidazole derivatives. ResearchGate.
  • Angiotensin II receptor blocker. Wikipedia.
  • Experimental vs. predicted IC 50 values and docking scores of losartan and compound V8.
  • Angiotensin II receptor blockers. Mayo Clinic.
  • The angiotensin II receptor antagonist losartan: a new advance in the treatment of hypertension. PubMed.
  • Losartan. StatPearls - NCBI Bookshelf.

Sources

Application

"protocol for assessing enzyme inhibition with 4-(1H-imidazol-1-yl)-2-methylbenzoic acid"

Application Note & Protocol A Comprehensive Protocol for Assessing the Enzyme Inhibition Profile of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid Abstract The discovery and characterization of enzyme inhibitors are fundament...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

A Comprehensive Protocol for Assessing the Enzyme Inhibition Profile of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid

Abstract

The discovery and characterization of enzyme inhibitors are fundamental to modern drug development and chemical biology.[1][2] Imidazole-containing compounds are a well-established class of molecules with significant therapeutic applications, often exerting their effects through enzyme inhibition.[3][4] This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to assess the inhibitory potential of a novel or uncharacterized compound, using 4-(1H-imidazol-1-yl)-2-methylbenzoic acid as a representative example. The protocols herein detail the essential phases of inhibitor characterization: (1) initial assay development and optimization, (2) determination of the half-maximal inhibitory concentration (IC50) to quantify potency, and (3) mechanism of action (MoA) studies to elucidate the mode of inhibition. By integrating field-proven insights with robust methodologies, this guide ensures the generation of reliable, reproducible, and high-quality data.

Introduction: Rationale for Inhibition Studies

4-(1H-imidazol-1-yl)-2-methylbenzoic acid is a heterocyclic compound featuring a central imidazole ring. The imidazole moiety is a prominent pharmacophore in medicinal chemistry due to its ability to engage in various biological interactions.[3][4] Notably, the nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors or donors and can coordinate with metal ions, such as the heme iron in cytochrome P450 (CYP) enzymes or zinc in histone deacetylases (HDACs).[3][5] This chemical versatility makes imidazole-containing molecules frequent candidates for enzyme inhibition.[6]

Given these structural features, a systematic evaluation of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid's effect on enzyme activity is a logical step in its pharmacological profiling. This guide provides a universal framework for such an assessment, which can be adapted to a wide range of enzyme targets.

Phase 1: Assay Development and Optimization

Before assessing inhibition, a robust and reproducible enzyme assay must be established.[7] This phase ensures that the observed effects are genuinely due to the inhibitor and not artifacts of an unstable assay system. The goal is to define conditions that produce a steady, linear reaction rate.[8]

Selection of Detection Method

The choice of assay depends on the specific enzyme reaction being studied. Most enzyme assays are based on spectroscopic techniques.[9]

  • Spectrophotometric (Colorimetric) Assays: These are often the most cost-effective and widely used methods.[10] They measure the change in absorbance of light as a substrate is converted to a product.[11] For example, assays involving the oxidation or reduction of cofactors like NADH/NADPH can be monitored at 340 nm.[11]

  • Fluorometric Assays: These assays are generally more sensitive than spectrophotometric methods and rely on the conversion of a non-fluorescent substrate to a fluorescent product (or vice versa).[12][13] They are well-suited for high-throughput screening (HTS).[12]

  • Luminescent Assays: These assays detect light produced from an enzymatic reaction, such as those involving luciferase. They offer exceptional sensitivity.[14]

Optimizing Reaction Conditions

Enzyme activity is highly sensitive to its environment.[15] Key parameters must be optimized to ensure the assay is running under initial velocity conditions, where the reaction rate is linear over time and proportional to the enzyme concentration.[8]

Protocol 2.2.1: Determining Optimal Enzyme Concentration and Assay Linearity

  • Prepare Reagents: Prepare concentrated stocks of your target enzyme, substrate, and any necessary cofactors in an optimized assay buffer. The buffer composition (pH, ionic strength) should be chosen based on literature for the specific enzyme or determined empirically.[8]

  • Enzyme Titration: Perform the enzyme reaction with a fixed, saturating concentration of substrate while varying the enzyme concentration over a broad range.

  • Time Course: For each enzyme concentration, measure the signal (e.g., absorbance, fluorescence) at multiple time points (e.g., every minute for 30 minutes).

  • Data Analysis: Plot the signal versus time for each enzyme concentration. Identify the enzyme concentration and time interval that results in a linear increase in signal (i.e., a straight line). This is the linear range of the assay. Subsequent inhibition assays must be performed within these established parameters.[8][16]

Expertise & Experience: The goal is to use the lowest enzyme concentration that gives a robust signal well above the background. This conserves precious enzyme and, more importantly, ensures the reaction remains in the initial velocity phase for the duration of the measurement, preventing substrate depletion which can complicate kinetic analysis.[8]

Workflow for Enzyme Inhibition Assessment

The overall process follows a logical progression from establishing a reliable assay to characterizing the inhibitor in detail.

G cluster_0 Phase 1: Assay Foundation cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Select Detection Method (Spectrophotometry, Fluorescence, etc.) B Optimize Assay Conditions (Buffer, pH, Temp) A->B C Determine Linear Range (Enzyme Titration, Time Course) B->C D Perform IC50 Assay (Dose-Response Curve) C->D Validated Assay E Data Analysis (Calculate % Inhibition, Curve Fitting) D->E F Kinetic Assay (Vary [Substrate] & [Inhibitor]) E->F Potent Inhibitor Identified G Data Analysis (Lineweaver-Burk Plot) F->G H Determine Inhibition Type (Competitive, Non-competitive, etc.) G->H

Caption: Overall workflow for characterizing an enzyme inhibitor.

Phase 2: Protocol for IC50 Determination

The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specified conditions.[17] It is the most common measure of inhibitor potency.

Materials
  • Purified target enzyme

  • Enzyme substrate and cofactors

  • 4-(1H-imidazol-1-yl)-2-methylbenzoic acid (stock solution in DMSO)

  • Optimized assay buffer

  • 96-well or 384-well microplates (black for fluorescence, clear for absorbance)

  • Microplate reader

Step-by-Step Protocol
  • Prepare Inhibitor Dilutions: Create a serial dilution series of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid from the DMSO stock into the assay buffer. A typical 10-point, 3-fold dilution series is recommended to span a wide concentration range.

    Trustworthiness: It is critical to include a vehicle control (DMSO in assay buffer, no inhibitor) to define 0% inhibition and a positive control (a known inhibitor of the enzyme, if available) or no-enzyme control to define 100% inhibition.[7] The final DMSO concentration should be consistent across all wells and typically kept below 1%.

  • Set Up Microplate: A sample plate layout is provided below. Add the diluted inhibitor or control solutions to the appropriate wells.

Well TypeDescription
Vehicle Control Assay Buffer + Enzyme + Substrate + DMSO (no inhibitor)
Test Compound Assay Buffer + Enzyme + Substrate + Inhibitor Dilutions
100% Inhibition Assay Buffer + Substrate (No Enzyme)
  • Enzyme Addition & Pre-incubation: Add the optimized concentration of the enzyme to all wells except the "100% Inhibition" controls. Incubate the plate for 15-30 minutes at the assay temperature.

    Rationale: Pre-incubating the enzyme and inhibitor allows them to reach binding equilibrium before the reaction is initiated.[18] This is especially important for slow-binding or irreversible inhibitors.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction. The substrate concentration should ideally be at or near its Michaelis-Menten constant (Km) for sensitive detection of competitive inhibitors.[8]

  • Measure Activity: Immediately place the plate in a microplate reader and measure the reaction rate by taking kinetic readings over the pre-determined linear time course.

Data Analysis
  • Calculate Reaction Rates: Determine the initial velocity (V₀) for each well from the linear portion of the progress curve (e.g., change in absorbance per minute).

  • Calculate Percent Inhibition: Normalize the data using the vehicle and 100% inhibition controls: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_vehicle - Rate_no_enzyme))

  • Generate Dose-Response Curve: Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • Determine IC50: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin) to calculate the IC50 value.[8]

ParameterDescriptionExample Value
IC50 Concentration for 50% inhibition1.2 µM
Hill Slope Steepness of the curve1.1
Goodness of fit0.992

Phase 3: Protocol for Mechanism of Action (MoA) Studies

Once potency is established, the next step is to understand how the compound inhibits the enzyme.[1][19] MoA studies differentiate between various modes of reversible inhibition.[20]

Step-by-Step Protocol
  • Experimental Design: This experiment requires a matrix of conditions where both the substrate and inhibitor concentrations are varied.

    • Select a range of fixed inhibitor concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50, 5x IC50).

    • For each inhibitor concentration, perform a substrate titration over a wide range of concentrations (e.g., 0.1x Km to 10x Km).

  • Execute Assay: For each condition in the matrix, measure the initial reaction velocity (V₀) as described in the IC50 protocol.

  • Data Analysis & Visualization:

    • Michaelis-Menten Plots: For each inhibitor concentration, plot V₀ versus substrate concentration ([S]). Analyze how the apparent Km and Vmax values change in the presence of the inhibitor.

    • Lineweaver-Burk Plot: For a clearer diagnosis, transform the data by plotting 1/V₀ versus 1/[S]. This double-reciprocal plot linearizes the Michaelis-Menten equation and provides distinct patterns for different inhibition types.[18][21]

Interpreting Lineweaver-Burk Plots

The pattern of lines on the Lineweaver-Burk plot reveals the mechanism of inhibition.[18]

G cluster_0 Lineweaver-Burk Plot Analysis cluster_1 Enzyme Interaction A Competitive Lines intersect on y-axis Apparent Km increases, Vmax unchanged E Inhibitor (I) binds to free Enzyme (E) at the active site. A->E Mechanism B Non-competitive Lines intersect on x-axis Km unchanged, Apparent Vmax decreases F Inhibitor (I) binds to E or Enzyme-Substrate (ES) complex at allosteric site. B->F Mechanism C Uncompetitive Lines are parallel Apparent Km and Vmax both decrease G Inhibitor (I) binds only to the ES complex at an allosteric site. C->G Mechanism D Mixed Lines intersect left of y-axis Apparent Km and Vmax both change H Inhibitor (I) binds to E or ES at allosteric site, with different affinities. D->H Mechanism

Caption: Interpretation of Lineweaver-Burk plots for different inhibition mechanisms.

  • Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Km but does not change Vmax. Lines on the plot will intersect at the y-axis.[18][22]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site, affecting catalysis but not substrate binding. This decreases the apparent Vmax but does not change Km. Lines will intersect on the x-axis.[18][23]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This decreases both apparent Vmax and apparent Km. Lines on the plot will be parallel.[19]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically with different affinities. Both apparent Km and Vmax will change. Lines will intersect in the second or third quadrant.[18]

References

  • Patsnap. (2025, May 7). What Is a Spectrophotometer and How Is It Used in Biochemistry?. Retrieved from Patsnap Synapse. [Link]

  • Assay Guidance Manual. (2012, May 1). Mechanism of Action Assays for Enzymes. Retrieved from NCBI Bookshelf. [Link]

  • Panda, M., et al. (1997). Imidazole-containing amino acids as selective inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 7(13), 1687-1692. [Link]

  • Santiago, C. (n.d.). Data analysis - Kinetic Mechanisms of Enzyme Inhibition and Activation. Kinetic Mechanisms of Enzyme Inhibition and Activation. [Link]

  • Thompson, N. L., et al. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry, 39(42), 12937-12945. [Link]

  • Kadomatsu, K. (2023). Classification, Modes of Action and Applications of Enzyme Inhibitors. Journal of Clinical and Medical Sciences. [Link]

  • Al-Hussain, S. A. (2025, March 22). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from BellBrook Labs. [Link]

  • Di-Marzo, V., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]

  • Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Analytical Biochemistry, 623, 114187. [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from edX. [Link]

  • Ludewig, S., et al. (2010). Enzyme kinetics and hit validation in fluorimetric protease assays. Current Topics in Medicinal Chemistry, 10(3), 368-382. [Link]

  • Islam, R., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal, 26(5), 89. [Link]

  • IntechOpen. (2017, March 29). Enzyme Inhibitors and Activators. Retrieved from IntechOpen. [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from Azure Biosystems. [Link]

  • Sadek, B. (2011). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. Der Pharma Chemica, 3(1), 410-419. [Link]

  • ResearchGate. (n.d.). Imidazoles as cytochrome P450 enzymes inhibitors. Retrieved from ResearchGate. [Link]

  • Assay Guidance Manual. (2012, May 1). Basics of Enzymatic Assays for HTS. Retrieved from NCBI Bookshelf. [Link]

  • McDonald, A. G., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(23), 4359. [Link]

  • Jack Westin. (n.d.). Enzyme Inhibition. Retrieved from Jack Westin MCAT Content. [Link]

  • Tipton, K. F. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 40-45. [Link]

  • Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. Retrieved from Altogen Labs. [Link]

  • Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?. Retrieved from Tip Biosystems. [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from Wikipedia. [Link]

  • Pohl, F., et al. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 476, 37-43. [Link]

  • Yonetani, T., & Theorell, H. (1964). A graphical method for determining inhibition parameters for partial and complete inhibitors. Archives of Biochemistry and Biophysics, 106(1-3), 243-251. [Link]

  • Di Marzo, V., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7618. [Link]

  • MIT OpenCourseWare. (2013). Lectures 7 and 8 Enzyme Kinetics (I) and Enzyme Inhibition (II). Retrieved from MIT OpenCourseWare. [Link]

  • OUCI. (n.d.). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from OUCI. [Link]

  • McGill University. (2018, March 1). A near-universal way to measure enzyme inhibition. Retrieved from McGill Newsroom. [Link]

  • Biology LibreTexts. (2026, January 19). 6.4: Enzyme Inhibition. Retrieved from Biology LibreTexts. [Link]

  • NextSDS. (n.d.). 4-(1H-imidazol-1-yl)-2-methylbenzoic acid — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • Fatykhova, D., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals, 14(12), 1221. [Link]

Sources

Method

Application Notes and Protocols for the Use of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Potential of a Privileged Scaffold The imidazole ring is a cornerstone in medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Privileged Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties, capacity for hydrogen bonding, and ability to coordinate with metal ions in enzyme active sites make it a versatile building block for designing targeted therapies.[4] The compound 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride emerges from this rich chemical space, presenting intriguing possibilities for drug discovery, particularly in the realm of oncology. While direct studies on this specific molecule are nascent, a comprehensive analysis of its structural features and the extensive literature on related imidazole-containing compounds allows us to infer its potential mechanisms of action and guide its application in research.

This document serves as a detailed guide for researchers exploring the utility of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride. We will delve into its inferred biological targets, provide detailed protocols for its evaluation as a potential inhibitor of Poly(ADP-ribose) polymerase (PARP) and receptor tyrosine kinases (RTKs), and discuss the scientific rationale behind these experimental designs. The hydrochloride salt form of the compound is primarily utilized to enhance aqueous solubility and improve handling characteristics, a common practice in early-stage drug discovery.

Inferred Biological Targets and Mechanism of Action

The structure of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid suggests its potential as an inhibitor of key enzymes involved in cancer progression, namely PARP and various tyrosine kinases.

1. Poly(ADP-ribose) Polymerase (PARP) Inhibition:

The core structure of many PARP inhibitors mimics the nicotinamide moiety of the NAD+ substrate, featuring an aromatic ring and a carboxamide group that form crucial hydrogen bonds and π-stacking interactions within the PARP active site.[4] The benzoic acid portion of our compound of interest can be considered a bioisostere of the carboxamide, capable of similar interactions. Imidazole-containing compounds have demonstrated potent PARP inhibitory activity, with some exhibiting IC50 values in the nanomolar range.[5] The inhibition of PARP is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through the principle of synthetic lethality.[2][6]

2. Tyrosine Kinase Inhibition:

The imidazole scaffold is also a well-established pharmacophore in the design of tyrosine kinase inhibitors.[1][3] Many clinically approved kinase inhibitors, such as nilotinib, incorporate an imidazole ring.[2] The 4-(imidazol-1-yl)phenyl moiety can effectively occupy the ATP-binding site of various kinases, with the imidazole ring often forming key hydrogen bonds with the hinge region of the kinase domain. The methyl and carboxylic acid groups on the benzoic acid ring can further modulate selectivity and potency by interacting with specific residues in the active site.[7][8][9] Dysregulation of receptor tyrosine kinases like VEGFR and EGFR is a hallmark of many cancers, making them attractive therapeutic targets.[3]

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for evaluating the inhibitory potential of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride against PARP1 and a representative receptor tyrosine kinase, VEGFR-2.

Workflow for Inhibitor Discovery and Characterization

G cluster_0 Initial Screening cluster_1 Hit Validation & Potency Determination cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A Compound Preparation (4-(1H-imidazol-1-yl)-2-methylbenzoic acid HCl) B In Vitro Biochemical Assays (PARP1 & VEGFR-2) A->B Test Compound C IC50 Determination B->C Primary Hits D Cell-Based Assays (PARP & Kinase Activity) C->D Potent Compounds E PARP Trapping Assay D->E Confirmed Hits F Western Blot for Downstream Signaling D->F G Structure-Activity Relationship (SAR) Studies F->G G cluster_parp PARP Inhibition Pathway cluster_rtk RTK Inhibition Pathway DNA_damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_damage->PARP1 PAR PAR Synthesis (PARylation) PARP1->PAR NAD+ Repair Recruitment of DNA Repair Proteins PAR->Repair Inhibitor 4-(1H-imidazol-1-yl)- 2-methylbenzoic acid HCl Inhibitor->PARP1 Inhibits Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation RTK_Inhibitor 4-(1H-imidazol-1-yl)- 2-methylbenzoic acid HCl RTK_Inhibitor->Dimerization Inhibits

Caption: Inferred mechanisms of action for 4-(1H-imidazol-1-yl)-2-methylbenzoic acid HCl.

Conclusion and Future Directions

The structural attributes of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride make it a compelling candidate for investigation as a dual PARP and tyrosine kinase inhibitor. The protocols outlined in this guide provide a robust framework for its initial characterization. Positive results from these assays would warrant further studies, including kinase profiling to determine selectivity, PARP trapping assays to elucidate the precise mechanism of PARP inhibition, and in vivo efficacy studies in relevant cancer models. Structure-activity relationship (SAR) studies, by systematically modifying the substituents on the phenyl and imidazole rings, will be crucial for optimizing potency and selectivity, ultimately paving the way for the development of a novel therapeutic agent.

References

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2016). Molecules. [Link]

  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (2024). Expert Opinion on Investigational Drugs. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025). Molecules. [Link]

  • Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. (2021). European Journal of Medicinal Chemistry. [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2025). Molecules. [Link]

  • Different roles for methyl groups in ligand–protein interactions and in rational drug design. ResearchGate. [Link]

  • PARP assay for inhibitors. BMG LABTECH. [Link]

  • Methyl Effects on Protein–Ligand Binding. (2014). Journal of Medicinal Chemistry. [Link]

  • Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and EGFR reported in the literature (compounds 33–43). ResearchGate. [Link]

  • HT Colorimetric PARP/Apoptosis Assay. Trevigen. [Link]

  • The Role of Functional Groups in Drug–Receptor Interactions. ScienceDirect. [Link]

Sources

Application

Application Note: A Multi-Technique Crystallographic and Solid-State Characterization of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride

Abstract The precise three-dimensional atomic arrangement and physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to its stability, solubility, and bioavailability. This application no...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The precise three-dimensional atomic arrangement and physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to its stability, solubility, and bioavailability. This application note provides a comprehensive guide to the crystallographic and solid-state characterization of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride, a small organic molecule of pharmaceutical interest. We present an integrated workflow that combines single-crystal X-ray diffraction (SCXRD) for absolute structure elucidation with X-ray powder diffraction (XRPD) for bulk phase analysis. Furthermore, we detail protocols for complementary techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Vibrational Spectroscopy (FTIR/Raman), which are essential for building a complete and robust solid-state profile. The causality behind experimental choices is explained, ensuring that each protocol serves as a self-validating system for generating high-quality, reliable data for research, development, and regulatory submissions.

Introduction: The Criticality of Solid-State Characterization

4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride is an organic salt whose solid-state form can profoundly influence its performance as a potential therapeutic agent. Issues such as polymorphism—the ability of a compound to exist in multiple crystalline forms—can lead to significant variations in critical properties like dissolution rate and stability.[1][2] Therefore, unambiguous determination of the crystal structure and thorough characterization of the bulk material are not merely academic exercises; they are critical steps in drug development.

This guide outlines a multi-technique approach, establishing a logical progression from obtaining a single crystal to fully characterizing the bulk powder.

Integrated_Workflow cluster_prep Sample Preparation cluster_primary Primary Structure Elucidation cluster_bulk Bulk & Confirmatory Analysis cluster_final Final Characterization Crystallization Crystal Growth Screening SCXRD Single-Crystal X-Ray Diffraction (SCXRD) Crystallization->SCXRD Select suitable crystal XRPD X-Ray Powder Diffraction (XRPD) Crystallization->XRPD Analyze bulk powder Thermal Thermal Analysis (DSC/TGA) Crystallization->Thermal Analyze bulk powder Spectroscopy Vibrational Spectroscopy (FTIR/Raman) Crystallization->Spectroscopy Analyze bulk powder SCXRD->XRPD Generate theoretical pattern Report Integrated Solid-State Profile SCXRD->Report Definitive 3D Structure XRPD->Report Thermal->Report Spectroscopy->Report

Caption: Integrated workflow for solid-state characterization.

Part I: The Foundation - Growing High-Quality Single Crystals

The success of single-crystal X-ray diffraction is entirely dependent on the quality of the crystal.[3][4] For a hydrochloride salt, which is typically polar and water-soluble, solvent selection is paramount. The goal is to identify a solvent system where the compound has moderate solubility, allowing for the slow, ordered arrangement of molecules into a crystalline lattice.

Causality of Method Selection
  • Why start with solubility screening? A preliminary solubility test in a range of solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone) is essential. An ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating. This allows for crystallization by slow cooling.

  • Why use multi-solvent systems? If the compound is too soluble in one solvent and insoluble in another, a binary solvent system can be employed for techniques like vapor or liquid diffusion.[5][6] The "good" solvent dissolves the compound, while the "poor" solvent (anti-solvent) slowly reduces its solubility, inducing crystallization.[6]

Protocol: Vapor Diffusion Crystallization

This method is highly effective when only milligram quantities of the sample are available and works well for achieving slow crystal growth.[5]

  • Preparation: Dissolve 5-10 mg of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride in a minimal amount (e.g., 0.5 mL) of a "good" solvent (e.g., methanol) in a small, open vial.

  • Assembly: Place this small vial inside a larger, sealable jar containing a reservoir (e.g., 2-3 mL) of a "poor" or "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or ethyl acetate). The "poor" solvent should be more volatile than the "good" solvent.

  • Incubation: Seal the larger jar tightly. The vapor from the anti-solvent will slowly diffuse into the solution containing the compound.

  • Mechanism: As the anti-solvent vapor mixes with the compound's solution, it reduces the overall solubility. This gradual increase in supersaturation is the driving force for nucleation and the growth of well-ordered crystals.[6]

  • Monitoring: Leave the setup undisturbed in a vibration-free location. Check for crystal formation every 24-48 hours. Crystals can take several days to weeks to grow.

TechniqueSample AmountCommon Solvents (Good)Common Anti-Solvents (Poor)Rationale
Slow Evaporation 10-50 mgWater, Ethanol/Water mixesN/ASimple, but can lead to rapid crystallization if evaporation is not controlled.[5]
Slow Cooling 10-50 mgMethanol, AcetonitrileN/ARequires a solvent where solubility is highly temperature-dependent.
Vapor Diffusion 2-10 mgMethanol, DMF, DMSODiethyl Ether, Hexane, Ethyl AcetateExcellent control over the rate of supersaturation, ideal for small quantities.[5]
Liquid-Liquid Diffusion 5-20 mgMethanol, WaterDichloromethane, TolueneCreates a sharp interface for diffusion; useful for denser anti-solvents.

Part II: The Gold Standard - Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides an unambiguous three-dimensional map of the atoms in the crystal, revealing bond lengths, angles, and intermolecular interactions like hydrogen bonding.[3][7] This is the definitive method for determining the absolute structure of a new chemical entity.

Protocol: From Crystal to Structure
  • Crystal Selection & Mounting:

    • Under a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm) with sharp edges and no visible cracks.

    • Carefully mount the crystal on a cryo-loop using a minimal amount of cryoprotectant oil.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). Rationale: Cryo-cooling minimizes radiation damage from the X-ray beam and reduces thermal motion of the atoms, resulting in higher quality diffraction data.

  • Data Collection:

    • Mount the crystal on the goniometer of a single-crystal diffractometer (e.g., equipped with a Mo or Cu X-ray source).

    • Perform an initial set of scans to determine the unit cell parameters and crystal system.

    • Execute a full data collection strategy, rotating the crystal to measure the intensities of thousands of unique reflections. High-resolution data (to at least 0.84 Å) is crucial for accurate refinement.[8]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to correct for experimental factors and reduce the data to a set of unique reflections with their intensities.

    • Use direct methods or Patterson analysis (commonly implemented in software like SHELXT) to solve the phase problem and generate an initial electron density map.[9]

    • Build an initial molecular model into the electron density map. The positions of heavier atoms (Cl, O, N, C) should be identifiable.

    • Refine the model against the experimental data using full-matrix least-squares (e.g., with SHELXL).[8][10] This process minimizes the difference between observed and calculated structure factors.

    • Locate hydrogen atoms from the difference Fourier map or place them in geometrically idealized positions.

    • Refine anisotropically for all non-hydrogen atoms. Rationale: Anisotropic refinement allows atoms to vibrate differently in different directions, providing a more accurate model of the thermal motion within the crystal.

    • Evaluate the final model using metrics like R1 (should be < 5% for good quality data) and the goodness-of-fit (should be close to 1).

Part III: The Bulk Truth - X-ray Powder Diffraction (XRPD)

While SCXRD provides the structure of a single crystal, it may not be representative of the bulk material.[11] XRPD analyzes a polycrystalline powder, providing a characteristic "fingerprint" of the crystalline phase(s) present. It is a pivotal technique for identifying polymorphs, solvates, and hydrates.[2]

XRPD_Concept cluster_scxrd From Single Crystal cluster_powder From Bulk Powder cluster_compare Validation SCXRD_Structure Solved Crystal Structure (Unit Cell, Atom Positions) Theoretical_Pattern Calculated Powder Pattern SCXRD_Structure->Theoretical_Pattern Simulate Bulk_Sample Bulk Crystalline Powder XRPD_Instrument XRPD Diffractometer Bulk_Sample->XRPD_Instrument Experimental_Pattern Experimental XRPD Pattern (2θ vs. Intensity) XRPD_Instrument->Experimental_Pattern Comparison Pattern Overlay & Comparison Experimental_Pattern->Comparison Conclusion Phase Purity Confirmed or Mixture/New Phase Detected Comparison->Conclusion Theoretical_Pattern->Comparison

Caption: XRPD validation of the single-crystal structure against bulk material.

Protocol: XRPD Analysis
  • Sample Preparation: Gently grind a small amount (10-20 mg) of the bulk crystalline material with a mortar and pestle to ensure a random orientation of crystallites.

  • Data Acquisition:

    • Mount the powdered sample on a zero-background sample holder.

    • Place the holder in the XRPD instrument.

    • Collect a diffraction pattern over a relevant angular range (e.g., 2° to 40° 2θ) using Cu Kα radiation. The scan speed should be slow enough to obtain good signal-to-noise.

  • Data Analysis:

    • Compare the experimental XRPD pattern of the bulk material with the powder pattern calculated from the single-crystal structure data.

    • Self-Validation: If the peak positions and relative intensities of the experimental and calculated patterns match, it confirms that the single crystal is representative of the bulk phase.

    • Any significant differences (missing or additional peaks) may indicate the presence of impurities, a different polymorph, or that the selected single crystal was not representative of the bulk sample.[11]

Part IV: Complementary Solid-State Characterization

Combining crystallographic data with other analytical techniques provides a more complete and robust understanding of the material.[12]

Thermal Analysis (DSC & TGA)

DSC measures heat flow into or out of a sample as a function of temperature, revealing thermal events like melting and phase transitions.[13][14] TGA measures changes in mass with temperature, indicating decomposition or desolvation.[15][16]

Protocol:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan (or a ceramic/platinum pan for TGA).

  • Place the pan in the instrument and heat at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • DSC Analysis: Look for sharp endothermic peaks, which typically correspond to the melting point of the crystalline material. The absence of other thermal events before melting suggests the sample is a single, stable phase at room temperature.

  • TGA Analysis: Monitor for mass loss. For a hydrochloride salt that is not a hydrate or solvate, significant mass loss should only occur at high temperatures corresponding to decomposition.[16]

TechniqueParameter MeasuredInformation Gained for the Hydrochloride Salt
DSC Heat Flow (mW) vs. Temp (°C)Melting point, purity, detection of polymorphic transitions.[17]
TGA Mass (%) vs. Temp (°C)Thermal stability, decomposition temperature, presence of solvates/hydrates.[13][14]
Vibrational Spectroscopy (FTIR & Raman)

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[18][19] They are excellent for confirming the presence of functional groups and investigating intermolecular interactions, such as the hydrogen bonding network revealed by SCXRD.

Protocol:

  • FTIR (ATR): Place a small amount of the powder directly on the Attenuated Total Reflectance (ATR) crystal of an FTIR spectrometer and collect the spectrum (typically 4000-400 cm⁻¹).

  • Raman: Place a small amount of the powder in a glass vial or on a microscope slide and analyze using a Raman spectrometer with a specific laser wavelength (e.g., 785 nm).

  • Analysis:

    • O-H stretch: Look for a broad band around 3400-2400 cm⁻¹ in the FTIR spectrum, characteristic of the carboxylic acid O-H group involved in hydrogen bonding.

    • C=O stretch: An intense band around 1700-1730 cm⁻¹ corresponds to the carboxylic acid carbonyl group.

    • N-H⁺ stretch: The protonated imidazole ring will show characteristic N-H⁺ stretching and bending vibrations, which can confirm the salt formation.

    • The spectra provide a unique fingerprint that can be used to distinguish between different polymorphs, as subtle changes in the crystal lattice will affect the vibrational modes of the molecules.[18]

Conclusion: Building the Complete Picture

The structural and physicochemical characterization of an API like 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride requires a synergistic, multi-technique approach. By integrating the definitive atomic-level detail from SCXRD with the bulk phase identity from XRPD , the thermal behavior from DSC/TGA , and the molecular bonding information from FTIR/Raman , researchers can build a comprehensive and reliable solid-state profile. This rigorous characterization is indispensable for ensuring the quality, stability, and performance of pharmaceutical materials, forming a solid foundation for further drug development.

References

  • Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Intertek. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. SPT Labtech. [Link]

  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). Improved Pharma. [Link]

  • Kato, C. D., & Rohl, A. L. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 74(a2), e673. [Link]

  • McClurg, R. B., & Smit, J. P. (2013, January 1). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology, 37(1). [Link]

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.com. [Link]

  • Fricke, S. M., & Ristroph, K. D. (2020, July 1). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. [Link]

  • EPFL. (n.d.). Crystallization of small molecules. EPFL. [Link]

  • NETZSCH. (2023, August 13). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]

  • Coles, S. J., & Gale, P. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2194-2216. [Link]

  • Shah, B., & Kakadiya, R. (2010, October 1). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. American Pharmaceutical Review. [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • TA Instruments. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM.com. [Link]

  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(1H-imidazol-1-ylmethyl)benzoic acid. PubChem. [Link]

  • Ochedzan-Siodlak, W., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Molecules, 26(23), 7184. [Link]

  • Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o524. [Link]

  • Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. ResearchGate. [Link]

  • CCP4. (2025, December 13). Solve a small-molecule structure. CCP4 Wiki. [Link]

  • Lab Manager. (n.d.). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?. Lab Manager. [Link]

  • Kuai, H.-W., & Cheng, X.-C. (2011). Monoclinic polymorph of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2787. [Link]

  • Meneses, C. N., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1827-1836. [Link]

  • Dyrdon, B., & Dyrdon, P. (2012, March 1). Powder diffraction investigations of some organic hydrochlorides. Powder Diffraction, 21(4), 310-313. [Link]

  • Sow, D., et al. (2003). Online Spectroscopic Investigations (FTIR/Raman) of Industrial Reactions: Synthesis of Tributyltin Azide and Hydrogenation of Chloronitrobenzene. Organic Process Research & Development, 7(4), 529-535. [Link]

  • Reddit. (2023, June 12). How to detect a HCl salt in organic compunds. r/chemistry. [Link]

  • Wiley Analytical Science. (2018, November 14). Solving small molecule structures in minutes. Wiley Analytical Science. [Link]

  • ResearchGate. (n.d.). Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl). ResearchGate. [Link]

  • Palatinus, L., et al. (2021). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A: Foundations and Advances, 77(Pt 1), 2-14. [Link]

  • NextSDS. (n.d.). 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid methyl ester. NextSDS. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]

  • EAG Laboratories. (2022, December 21). FTIR and Raman – Composition and Contamination Analysis. EAG Laboratories. [Link]

  • Kuai, H.-W., & Cheng, X.-C. (2011). Monoclinic polymorph of 4-[(1H-benz-imidazol-1-yl)meth-yl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2787. [Link]

  • Toth, S. J., et al. (2022). Mechanochemistry Facilitates a Single-Crystal X-ray Structure Determination of Free Base Naloxone Anhydrate. Crystal Growth & Design, 22(11), 6439-6444. [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • Royal Society of Chemistry. (n.d.). 1. Special details relating to single crystal X-ray diffraction data 2. Experimental details. Royal Society of Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride

Welcome to the Technical Support Center. This guide is designed for research scientists, medicinal chemists, and formulation engineers working with 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride (CAS: 1249328-87...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists, medicinal chemists, and formulation engineers working with 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride (CAS: 1249328-87-7 for the free base).

Because this compound contains both a basic imidazole ring and an acidic benzoic acid moiety, it behaves as an ampholyte. Handling its hydrochloride salt requires a deep understanding of pH-dependent speciation, zwitterionic precipitation, and solvent partitioning. Below, you will find causality-driven troubleshooting guides, structured data, and validated protocols to resolve common experimental bottlenecks.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my compound instantly precipitate when I dilute my aqueous stock into PBS (pH 7.4) for cell assays?

The Causality: You are experiencing a classic "U-shaped" pH-solubility trap common to amphoteric drugs[1]. As a hydrochloride salt, the compound dissolves easily in pure water because the solution becomes acidic (pH < 4), leaving the imidazole fully protonated (cationic). However, when you introduce Phosphate-Buffered Saline (PBS), the pH rises. As the microenvironmental pH crosses the compound's isoelectric point (pI ≈ 5.0–5.5), the carboxylic acid deprotonates while the imidazole remains protonated. This forms a charge-neutral zwitterion . Zwitterions possess strong crystal lattice energies and exhibit the absolute minimum aqueous solubility[2], causing rapid, irreversible precipitation before the target pH of 7.4 is reached.

Q2: I am trying to extract the free base into ethyl acetate during synthetic workup, but it remains trapped in the aqueous layer. Why?

The Causality: To extract an amine into an organic layer, chemists typically neutralize the HCl salt to its free base. However, neutralizing this specific compound generates the zwitterionic free base. Because the zwitterion has a highly polar, charge-separated core (imidazolium/carboxylate), its partition coefficient (LogD) into moderately polar solvents like ethyl acetate (EtOAc) or dichloromethane (DCM) is extremely low[3]. Solution: Do not attempt liquid-liquid extraction. Instead, precisely adjust the aqueous layer to the compound's pI (approx. pH 5.2) to force precipitation, then isolate the product via vacuum filtration. Alternatively, use a highly polar organic mixture like DCM/Isopropanol (3:1 v/v) if extraction is strictly required.

Q3: My solid powder degraded into a less soluble form after being stored in a humid environment. Is it degrading?

The Causality: It is likely not chemical degradation, but rather hydrochloride salt disproportionation [4]. When the HCl salt is exposed to ambient moisture or basic excipients, water acts as a conduit for the HCl to dissociate and volatilize, converting the highly soluble salt back into the poorly soluble zwitterionic free base. Store the compound in a desiccator at -20°C and avoid formulating it with hygroscopic or alkaline excipients.

Part 2: Physicochemical Data & Speciation

To successfully formulate this compound, you must predict its dominant ionization state at your target pH.

Table 1: pH-Dependent Speciation and Solubility Profile

pH RangeDominant SpeciesNet ChargeRelative Aqueous SolubilityRecommended Solvents / Actions
< 4.0 Protonated Imidazole, Neutral Carboxylic Acid+1 (Cation)High Water, 0.1 M HCl, Methanol
4.5 – 6.0 Protonated Imidazole, Deprotonated Carboxylate0 (Zwitterion)Very Low Avoid aqueous buffers; use DMSO or DMF
> 7.0 Neutral Imidazole, Deprotonated Carboxylate-1 (Anion)Moderate to High Basic buffers (pH > 7.4), 0.1 M NaOH

Part 3: Experimental Workflows & Protocols

Protocol: Preparation of a Stable 10 mM Aqueous Solution at Physiological pH (7.4)

Objective: To formulate the compound for in vivo dosing or in vitro assays without triggering zwitterion precipitation.

Self-Validating Design: This protocol avoids the slow titration through the isoelectric point (pI) by utilizing a "solvent-jump" method, ensuring the compound transitions directly from a soluble organic state to a soluble anionic state.

Step-by-Step Methodology:

  • Initial Solvation (Stock Creation): Weigh the required mass of the HCl salt. Dissolve it entirely in DMSO to create a 200 mM stock solution. Causality: DMSO disrupts the hydrogen bonding of the zwitterionic lattice, ensuring complete monomolecular dispersion regardless of the protonation state.

  • Buffer Preparation: Prepare a high-capacity receiving buffer: 100 mM HEPES or Tris, pre-adjusted to pH 8.0 .

  • The "Jump" Dilution: Place the receiving buffer on a magnetic stirrer at high speed (800+ RPM). Dropwise, add the 200 mM DMSO stock directly into the vortex of the buffer until you reach a 10 mM concentration (final DMSO concentration will be 5% v/v).

    • Critical Checkpoint: Vigorous mixing prevents localized pooling at pH ~5.2. The compound is forced instantly into the pH 8.0 environment, where it immediately adopts the soluble anionic form.

  • Final Adjustment: Once fully dissolved and optically clear, carefully back-titrate the solution to pH 7.4 using 0.1 M HCl.

  • Validation: Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. Check for a microscopic pellet to confirm the absence of colloidal zwitterion aggregates.

Part 4: Workflow Visualization

The following diagram illustrates the critical pH-dependent pathways and the physical states of the compound during formulation.

G Start 4-(1H-imidazol-1-yl)-2-methylbenzoic acid HCl (Solid Powder) Water Dissolve in Water (pH < 4.0) Start->Water Aqueous DMSO Dissolve in DMSO (Stock Solution) Start->DMSO Organic Cation Cationic Species Highly Soluble Water->Cation Anion Anionic Species (pH > 7.4) Soluble (Na+ salt) DMSO->Anion Rapid Buffer Jump (Protocol Method) Titration Slow Titration with Base (Target pH 7.4) Cation->Titration Zwitterion Isoelectric Point (pH ~5.2) Zwitterion Precipitation Titration->Zwitterion pH 4.0 - 6.0 Zwitterion->Anion pH > 7.0 (Difficult)

pH-dependent speciation and solubility workflow for amphoteric imidazole-benzoic acid derivatives.

References

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs - ResearchGate.[Link]

  • Stability of pharmaceutical salts in solid oral dosage forms - Academia.edu.[Link]

  • Multiorgan Crystal Deposition of an Amphoteric Drug in Rats Due to Lysosomal Accumulation and Conversion to a Poorly Soluble Hydrochloride Salt - PMC.[Link]

  • Automated High Throughput pKa and Distribution Coefficient Measurements of Pharmaceutical Compounds - ChemRxiv.[Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride

Welcome to the technical support resource for the synthesis of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride. This guide is designed for researchers, chemists, and professionals in drug development to provide i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride. This guide is designed for researchers, chemists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, while established, presents several critical junctures where yields can be compromised. This document aims to provide a clear, mechanistically grounded framework for identifying and resolving common issues.

Troubleshooting Guide: Enhancing Yield and Purity

The synthesis of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride typically proceeds via a two-step sequence: an Ullmann-type coupling reaction followed by nitrile hydrolysis and salt formation. Each stage presents unique challenges that can impact the final yield and purity.

Step 1: Ullmann-Type Coupling of 4-Fluoro-2-methylbenzonitrile with Imidazole

This copper-catalyzed N-arylation is often the most challenging step. Low yields are a frequent complaint, and several factors can contribute to this outcome.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper source, often a Cu(I) salt, can be oxidized or of poor quality. The active catalytic species is considered to be Cu(I).[1]- Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).[1] - Consider in situ generation of the active Cu(I) species if starting with Cu(0) or Cu(II) sources.[1]
Inappropriate Ligand: The ligand is crucial for stabilizing the copper catalyst and facilitating the reaction.[1][2][3] A suboptimal ligand can lead to poor catalytic turnover.- Screen a variety of ligands. Phenanthroline-based ligands, such as 4,7-dimethoxy-1,10-phenanthroline, have been shown to be effective for the N-arylation of imidazoles.[2][3][4] - Amino acids like L-proline or N-methylglycine can also be effective and are often more cost-efficient.[1][5]
Suboptimal Base: The base plays a critical role in deprotonating the imidazole and in the overall catalytic cycle.[1][6]- Screen different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Cesium carbonate is often effective in these couplings.[2][7]
Reaction Temperature Too Low/High: While modern Ullmann protocols operate under milder conditions than traditional methods, temperature is still a critical parameter.[1]- Start with a temperature range of 80-120 °C.[7] If no reaction is observed, incrementally increase the temperature. If decomposition is observed, lower the temperature.
Formation of Side Products (e.g., debromination, homocoupling) Protic Impurities: Water or other protic impurities can lead to side reactions, such as the reduction of the aryl halide.[1]- Use anhydrous solvents (e.g., DMF, DMSO) and reagents.[8] Ensure glassware is thoroughly dried.
Homocoupling of Aryl Halide: This can occur, leading to the formation of diaryl byproducts instead of the desired N-arylated product.[8]- This is often a sign of an inefficient catalytic system. Re-evaluate the ligand and base combination.

Step 2: Hydrolysis of 4-(1H-imidazol-1-yl)-2-methylbenzonitrile and Hydrochloride Salt Formation

The hydrolysis of the nitrile to a carboxylic acid is a more straightforward transformation, but incomplete reaction or purification issues can still arise.

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Hydrolysis Insufficiently Harsh Conditions: Nitrile hydrolysis requires either strong acidic or basic conditions and elevated temperatures to proceed to completion.[9][10]- For acidic hydrolysis, heat the nitrile under reflux with a strong acid like hydrochloric acid.[11][12] This has the advantage of directly forming the hydrochloride salt. - For basic hydrolysis, reflux with a strong base like sodium hydroxide, followed by acidification with a strong acid to precipitate the carboxylic acid.[11][12]
Difficulty in Isolating the Product Product Solubility: The hydrochloride salt may have some solubility in the reaction mixture, leading to losses during workup.- After acidification, cool the solution in an ice bath to maximize precipitation.[9] - Wash the isolated solid with a minimal amount of cold water or an appropriate organic solvent to remove impurities without significant product loss.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the Ullmann coupling: 4-fluoro-, 4-chloro-, 4-bromo-, or 4-iodo-2-methylbenzonitrile?

Aryl iodides and bromides are generally more reactive in Ullmann-type couplings than aryl chlorides or fluorides.[13] While 4-fluoro-2-methylbenzonitrile is a viable starting material, you may see improved reactivity and potentially lower reaction temperatures with 4-bromo- or 4-iodo-2-methylbenzonitrile. However, the fluoro-substituted starting material is often more readily available and cost-effective.[14][15]

Q2: How can I monitor the progress of the Ullmann coupling reaction?

Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction. You should see the consumption of the starting aryl halide and the appearance of a new, typically more polar, product spot. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion.

Q3: My Ullmann coupling reaction has stalled. What can I do?

If the reaction has stalled, consider the following:

  • Add more catalyst and/or ligand: The catalyst may have decomposed over the course of the reaction.

  • Increase the temperature: A modest increase in temperature may be sufficient to drive the reaction to completion.

  • Ensure an inert atmosphere: Oxygen can deactivate the copper catalyst. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).

Q4: What is the mechanism of the Ullmann coupling reaction?

The precise mechanism of the Ullmann reaction is complex and has been the subject of extensive study.[6][16] A generally accepted simplified mechanism involves the formation of an organocopper intermediate, which then undergoes reaction with the other aryl reactant.[16] The catalytic cycle is thought to involve oxidative addition, reductive elimination, and/or nucleophilic aromatic substitution pathways, with the specific mechanism being dependent on the reactants, ligand, and reaction conditions.[6][16]

Q5: Are there alternative synthetic routes to 4-(1H-imidazol-1-yl)-2-methylbenzoic acid?

Yes, an alternative approach involves the Ullmann coupling of imidazole with 4-bromo-2-methylbenzoic acid.[17] This route avoids the nitrile hydrolysis step. However, the carboxylic acid functionality can sometimes complicate the coupling reaction, and protection of the acid may be necessary.

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation of 4-Fluoro-2-methylbenzonitrile

Ullmann_Coupling_Workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring & Workup cluster_purification Purification start Combine 4-fluoro-2-methylbenzonitrile, imidazole, CuI, ligand, and base in a reaction vessel. degas Degas the reaction mixture. start->degas solvent Add anhydrous solvent (e.g., DMSO). degas->solvent heat Heat to 80-120 °C under an inert atmosphere. solvent->heat monitor Monitor by TLC or HPLC until starting material is consumed. heat->monitor cool Cool to room temperature. monitor->cool dilute Dilute with ethyl acetate and water. cool->dilute extract Extract with ethyl acetate. dilute->extract wash Wash organic layer with brine. extract->wash dry Dry over Na₂SO₄. wash->dry concentrate Concentrate in vacuo. dry->concentrate purify Purify by column chromatography (silica gel). concentrate->purify product1 Obtain pure 4-(1H-imidazol-1-yl)- 2-methylbenzonitrile. purify->product1

Protocol 2: Acidic Hydrolysis and Hydrochloride Salt Formation

Hydrolysis_Workflow cluster_hydrolysis Hydrolysis cluster_isolation Product Isolation start Dissolve 4-(1H-imidazol-1-yl)-2-methylbenzonitrile in concentrated HCl. reflux Heat to reflux until hydrolysis is complete (monitor by TLC/HPLC). start->reflux cool Cool the reaction mixture in an ice bath. reflux->cool filter Collect the precipitate by vacuum filtration. cool->filter wash Wash the solid with a small amount of cold water or acetone. filter->wash dry Dry the product under vacuum. wash->dry product2 Obtain 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride. dry->product2

Visualization of Key Chemical Transformations

References

  • Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. [Link]

  • Clark, J. (2023). Hydrolysis of nitriles. Chemguide. [Link]

  • Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. [Link]

  • Organic Chemistry Portal. Nitrile to Acid - Common Conditions. [Link]

  • Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779–2782. [Link]

  • SATHEE JEE. Chemistry Ullmann Reaction. [Link]

  • LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II. [Link]

  • Google Patents.
  • Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199. [Link]

  • Cernohous, J. J., et al. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Molecules, 27(16), 5309. [Link]

  • Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199. [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Veeprho. 4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • WIPO Patentscope. a process for the preparation of 4-fluoro-2-methylbenzonitrile. [Link]

  • Reddit. Troubleshooting Ullmann Couplint : r/Chempros. [Link]

  • Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-944. [Link]

  • Gurjar, V., & Sharma, P. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene–Aryl C–C Coupling Reaction. The Journal of Physical Chemistry A, 122(20), 4795–4805. [Link]

  • Li, Y., et al. (2022). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Taylor & Francis Online. [Link]

  • Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(3), 135-143. [Link]

  • ResearchGate. Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl). [Link]

  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Al-blewi, F. F., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 26(23), 7249. [Link]

  • Kotschy, A., & Szabó, A. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. The Open Organic Chemistry Journal, 2(1), 64-67. [Link]

  • Kumar, A., et al. (2024). Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. The Journal of Organic Chemistry. [Link]

  • NextSDS. 4-(1H-imidazol-1-yl)-2-methylbenzoic acid — Chemical Substance Information. [Link]

  • Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(3), o595. [Link]

  • Baireddy, K. (2024). Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-benzo[f][1][9]-oxazepin-3(2H) ones. Indian Journal of Chemistry (IJC), 63(12). [Link]

  • Ma, D., et al. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters, 5(14), 2453–2455. [Link]

  • Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic Preparations and Procedures International, 41(4), 281-309. [Link]

  • Flores-Gaspar, A., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1775. [Link]

  • Johnson, K. R., et al. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2021(3), M1267. [Link]

  • NextSDS. 4-(1H-IMIDAZOL-2-YL)-BENZOIC ACID HYDROCHLORIDE — Chemical Substance Information. [Link]

  • Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

Sources

Troubleshooting

Advanced NMR Technical Support Center: Imidazole Compounds

Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I frequently consult with researchers who believe their imidazole syntheses have failed due to "messy" or "missing" peaks in their Nuclear Ma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I frequently consult with researchers who believe their imidazole syntheses have failed due to "messy" or "missing" peaks in their Nuclear Magnetic Resonance (NMR) spectra.

Imidazoles are notorious for their spectroscopic trickery. Because they are aromatic heterocycles capable of rapid proton exchange, hydrogen bonding, and quadrupolar relaxation, their NMR spectra rarely look like the pristine, static textbook examples. This guide is designed to help you diagnose and resolve the most complex NMR anomalies associated with imidazole derivatives by understanding the fundamental physical chemistry driving them.

Core Diagnostic Workflow

Before adjusting your spectrometer parameters, it is critical to identify the physical phenomenon causing your spectral anomaly. Use the diagnostic workflow below to isolate the root cause.

Imidazole_NMR_Troubleshooting Start Analyze Imidazole NMR CheckIssue Identify Primary Anomaly Start->CheckIssue BroadC4C5 Broad/Missing C4/C5 Signals (13C or 1H NMR) CheckIssue->BroadC4C5 MissingC2 Missing C2 Proton Signal (1H NMR) CheckIssue->MissingC2 ShiftDrift Unpredictable Chemical Shifts (Batch-to-Batch) CheckIssue->ShiftDrift Tautomerism Diagnosis: Annular Tautomerism (Proton Exchange) BroadC4C5->Tautomerism Quadrupolar Diagnosis: 14N Quad Relaxation or H/D Exchange MissingC2->Quadrupolar SolventEffect Diagnosis: pH / Hydrogen Bonding Solvent Effects ShiftDrift->SolventEffect ActionVT Action: Variable Temp (VT) NMR or Solid-State CP-MAS Tautomerism->ActionVT Action15N Action: 1H-15N HMBC/HSQC Avoid D2O/CD3OD Quadrupolar->Action15N ActionTitration Action: Standardize Solvent & Internal pH Control SolventEffect->ActionTitration

Logical workflow for diagnosing and resolving common imidazole NMR anomalies.

Troubleshooting Guide: The "Big Three" Imidazole Anomalies

Issue 1: The "Disappearing" C4 and C5 Carbon Signals

Symptom: In your 13 C NMR spectrum, the peaks for the C4 and C5 carbons are severely broadened into the baseline or completely missing, while the C2 carbon remains clearly visible. Causality: This is the hallmark of annular tautomerism . In solution, the N-H proton rapidly shuttles between the N1 and N3 atoms. At room temperature, the kinetic rate of this exchange ( kex​ ) often matches the NMR timescale ( Δν ), placing the system in an "intermediate exchange" regime[1]. Because the electronic environments of C4 and C5 swap during this process, their signals broaden and merge. Solution: You must push the exchange rate out of the intermediate regime.

  • Fast Exchange: Heat the sample (e.g., to 80°C in DMSO- d6​ ) to accelerate tautomerism ( kex​≫Δν ). The C4 and C5 signals will coalesce into a single, sharp, time-averaged peak.

  • Slow Exchange: Cool the sample (e.g., to -40°C in Acetone- d6​ ) to freeze the tautomers ( kex​≪Δν ). You will observe two distinct, sharp peaks for C4 and C5.

  • Solid-State NMR: Alternatively, use 13 C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR. Tautomeric exchange is practically stopped in the solid state due to crystal lattice constraints, revealing well-resolved peaks[2].

Issue 2: Broadening of the C2 Proton and Missing N-H Signal

Symptom: The 1 H signal for the C2 proton is a broad, indistinct hump, and the N-H proton is entirely absent. Causality: This is driven by quadrupolar relaxation . The 14 N nucleus (99.6% natural abundance) has a spin of I=1 and a large quadrupole moment. Fluctuations in the electric field gradient (EFG) around the nitrogen cause rapid spin-lattice relaxation, which broadens the signals of adjacent protons and carbons[3]. Furthermore, the N-H proton is highly labile and exchanges rapidly with trace water in the solvent, rendering it invisible. Solution: To observe the N-H proton, use strictly anhydrous, aprotic solvents (like dry DMSO- d6​ stored over molecular sieves). To bypass the 14 N quadrupolar broadening entirely and assign the nitrogens, perform a 1 H- 15 N HMBC experiment. The 15 N isotope has a spin of I=1/2 and lacks a quadrupole moment, providing razor-sharp correlations[4].

Issue 3: Unpredictable Chemical Shifts (Batch-to-Batch Variation)

Symptom: The chemical shifts of the imidazole ring vary by 0.5 to 8.0 ppm between different syntheses of the exact same compound. Causality: Imidazoles are highly sensitive to pH and hydrogen bonding. Protonation of the pyridine-like nitrogen drastically alters the electronic shielding of the ring. For example, transitioning from a neutral free base to an imidazolium cation can shift the C4 carbon by approximately +8 ppm[5]. Solution: Standardize your sample preparation. If trace acid/base contamination from purification (e.g., TFA from prep-HPLC) is suspected, neutralize the sample or add a buffer to the NMR tube to ensure a consistent protonation state.

Quantitative Data Summaries

To aid in your spectral assignments, refer to the following standardized data tables summarizing the physical effects of tautomerism and protonation on imidazole chemical shifts.

Table 1: Effects of Tautomeric Exchange Regimes on 13 C Chemical Shifts (Note: Values are approximate and depend on specific ring substitutions)

ParameterFast Exchange (e.g., DMSO- d6​ , 80°C)Slow Exchange (e.g., CDCl 3​ , -40°C)Solid-State (CP-MAS)
C4 Chemical Shift ~122 ppm (Averaged with C5)~115 ppm (Distinct)~117 ppm
C5 Chemical Shift ~122 ppm (Averaged with C4)~130 ppm (Distinct)~127 ppm
Line Shape Sharp, single averaged peakSharp, two distinct peaksSharp, two distinct peaks
Physical State kex​≫Δν kex​≪Δν Tautomerism frozen

Table 2: Protonation Effects on Imidazole 13 C Chemical Shifts (Δδ = δ_protonated - δ_neutral)[5]

Carbon PositionExpected Shift Change (Δδ)Mechanistic Cause
C2 +2 to +4 ppmDeshielding due to loss of electron density upon protonation.
C4 ~ +8 ppmMajor electronic reconfiguration and loss of tautomeric averaging.
C5 Erratic (-1 to +2 ppm)Highly dependent on the specific tautomer stabilized by the solvent.

Step-by-Step Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Resolving Tautomeric Broadening

This protocol forces the tautomeric exchange rate out of the intermediate NMR timescale, recovering "lost" carbon signals[1].

  • Solvent Selection: Choose a solvent with an appropriate liquid range. For slow exchange (cooling), use Acetone- d6​ or CD 2​ Cl 2​ . For fast exchange (heating), use DMSO- d6​ .

  • Temperature Calibration: Insert a standard calibration sample (100% Methanol for low temps; 80% Ethylene Glycol for high temps) to calibrate the exact probe temperature, as the spectrometer's internal thermocouple can be inaccurate.

  • Probe Tuning & Matching: Insert your imidazole sample. Critical: You must re-tune and re-match the probe at the target temperature. The dielectric constant of the solvent changes drastically with temperature, which will detune the probe and ruin sensitivity.

  • Acquisition & Shimming: Acquire 1D 1 H and 13 C spectra at 10°C intervals. Re-shim the Z1 and Z2 gradients at each temperature step to account for convection currents in the tube.

  • Causality & Validation Check: Observe the coalescence point ( Tc​ ). If cooling, validate the experiment by ensuring the broad hump mathematically integrates to the sum of the two new distinct peaks that emerge.

Protocol B: 1 H- 15 N HMBC Optimization for Imidazoles

This protocol bypasses 14 N quadrupolar broadening by utilizing indirect detection of the spin-1/2 15 N isotope[4].

  • Sample Preparation: Prepare a highly concentrated sample (>50 mg/mL) in a rigorously dry, aprotic solvent to minimize N-H exchange, which can decouple the proton from the nitrogen.

  • Pulse Sequence Selection: Select a 2D 1 H- 15 N HMBC sequence. Do not use an HSQC unless you are certain the N-H proton is visible and not exchanging. HMBC relies on long-range couplings ( 2JNH​ and 3JNH​ ) from the stable C2 or C4/C5 protons.

  • Parameter Optimization: Set the evolution delay for long-range coupling based on the expected J -value. For imidazoles, 2JNH​ and 3JNH​ are typically 8–12 Hz. Set the delay to roughly 60 ms ( 1/(2×J) ).

  • Acquisition: Because 15 N is highly insensitive (0.37% natural abundance), maximize your number of scans (NS) and use a relaxation delay (D1) of at least 1.5 to 2.0 seconds to allow the protons to fully relax between scans.

  • Causality & Validation Check: The resulting spectrum should show correlations from the C2-H to both nitrogens. The protonated nitrogen will typically appear upfield (e.g., ~150-170 ppm), while the unprotonated (pyridine-like) nitrogen will appear downfield (e.g., ~220-250 ppm).

Frequently Asked Questions (FAQs)

Q: I dissolved my imidazole in D 2​ O, and the C2 proton completely disappeared from the 1 H spectrum. Did my compound degrade? A: No, your compound is likely intact. The C2 position of an imidazole ring is relatively acidic. In deuterated protic solvents like D 2​ O or CD 3​ OD, the C2 proton undergoes rapid base-catalyzed Hydrogen/Deuterium (H/D) exchange. Because deuterium is invisible in standard 1 H NMR, the peak disappears. To prevent this, use an aprotic solvent like DMSO- d6​ .

Q: Can I just use direct 14 N NMR to look at my imidazoles since it has 99.6% natural abundance? A: Practically, no. While highly abundant, 14 N is a quadrupolar nucleus ( I=1 ). In solution, the signals are usually broadened beyond recognition (often hundreds or thousands of Hz wide) due to asymmetric electric field gradients. In solid-state, the inhomogeneous broadening can span several MHz[4]. Indirect detection of 15 N via HMBC is the gold standard.

Q: Why does my solid-state CP-MAS spectrum show more peaks than my solution-state spectrum? A: In solution, rapid tautomerism averages the signals of the tautomeric pairs, making the molecule appear symmetric on the NMR timescale. In the solid state, the crystal lattice "freezes" the molecule into specific tautomeric forms, breaking the symmetry and revealing distinct peaks for every magnetically inequivalent carbon[2].

References

  • Source: New Journal of Chemistry (RSC Publishing)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • Source: The Journal of Chemical Physics (AIP Publishing)

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Imidazole Acylation

Welcome to the technical support center for the optimization of imidazole acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of imidazole acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols. Our focus is on the causality behind experimental choices to ensure scientifically sound and reproducible results.

Troubleshooting Guide

This section addresses specific issues that may arise during the acylation of imidazoles, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Question: My imidazole acylation reaction is resulting in a low yield or no product at all. What are the likely causes and how can I improve it?

Answer: Low yields in imidazole acylation can stem from several factors, primarily related to the nucleophilicity of the imidazole, the reactivity of the acylating agent, and the overall reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Incomplete Deprotonation: Imidazole is a moderately weak base, and its acylation is often facilitated by deprotonation to form the more nucleophilic imidazolide anion.

    • Solution: Employ a suitable base to facilitate the reaction. For general acylations, a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often sufficient to scavenge the acid byproduct.[1] For less reactive systems, a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) can be used to ensure complete deprotonation of the imidazole.[2][3][4]

  • Poor Acylating Agent Reactivity: The choice of acylating agent is critical.

    • Solution: Acyl chlorides and anhydrides are common and highly reactive acylating agents.[1] If using a carboxylic acid, it must be activated. N,N'-Carbonyldiimidazole (CDI) is an excellent activating agent that forms a highly reactive acylimidazolium intermediate.[1][5][6]

  • Steric Hindrance: Bulky substituents on either the imidazole ring or the acylating agent can significantly slow down the reaction rate.[1]

    • Solution: Increase the reaction temperature or prolong the reaction time. In some cases, switching to a less sterically hindered acylating agent may be necessary.[1]

  • Hydrolysis of Acylating Agent or Product: Acylating agents and N-acylimidazole products can be sensitive to moisture.

    • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize hydrolysis.[1]

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of unintended byproducts. What are the common side reactions and how can I minimize them?

Answer: Side reactions in imidazole acylation can be problematic, but they can often be mitigated by carefully controlling the reaction conditions.

Common Side Reactions & Mitigation Strategies:

  • Ring-Splitting of the Imidazole Nucleus: Under strongly basic conditions, particularly with highly reactive acylating agents, the imidazole ring can undergo fission.[1][7]

    • Solution: Avoid harsh conditions like the Schotten-Baumann reaction.[1][7] Carefully control the stoichiometry of the base and acylating agent. A non-nucleophilic base like DIPEA is often a good choice.[1]

  • Diacylation: If the reaction conditions are too forcing, or if a large excess of the acylating agent is used, diacylation of the imidazole can occur.

    • Solution: Use a stoichiometric amount or a slight excess of the acylating agent. Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the starting material is consumed.[1]

Issue 3: Difficulty in Product Purification

Question: I'm struggling to purify my N-acylimidazole product. It either decomposes on the silica gel column or co-elutes with starting materials.

Answer: The purification of N-acylimidazoles can be challenging due to their inherent instability and polarity.

Purification Challenges & Solutions:

  • Product Decomposition on Silica Gel: N-acylimidazoles are susceptible to hydrolysis, and the acidic nature of silica gel, along with bound water, can promote this decomposition.[1]

    • Solution:

      • Minimize contact time with the silica gel by using a faster eluent system.[1]

      • Consider using deactivated silica gel (e.g., by pre-treating with a small amount of triethylamine in the eluent).[1]

      • Explore alternative purification methods like crystallization or distillation if the product is thermally stable.[1]

      • In some cases, it may be advantageous to use the crude N-acylimidazole in the subsequent reaction step without purification.[1]

  • Co-elution with Starting Materials or Byproducts:

    • Solution: Optimize the eluent system for column chromatography. If the product is an imidazolium salt, it might be removed by washing with a solvent in which the product is insoluble. Excess imidazole can sometimes be removed by precipitation with a non-polar solvent like cyclohexane.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-acylation of imidazoles?

A1: The primary methods involve reacting imidazole with an acylating agent such as an acyl chloride or an acid anhydride.[1] Another highly effective method is the activation of a carboxylic acid with N,N'-Carbonyldiimidazole (CDI), which forms a reactive acylimidazolium intermediate in situ.[1] The choice of method depends on factors like the substrate's sensitivity and the desired scale of the reaction. Using ketenes is another option that avoids the formation of acidic byproducts.[7]

Q2: My N-acylimidazole product is decomposing during workup and purification. What is the likely cause and how can I prevent it?

A2: N-acylimidazoles are known to be hydrolytically unstable, especially in the presence of moisture.[1] This decomposition reverts the product to the starting imidazole and the corresponding carboxylic acid. To prevent this, it is crucial to work under anhydrous conditions using dry solvents for both the reaction and the workup.[1] Purification via silica gel chromatography can also be problematic due to the presence of water and the acidic nature of the silica. If chromatography is necessary, use a non-nucleophilic eluent system and ensure the silica gel is thoroughly dried.[1]

Q3: Can imidazole itself act as a catalyst in acylation reactions?

A3: Yes, imidazole is a well-known nucleophilic catalyst for acyl transfer reactions.[8] It functions by attacking the acylating agent to form a highly reactive N-acylimidazolium intermediate, which then readily transfers the acyl group to another nucleophile.[8] This catalytic property is a fundamental principle in many organic transformations.[8]

Q4: What is the role of a base in imidazole acylation?

A4: A base is typically used to deprotonate the imidazole, increasing its nucleophilicity and facilitating the attack on the acylating agent. The base also serves to neutralize the acidic byproduct generated during the reaction (e.g., HCl from an acyl chloride). Common bases include tertiary amines like triethylamine (TEA) and diisopropylethylamine (DIPEA).[1]

Q5: How do I choose the right solvent for my imidazole acylation reaction?

A5: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like dichloromethane (CH2Cl2), tetrahydrofuran (THF), and acetonitrile (MeCN) are commonly used as they are good at dissolving both the imidazole and the acylating agent.[1][9] The optimal solvent will depend on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Acylation of Imidazole with an Acid Anhydride

This protocol provides a general guideline for the acylation of imidazole using acetic anhydride as an example.

Materials:

  • Imidazole

  • Acetic Anhydride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve imidazole (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add acetic anhydride (1.0-1.2 equivalents) dropwise to the stirred solution.[1]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1]

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purification: If necessary, purify the crude product by column chromatography on silica gel using a non-protic eluent system or by crystallization.[1]

Protocol 2: Acylation of Imidazole using a Carboxylic Acid Activated with CDI

This protocol outlines the activation of a carboxylic acid with CDI followed by the acylation of imidazole.

Materials:

  • Carboxylic Acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Imidazole

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Activation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., THF or DCM).[1]

  • Add CDI (1.0-1.1 equivalents) portion-wise. Stir the mixture at room temperature until the evolution of CO2 ceases (typically 30-60 minutes).[1]

  • Reaction: To the activated carboxylic acid solution, add imidazole (1.0 equivalent) and continue stirring at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting residue can often be used directly in the next step. If purification is required, the crude product can be purified by crystallization or chromatography. Imidazole hydrochloride, a common byproduct, can be removed by an aqueous wash.[1]

Data Presentation

Table 1: Common Solvents for Imidazole Acylation
SolventDielectric Constant (approx.)Typical Temperature RangeNotes
Dichloromethane (CH2Cl2)9.1Room temperatureGood for dissolving many organic compounds, volatile and easy to remove.[1]
Tetrahydrofuran (THF)7.5Room temperature to refluxAprotic and can dissolve a wide range of substrates.[1]
Acetonitrile (MeCN)37.5Room temperature to refluxPolar aprotic solvent, miscible with water.
N,N-Dimethylformamide (DMF)36.7Room temperature to elevated temperaturesHigh boiling point, can be difficult to remove.
Toluene2.4RefluxNon-polar, can be used for azeotropic removal of water.

Visualizations

General Workflow for Imidazole Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Imidazole & Base in Anhydrous Solvent add_reagent Add Acylating Agent (e.g., dropwise at 0°C) start->add_reagent monitor Monitor Reaction (TLC, LC-MS) add_reagent->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify Product (Crystallization/Chromatography) extract->purify characterize Characterize Final Product purify->characterize

Caption: General workflow for a typical imidazole acylation experiment.

Troubleshooting Decision Tree for Low Yield

G decision decision solution solution start Low Yield in Imidazole Acylation q1 Is the imidazole fully deprotonated? start->q1 s1 Use a stronger base (e.g., NaH) q1->s1 No q2 Is the acylating agent reactive enough? q1->q2 Yes s2 Use a more reactive agent (acyl chloride/anhydride) or activate carboxylic acid with CDI q2->s2 No q3 Is steric hindrance an issue? q2->q3 Yes s3 Increase temperature or reaction time q3->s3 Yes q4 Is hydrolysis a possibility? q3->q4 No s4 Use anhydrous conditions and inert atmosphere q4->s4 Yes

Caption: Decision tree for troubleshooting low yields in imidazole acylation.

References

  • Organic Letters. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Retrieved from [Link]

  • PMC. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]

  • PMC. (n.d.). The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. Retrieved from [Link]

  • PMC. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Retrieved from [Link]

  • Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Retrieved from [Link]

  • Chemical Research in Chinese Universities. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of imidazole (2a) with acyclic MBH 1a. Retrieved from [Link]

  • Radboud University Repository. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2025). Rational Design of Bifunctional Imidazoles as Acyl Transfer Catalysts: Dynamic Kinetic Resolution of 5-Hydroxy-furanones/3-Hydroxy-phthalides. Retrieved from [Link]

  • PMC. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US3197476A - Method of synthesis of 1-acyl imidazoles.
  • Heterocycles. (1985). SYNTHESIS OF 2-ACYL-1-METHYL-1H-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. Retrieved from [Link]

  • ResearchGate. (2013). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. Retrieved from [Link]

  • PubMed. (2013). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • PMC. (2024). An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. Retrieved from [Link]

  • ResearchGate. (2018). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N -Carbonyldiimidazole: The Role of Acid Catalysis. Retrieved from [Link]

  • Organic Process Research & Development. (2018). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N′-Carbonyldiimidazole: The Role of Acid Catalysis. Retrieved from [Link]

  • Academia.edu. (n.d.). New Method for the Synthesis of Diversely Functionalized Imidazoles from N-Acylated α-Aminonitriles. Retrieved from [Link]

  • Google Patents. (n.d.). WO1992019600A1 - Preparation of n-acylimidazoles.
  • ResearchGate. (2025). Imidazole Catalysis. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2021). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Retrieved from [Link]

  • ACS Publications. (2019). Structure and Reactivity of Highly Twisted N-Acylimidazoles. Retrieved from [Link]

  • PMC. (2020). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(1H-imidazol-1-yl)-2-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride. The information presented here is based on established scientific principles and practical laboratory experience.

I. Common Purification Challenges & Troubleshooting

This section addresses specific issues that may arise during the purification of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride, providing potential causes and actionable solutions.

Issue 1: Persistent Colored Impurities After Synthesis

Question: My crude product of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride has a persistent yellow or brownish hue that remains even after initial purification attempts. What is causing this, and how can I remove it?

Answer:

Colored impurities in imidazole derivatives often stem from high molecular weight byproducts or degradation products formed during synthesis.[1] These impurities can be challenging to remove by simple crystallization alone.

Troubleshooting Workflow:

A troubleshooting workflow for addressing persistent color in the product.

Detailed Steps:

  • Activated Carbon Treatment: This is a primary and effective method for adsorbing colored impurities.[1]

    • Protocol: Dissolve the crude product in a suitable hot solvent. Add 1-2% w/w of activated carbon to the solution.

    • Causality: The porous structure of activated carbon provides a large surface area for the adsorption of large, colored molecules.

  • Hot Gravity Filtration: This step is crucial to remove the activated carbon and any other insoluble impurities from the hot solution.[1]

    • Protocol: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

    • Causality: Pre-warming the funnel prevents premature crystallization of the desired product in the funnel stem.

  • Recrystallization: This is a powerful technique for achieving high purity of solid compounds.

    • Protocol: Allow the hot, clear filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Causality: The slow cooling process allows for the formation of a more ordered crystal lattice, which excludes impurities.

Issue 2: Low Yield After Recrystallization

Question: I am experiencing significant product loss during the recrystallization of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride. How can I improve my yield?

Answer:

Low recovery during recrystallization is a common issue and can be attributed to several factors, primarily related to solvent selection and the cooling process.

Troubleshooting Guide:

Possible Cause Scientific Rationale Recommended Solution
Excessive Solvent Use Using too much hot solvent will keep a significant portion of the product dissolved even after cooling, leading to lower recovery.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]
Rapid Cooling Cooling the solution too quickly can lead to the formation of small, impure crystals that are difficult to filter and wash effectively.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] This promotes the growth of larger, purer crystals.
Product Solubility in Cold Solvent The desired compound may have some solubility even in the cold recrystallization solvent.Ensure the solvent used for washing the crystals is ice-cold to minimize dissolution of the product.[2] Use a minimal amount of cold solvent for washing.
Issue 3: Tailing During Column Chromatography

Question: When I try to purify my compound using silica gel column chromatography, I observe significant tailing of the product peak. What causes this and how can I prevent it?

Answer:

Tailing is a frequent problem when purifying basic compounds like imidazoles on acidic silica gel.[1] This phenomenon is caused by strong, non-ideal interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the silica surface.

Strategies to Mitigate Tailing:

  • Addition of a Basic Modifier:

    • Protocol: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the eluent.

    • Causality: The basic modifier competes with the imidazole compound for the acidic sites on the silica gel, reducing the strong interactions and allowing for more symmetrical peak elution.

  • Use of an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

    • Reverse-Phase (C18) Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography can be an effective alternative.[1]

A decision tree for troubleshooting tailing in column chromatography.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride?

A1: Impurities can arise from starting materials, by-products, or degradation products.[3] Common impurities may include unreacted starting materials like 4-fluoro-2-methylbenzonitrile or imidazole, as well as regioisomers or over-alkylated products. It is also important to consider inorganic salts from reagents and solvents used in the synthesis.[4]

Q2: What analytical techniques are best suited for assessing the purity of my final product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any organic impurities present.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can help in the identification of unknown impurities.

Q3: What is the best solvent system for recrystallizing 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride?

A3: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For benzoic acid derivatives, solvents like ethanol, methanol, or aqueous mixtures of these alcohols are often good starting points.[7][8][9] A systematic solvent screen with small amounts of the crude product is the most effective way to determine the optimal solvent or solvent mixture.

Q4: Can I use acid-base extraction for purification?

A4: Acid-base extraction can be a useful technique for separating acidic or basic impurities from your product.[1] Given that 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride is a salt of a weak base (imidazole) and a weak acid (carboxylic acid), careful control of pH is necessary to selectively extract impurities without significant loss of the desired product. The compound must be stable to the pH changes involved in this process.[1]

Q5: My purified product appears to be degrading upon storage. What are the best storage conditions?

A5: Imidazole-containing compounds can be susceptible to degradation, particularly through oxidation or reaction with atmospheric moisture.[10] For optimal stability, it is recommended to store the purified 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and at a reduced temperature.

III. Experimental Protocols

Protocol 1: Decolorization and Recrystallization

This protocol is designed for the purification of a solid imidazole derivative containing colored impurities.[1]

  • Solvent Selection: In a series of test tubes, determine a suitable solvent or solvent system that dissolves the crude product when hot but in which it is sparingly soluble at room temperature.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Activated Carbon Treatment: Add 1-2% (by weight of the crude product) of activated carbon to the hot solution.

  • Heating: Gently boil the mixture for 5-10 minutes with stirring.

  • Hot Gravity Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

IV. References

  • Technical Support Center: Purification of Imidazole Derivatives - Benchchem. (n.d.). Retrieved from

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023, March 1). Retrieved from

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.). Retrieved from

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). Retrieved from

  • Imidazole quantification by LC determination - 2019 - Wiley Analytical Science. (2019, December 25). Retrieved from

  • (PDF) 4-(Imidazol-1-yl)benzoic acid - ResearchGate. (n.d.). Retrieved from

  • 4-(Imidazol-1-yl)benzoic acid - PMC. (n.d.). Retrieved from

  • Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride - Asian Journal of Green Chemistry. (2018, October 20). Retrieved from

  • APIs in Pharmaceutical Industry: An Overview - SepPure Technologies. (2024, September 4). Retrieved from

  • The solubility of benzoic acid in seven solvents. - ResearchGate. (n.d.). Retrieved from

  • purification and impurity control in aPIS - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2017, May 10). Retrieved from

  • API Separation & Purification | Chromatographic System | CMO - PharmaCompass.com. (n.d.). Retrieved from

  • 4-(1H-imidazol-1-yl)-2-methylbenzoic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved from

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC. (n.d.). Retrieved from

  • Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms - PMC. (n.d.). Retrieved from

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008, November 17). Retrieved from

  • Solubility of benzoic acid in pure solvents and binary mixtures - University of Limerick. (2010, November 11). Retrieved from

  • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations | Organic Process Research & Development - ACS Publications. (2023, March 24). Retrieved from

  • 1249328-87-7|4-(1H-Imidazol-1-yl)-2-methylbenzoic acid - BLDpharm. (n.d.). Retrieved from

  • 4-(1H-imidazol-1-ylmethyl)benzoic acid | C11H10N2O2 | CID 10330479 - PubChem. (n.d.). Retrieved from

  • 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID | 17616-04-5 - ChemicalBook. (2025, July 14). Retrieved from

  • 4-(1-Methyl-1H-imidazol-2-yl)benzoic acid AldrichCPR - Sigma-Aldrich. (n.d.). Retrieved from

  • Purification methods for 4-Hydrazinobenzoic acid and its reaction products - Benchchem. (n.d.). Retrieved from

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - MDPI. (2023, January 23). Retrieved from

  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents. (n.d.). Retrieved from

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (n.d.). Retrieved from

  • 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid 101184-11-6 | MedChemExpress. (n.d.). Retrieved from

  • 4-((2-Methyl-1H-imidazol-1-yl)methyl)benzoic acid | MedChemExpress. (n.d.). Retrieved from

  • 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid | MedChemExpress. (n.d.). Retrieved from

Sources

Optimization

Technical Support Center: Solution Stability of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we dissect the physicochemical causality behind the behavior of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride in solution. This resource provides drug development professionals and analytical chemists with self-validating protocols, mechanistic troubleshooting, and authoritative data to ensure absolute experimental integrity.

Mechanistic Overview & Quantitative Data

Understanding the stability of this compound requires analyzing its amphoteric nature. The molecule contains a basic imidazole ring (pKa ~6.5) and an acidic benzoic acid moiety (pKa ~4.2). Formulated as a hydrochloride salt, it is highly soluble in pure water due to the protonation of the imidazole ring. However, any shift in pH alters its ionization state, drastically impacting its physical stability and solubility profile[1].

Table 1: Physicochemical Stability Profile in Solution
ParameterValue / LimitCausality / Mechanism
Solubility (pH < 3.0) > 50 mg/mLThe HCl salt natively buffers the solution. The cationic form (protonated imidazole) maximizes ion-dipole interactions with water.
Solubility (pH 4.5–6.5) < 1 mg/mLAt the isoelectric point (pI ~5.35), the molecule exists as a zwitterion. The net neutral charge minimizes the hydration shell, causing rapid precipitation.
Hydrolytic Stability High ( t1/2​ > 1 yr at 25°C)The N-aryl bond connecting the imidazole to the phenyl ring is sterically hindered by the 2-methyl group and lacks a hydrolyzable carbonyl.
Oxidative Stability ModerateThe electron-rich imidazole ring is susceptible to reactive oxygen species (ROS) and radical-mediated degradation.
Trace Metal Sensitivity HighBoth the imidazole nitrogen and carboxylic acid act as bidentate ligands, forming insoluble coordination complexes with transition metals (e.g., Cu²⁺, Mn²⁺)[2].

Troubleshooting & FAQs

Q1: Why does my solution turn cloudy immediately after diluting the aqueous stock into PBS (pH 7.4)? Causality: This is a physical instability issue, not chemical degradation. In pure water, the hydrochloride salt creates an acidic environment where the compound is cationic and highly soluble. When introduced to a neutral buffer like PBS, the pH rapidly shifts. During this transition, the solution passes through the compound's isoelectric point. At this pH, the molecule forms a zwitterion (protonated imidazole, deprotonated carboxylate) with minimal solvation energy, leading to immediate aggregation and precipitation[3]. Resolution: To bypass the zwitterionic precipitation zone, pre-dilute your stock in a compatible organic co-solvent (e.g., 10% DMSO) before adding it to the buffer. Alternatively, adjust the final buffer pH to > 7.5, where the compound exists as a highly soluble, electrostatically repulsive anion[4].

Q2: Is the N-aryl bond susceptible to hydrolysis during long-term aqueous storage? Causality: No. Unlike ester or amide linkages, the C-N bond connecting the imidazole ring to the 2-methylbenzoic acid moiety is exceptionally stable against aqueous hydrolysis. If you observe degradation over time, it is driven by oxidative or photolytic pathways targeting the conjugated aromatic system, not hydrolytic cleavage. Resolution: Store working solutions in amber vials to prevent photo-oxidation, and purge the headspace with argon to displace dissolved oxygen.

Q3: I am observing an unexplained loss of the active compound in my assay, but no degradation peaks appear on the HPLC. What is happening? Causality: Imidazole and carboxylic acid moieties are excellent bridging ligands for transition metals. Trace metals (e.g., Cu²⁺, Zn²⁺) leaching from lower-grade glassware or present in impure buffers can catalyze the formation of insoluble coordination complexes[2]. The compound is effectively removed from the solution via micro-precipitation without undergoing chemical degradation, which is why no new peaks appear on your chromatogram. Resolution: Add a trace amount of a chelating agent (e.g., 1 mM EDTA) to your buffer system, and strictly utilize ultra-pure, metal-free water and LC-MS grade plasticware.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every protocol must validate itself. The following methodologies include built-in controls that confirm the system's suitability regardless of the experimental outcome.

Protocol A: pH-Solubility Profiling & Zwitterion Precipitation Test

Purpose: To empirically determine the safe pH operating window for the compound in aqueous media without confounding variables like non-specific binding.

  • Stock Preparation: Prepare a 50 mM stock of the compound in HPLC-grade water. Causality: The HCl counterion natively drops the pH to <3.0, ensuring complete protonation of the imidazole ring and maximum solubility.

  • Internal Standard Spiking (Self-Validation): Spike the stock with 1 mM Caffeine. Caffeine is pH-insensitive in this range and acts as a control for non-specific binding or solvent evaporation.

  • Titration: Aliquot 1 mL into 5 separate glass vials. Titrate each vial using 0.1 M NaOH to target pH values of 3.0, 5.0, 7.0, 9.0, and 11.0.

  • Equilibration: Incubate for 24 hours at 25°C on an orbital shaker to allow thermodynamic equilibrium of the solid-state phases.

  • Analysis: Centrifuge at 10,000 x g for 10 minutes and analyze the supernatant via UV-Vis. Validation Check: If the Caffeine concentration drops in any vial, it indicates non-specific adsorption to the vial walls, invalidating the solubility data. If Caffeine remains constant while the target compound drops, the precipitation is purely pH-driven.

Protocol B: Stability-Indicating RP-HPLC Assay for Solution Integrity

Purpose: To quantify chemical stability and detect oxidative/photolytic degradants with absolute mass accountability.

  • Baseline Preparation: Prepare a 10 mM stock in DMSO. Causality: DMSO prevents premature aqueous hydrolysis or pH-driven precipitation during the baseline measurement.

  • Stress Conditions: Subject aliquots to: (a) Thermal stress (60°C for 7 days), (b) Oxidative stress (0.3% H₂O₂ for 24h), and (c) Photolytic stress (UV light per ICH Q1B).

  • Quenching: Quench oxidative samples with an equimolar amount of sodium thiosulfate. Causality: This halts the generation of reactive oxygen species, preventing continued degradation while the sample sits in the autosampler.

  • Chromatography: Analyze via RP-HPLC using a C18 column. Mobile phase: Water/Acetonitrile gradient supplemented with 0.1% Trifluoroacetic acid (TFA). Causality: 0.1% TFA forces the pH to ~2.0, ensuring the compound is fully protonated. This prevents the broad, tailing peaks typical of mixed ionization states.

  • Mass Balance Check (Self-Validation): Calculate the total peak area of the stressed sample (Parent Peak + All Degradant Peaks). It must fall within 98–102% of the unstressed control. A failure in mass balance proves that degradants are either insoluble, volatile, or permanently retained on the column, dictating an immediate revision of the extraction method.

Visualizations of Workflows & Pathways

Speciation A Cationic Form (pH < 3.0) B Zwitterionic Form (pH 4.5 - 6.5) A->B Add Base (Deprotonate COOH) E Stable Solution (High Solubility) A->E Solvated C Anionic Form (pH > 7.5) B->C Add Base (Deprotonate Imidazole) D Precipitation (Physical Instability) B->D Isoelectric Aggregation C->E Solvated

pH-dependent speciation and physical stability pathways of the amphoteric API.

Workflow S1 Prepare Stock (10 mM DMSO) S2 Aliquots for Stress Testing S1->S2 T1 Thermal (60°C) S2->T1 T2 Photo (UV/Vis) S2->T2 T3 Oxidative (H2O2) S2->T3 HPLC RP-HPLC Analysis (0.1% TFA) T1->HPLC T2->HPLC T3->HPLC Val Mass Balance Validation (>98%) HPLC->Val

Forced degradation and self-validating stability-indicating assay workflow.

References

  • Title: Preparation and evaluation of an imidazole-coated capillary column for the electrophoretic separation of aromatic acids Source: NTU Scholars URL: [Link]

  • Title: Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid Source: MDPI / NIH URL: [Link]

  • Title: Cytotoxicity and Antimicrobial Activity of Pivalic and Benzoic Acid-Complexed Cu and Mn Complexes Source: Polish Journal of Environmental Studies (PJOES) URL: [Link]

Sources

Troubleshooting

"enhancing the solubility of benzoic acid derivatives in organic solvents"

Technical Support Center: Enhancing the Solubility of Benzoic Acid Derivatives in Organic Solvents This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encount...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Enhancing the Solubility of Benzoic Acid Derivatives in Organic Solvents

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the solubility of benzoic acid derivatives in organic solvents. The information herein is structured to offer practical, field-proven insights and troubleshooting strategies.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the solubility of benzoic acid derivatives.

Q1: What is the first principle in selecting an organic solvent for my benzoic acid derivative?

The foundational principle is "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] Benzoic acid and its derivatives possess both a nonpolar benzene ring and a polar carboxylic acid group.[3] Therefore, their solubility is a function of the overall polarity of the molecule. Highly substituted, nonpolar derivatives will favor nonpolar solvents, while derivatives with additional polar functional groups will be more soluble in polar solvents. A preliminary screening of solvents with a range of polarities is always recommended.

Q2: How does temperature generally affect the solubility of benzoic acid derivatives?

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[3][4] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the necessary energy to overcome the forces holding the solid together. For benzoic acid in water, for instance, the solubility dramatically increases from 1.7 g/L at 0°C to 56.31 g/L at 100°C.[3] A similar trend is observed in organic solvents.[5][6][7]

Q3: What is co-solvency and when is it a useful technique?

Co-solvency is a powerful technique to enhance the solubility of a compound by adding a second, miscible solvent (the co-solvent) to the primary solvent.[8][9][10][11] This method is particularly effective when a single solvent fails to provide the desired solubility. The addition of a co-solvent modifies the overall polarity of the solvent system, which can be tailored to better match the polarity of the benzoic acid derivative, thereby increasing its solubility.[9][11][12]

Q4: Can pH be adjusted to improve the solubility of benzoic acid derivatives in organic solvents containing some water?

Yes, for solvent systems that can support a pH (i.e., contain a protic component like water or alcohol), pH adjustment is a highly effective strategy. Benzoic acid derivatives are weak acids.[3][8] In a more basic (higher pH) environment, the carboxylic acid group deprotonates to form a carboxylate salt.[8] This salt form is ionic and significantly more polar, leading to increased solubility in polar protic solvents.[3][8] Conversely, in an acidic (low pH) environment, the less soluble, protonated form predominates.[8][13][14]

Q5: Is forming a salt of my benzoic acid derivative a viable strategy to enhance solubility?

Absolutely. Salt formation is a widely used and very effective method for increasing the solubility of ionizable compounds like benzoic acid derivatives.[8] By reacting the acidic benzoic acid derivative with a base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine), a salt is formed.[3][8] These salts are often more polar than the parent acid and thus exhibit enhanced solubility in polar organic solvents.[8][15][16] It is a common strategy in pharmaceutical development, with about 50% of marketed drugs being in salt form.

Troubleshooting Guide

This section provides step-by-step solutions to specific problems you may encounter during your experiments.

Issue 1: My benzoic acid derivative has very low solubility in all tested organic solvents.

  • Probable Cause: The intrinsic properties of your specific derivative (e.g., high crystallinity, strong intermolecular forces) may be limiting its dissolution.

  • Troubleshooting Steps:

    • Verify Purity: Impurities can sometimes suppress solubility. Confirm the purity of your compound via appropriate analytical methods (e.g., NMR, LC-MS).[8]

    • Employ Co-solvency: Systematically test binary or even ternary solvent mixtures. A small amount of a highly effective co-solvent can dramatically increase solubility.[9][10][11]

    • Attempt Salt Formation: Convert the derivative to its corresponding salt. This often leads to a significant increase in solubility in polar solvents.[8]

    • Consider Prodrugs: For drug development applications, a prodrug approach can be employed. This involves chemically modifying the molecule to a more soluble form that is converted back to the active drug in the body.[17][18][19]

    • Explore Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a solid state, which can enhance solubility and dissolution rate.[20][21][22][23]

Issue 2: The solubility of my benzoic acid derivative is inconsistent between experiments.

  • Probable Cause: This often points to issues with experimental control and reaching equilibrium.

  • Troubleshooting Steps:

    • Control Temperature: Ensure a constant and accurately measured temperature during your solubility experiments. Even small temperature fluctuations can significantly impact solubility.[3][4]

    • Ensure Sufficient Equilibration Time: Dissolution can be a slow process. Allow sufficient time for the system to reach equilibrium, which can be from 24 to 72 hours.[8] Continuous agitation (e.g., stirring or shaking) is crucial during this period.[24]

    • Verify Solid State Form: Polymorphism (the existence of different crystal forms) can affect solubility. Ensure you are using the same solid form of your compound in all experiments.

    • Check for Degradation: Some derivatives may be unstable in certain solvents. Analyze your saturated solutions to ensure the compound has not degraded.

Issue 3: My benzoic acid derivative precipitates out of solution over time.

  • Probable Cause: The initial dissolution may have formed a supersaturated solution, which is thermodynamically unstable.

  • Troubleshooting Steps:

    • Determine Thermodynamic Solubility: Ensure your solubility measurements reflect the true equilibrium (thermodynamic) solubility, not the higher, unstable kinetic solubility.[25][26] This involves allowing the solution to equilibrate for an extended period with an excess of the solid compound.[8]

    • Re-evaluate Solvent System: The chosen solvent or co-solvent mixture may not be optimal for long-term stability. A different solvent system may be required.

    • Control Storage Conditions: Changes in temperature during storage can cause precipitation. Store solutions at a constant, controlled temperature.

Experimental Protocols

Here are detailed protocols for common solubility enhancement techniques.

Protocol 1: Solubility Enhancement via Co-solvency

  • Solvent Selection:

    • Choose a primary solvent in which your benzoic acid derivative has some, albeit low, solubility.

    • Select a co-solvent in which the derivative is highly soluble. The primary solvent and co-solvent must be miscible.[8] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols.[11][]

  • Preparation of Solvent Mixtures:

    • Prepare a series of solvent mixtures with varying ratios of the primary and co-solvent (e.g., 90:10, 80:20, 70:30, 50:50, etc., v/v).[8]

  • Solubility Determination:

    • Add an excess amount of the solid benzoic acid derivative to a known volume of each solvent mixture in sealed vials.

    • Agitate the vials at a constant temperature (e.g., using a shaker bath) until equilibrium is reached (typically 24-48 hours).[8][24]

    • Filter the solutions to remove undissolved solid.

    • Determine the concentration of the dissolved derivative in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[8]

  • Analysis:

    • Plot the solubility of the derivative as a function of the co-solvent percentage to identify the optimal solvent composition.[8]

Protocol 2: Solubility Enhancement via Salt Formation

  • Base Selection:

    • Choose a suitable base to react with your acidic benzoic acid derivative. Common choices include sodium hydroxide, potassium hydroxide, or organic bases like triethylamine or diisopropylethylamine.[8]

  • Reaction:

    • Dissolve the benzoic acid derivative in a suitable organic solvent (e.g., ethanol, methanol).

    • Add the base, either as a solid or in solution, in a stoichiometric amount. Gentle warming may be required to facilitate the reaction.

  • Isolation of the Salt:

    • The resulting salt may precipitate from the solution upon formation or cooling. If so, it can be collected by filtration.

    • If the salt remains in solution, the solvent can be removed under reduced pressure to obtain the solid salt.[8]

  • Solubility Testing:

    • Determine the solubility of the newly formed salt in the target organic solvents using the method described in Protocol 1.

Visualizations

Diagram 1: Decision Workflow for Enhancing Solubility

This diagram outlines a logical progression for addressing solubility challenges with benzoic acid derivatives.

G start Low Solubility of Benzoic Acid Derivative check_purity Verify Purity & Solid Form start->check_purity solvent_screening Initial Solvent Screening (Varying Polarities) check_purity->solvent_screening solubility_ok Solubility Acceptable? solvent_screening->solubility_ok end Proceed with Experiment solubility_ok->end Yes co_solvency Implement Co-solvency (Binary/Ternary Mixtures) solubility_ok->co_solvency No co_solvency->solubility_ok ph_adjustment pH Adjustment (for Protic Systems) co_solvency->ph_adjustment If applicable ph_adjustment->solubility_ok salt_formation Attempt Salt Formation ph_adjustment->salt_formation salt_formation->solubility_ok other_techniques Advanced Techniques (Prodrugs, Solid Dispersions) salt_formation->other_techniques other_techniques->solubility_ok

A decision-making workflow for troubleshooting low solubility.

Diagram 2: The Co-solvency Concept

This diagram illustrates how a co-solvent can modify the solvent environment to better accommodate a solute.

G cluster_0 Poor Solubility cluster_1 Enhanced Solubility with Co-solvent solute Benzoic Acid Derivative (Solute) solvent1 Primary Solvent solute->solvent1 Low Affinity plus + solute2 Benzoic Acid Derivative (Solute) solvent_mix Primary Solvent + Co-solvent solute2->solvent_mix Increased Affinity co_solvent Co-solvent

Conceptual representation of the co-solvency mechanism.

Quantitative Data Summary

The solubility of benzoic acid itself varies significantly across different organic solvents. The following table summarizes some reported solubility data.

SolventTemperature (°C)Solubility ( g/100 g solvent)Reference
Methanol2371.5[24]
Ethanol19.252.4[24]
Ethanol1547.1[24]
Water00.17[3]
Water1005.63[3]

Note: The solubility of specific derivatives will differ from the parent benzoic acid.[5][28][29]

References

  • Pawar, R. H., Bidagar, N. N., Gavhane, Y. N., Charde, M. S., & Chakole, R. D. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. GSC Biological and Pharmaceutical Sciences, 15(3), 249-259.
  • Kumar, S., & Singh, A. (2018). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 8(5), 234-242.
  • Gavali, S. M., Pacharane, S. S., & Jadhav, V. M. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(4), 133-141.
  • Sharma, D., Saini, S., & Rana, A. C. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(5), 1647.
  • Shinde, A. S., & Patil, S. B. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 114-123.
  • Shet, A. R., & Patil, S. V. (2017). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Research Journal of Pharmacy and Technology, 10(9), 3193-3200.
  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Sahoo, S., Sahoo, S. K., & Pal, A. (2021). Method Development and Validation for Estimation of Candesartan Cilexetil in Bulk and Tablet Dosage Form by UV-Spectrophotometric Method Using Cosolvency Technique. Indian Journal of Pharmaceutical Sciences, 83(2), 335-341.
  • Al-Kasmi, B., Al-Zoubi, N., & Al-Mheidat, I. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-10.
  • Zhang, P., Tian, B., & Chen, J. (2018). The solubility of benzoic acid in seven solvents.
  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]

  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • Apelblat, A., & Manzurola, E. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing.
  • Costa, M. S., Lopes, A. C., Francisco, A. P., & Viveiros, M. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1118.
  • Jornada, D. H., dos Santos Fernandes, G. F., Chiba, D. E., de Melo, T. R., dos Santos, J. L., & Chung, M. C. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42.
  • Chandrashekar, S. J., Eswaramoorthy, R., & Solomon, K. A. (2025). Solubility enhancement and structural insights into pipemidic acid via salt formation with benzoic acid. European Journal of Chemistry, 16, 104-116.
  • Perlovich, G. L., & Strakhova, A. A. (2019). Ciprofloxacin salts with benzoic acid derivatives: structural aspects, solid-state properties and solubility performance. CrystEngComm, 21(2), 276-288.
  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley Lab.
  • Oliveira, M. B., & D'Ávila, S. G. (2007). Solubility of Benzoic Acid in Mixed Solvents.
  • Meanwell, N. A. (2025).
  • Oliveira, M. B., & D'Ávila, S. G. (2006). Solubility of Benzoic Acid in Mixed Solvents.
  • Khouri, S. J. (2015). Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature.
  • Kumar, A., & Sahoo, S. K. (2018). Solubility: An overview. International Journal of Pharmaceutical and Chemical Analysis, 5(2), 65-71.
  • Zhang, P., Tian, B., & Chen, J. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Mitragotri, S., & Anselmo, A. C. (2014). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Kintigh, P. A., Singh, U., Pawge, G., Bashir, S., Hsiao, C. H. C., Wiemer, A. J., & Wiemer, D. F. (2026). Benzoic Acid Derivatives Improve Plasma Stability of Diester Butyrophilin Ligand Prodrugs. Journal of Medicinal Chemistry, 69(4), 4329-4345.
  • Starr, J. N., & King, C. J. (1991). Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes. eScholarship.
  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (Technical Report). OSTI.GOV.
  • Jornada, D. H., Fernandes, G. F. d. S., Chiba, D. E., de Melo, T. R. F., dos Santos, J. L., & Chung, M. C. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Semantic Scholar.
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds.
  • AP Chemistry. (n.d.). 8.11 pH and Solubility.
  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility.
  • Quora. (2016, April 15).
  • Chemistry LibreTexts. (2023, July 12). 18.7: Solubility and pH.

Sources

Optimization

Technical Support Center: 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride

Disclaimer: The compound 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride is a model compound for the purposes of this guide. The degradation pathways and troubleshooting advice provided are based on established c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The compound 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride is a model compound for the purposes of this guide. The degradation pathways and troubleshooting advice provided are based on established chemical principles for imidazole and substituted benzoic acid moieties and are intended to be illustrative for researchers working with structurally similar molecules.

This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the experimental study of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride?

A1: The primary chemical liabilities of this molecule stem from its two key functional groups: the imidazole ring and the methyl-substituted benzoic acid. The imidazole ring can be susceptible to oxidation and photodegradation.[1][2] The methyl group on the aromatic ring is a potential site for oxidation, and the carboxylic acid group can undergo decarboxylation under certain stress conditions, particularly at elevated temperatures.[3][4]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, the solid compound should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature or refrigerated (2-8 °C). Solutions should be freshly prepared. If storage of solutions is necessary, they should be protected from light and stored at low temperatures for a short duration. The stability of the compound in various solvents should be experimentally determined.

Q3: What are the initial steps to take when planning a forced degradation study for this compound?

A3: A forced degradation study, also known as stress testing, is crucial to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[5] The study should be designed to achieve 5-20% degradation of the active pharmaceutical ingredient. Key conditions to investigate, as recommended by ICH guidelines, include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) at various temperatures.[1][6]

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3-30%).[1][6]

  • Thermal Degradation: Subjecting the solid and a solution to high temperatures.[7][8]

  • Photodegradation: Exposing the solid and a solution to a light source capable of emitting both UV and visible light.[1]

Troubleshooting Guide

Scenario 1: Unexpected Peaks in HPLC Analysis During a Stability Study

Q4: I'm running a stability study on my compound in solution and I'm observing several new, small peaks in my HPLC chromatogram that were not present initially. What are the likely degradation products?

A4: The appearance of new peaks strongly suggests degradation. Based on the structure of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride, several degradation pathways are plausible, leading to different products.

  • Oxidative Degradation: The methyl group is a prime target for oxidation, which could lead to the formation of a benzylic alcohol, then an aldehyde, and finally a dicarboxylic acid derivative (4-(1H-imidazol-1-yl)phthalic acid).[4][9] The imidazole ring itself can also be oxidized.[2]

  • Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, cleavage of the bond between the imidazole ring and the benzoic acid moiety could occur under harsh acidic or basic conditions, though this is less common.

  • Photodegradation: Imidazole moieties can undergo photo-oxidation or rearrangement upon exposure to light.[2][10]

To identify these new peaks, coupling your HPLC to a mass spectrometer (LC-MS) is highly recommended.[11][12] This will provide the mass-to-charge ratio of the degradation products, allowing for the determination of their molecular weights and aiding in structural elucidation.

G start Unexpected peaks observed in HPLC check_blank Analyze a blank (solvent) injection start->check_blank is_contaminant Are peaks present in the blank? check_blank->is_contaminant troubleshoot_system Troubleshoot HPLC system for contamination is_contaminant->troubleshoot_system Yes run_lcms Perform LC-MS analysis on the degraded sample is_contaminant->run_lcms No troubleshoot_system->start determine_mw Determine molecular weights of new peaks run_lcms->determine_mw propose_structures Propose structures based on MW and known degradation pathways determine_mw->propose_structures confirm_structures Confirm structures (e.g., via NMR or synthesis of standards) propose_structures->confirm_structures end Degradation products identified confirm_structures->end

Caption: Workflow for identifying unknown peaks in a stability study.

Scenario 2: Poor Peak Shape in Reverse-Phase HPLC Analysis

Q5: I am analyzing my degradation samples by reverse-phase HPLC and see significant peak tailing for the parent compound. What could be the cause and how can I fix it?

A5: Peak tailing for a basic compound like yours, which contains an imidazole ring, is a common issue in reverse-phase HPLC. The primary cause is often secondary interactions between the basic nitrogen atoms of the imidazole ring and residual, acidic silanol groups on the silica-based C18 column.[1]

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Adjusting the mobile phase to a lower pH (e.g., 2.5-3.0) using an acid like trifluoroacetic acid (TFA) or formic acid will protonate the silanol groups, minimizing their interaction with your protonated basic analyte.[1]

  • Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based or hybrid silica column) that has fewer accessible silanol groups.

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.[1]

Scenario 3: Loss of Compound with No Obvious Degradation Products

Q6: I'm performing a thermal degradation study in the solid state, and I'm seeing a decrease in the parent compound peak area over time, but no significant new peaks are appearing in the chromatogram. What might be happening?

A6: This scenario could be due to a few possibilities:

  • Decarboxylation: Benzoic acid and its derivatives can undergo thermal decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂).[3][13] The resulting product, 1-(3-methylphenyl)-1H-imidazole, would be more volatile and might have a different retention time and UV absorbance maximum.

  • Formation of Non-UV Active Products: The degradation products may not have a chromophore that absorbs at the wavelength you are using for detection. A diode array detector (DAD) or a universal detector like a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) could help identify such products.

  • Adsorption: The compound or its degradants might be adsorbing to the vial surface, especially if the concentration is low.

G cluster_0 4-(1H-imidazol-1-yl)-2-methylbenzoic acid cluster_1 1-(3-methylphenyl)-1H-imidazole mol1 mol2 mol1->mol2 Heat (Δ) co2 + CO₂

Caption: Plausible thermal decarboxylation pathway.

Experimental Protocols

Protocol 1: Forced Oxidation Study

This protocol outlines a typical procedure for investigating the oxidative stability of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride.

Materials:

  • 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride

  • 30% Hydrogen Peroxide (H₂O₂)

  • High-purity water and acetonitrile (HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC system with UV or DAD detector

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in water or a suitable co-solvent to prepare a stock solution of 1 mg/mL.

  • Stress Condition: In a volumetric flask, add a known volume of the stock solution and add 3% H₂O₂. Dilute to the final volume with 3% H₂O₂ to achieve a final compound concentration of approximately 100 µg/mL.

  • Control Sample: Prepare a control sample by diluting the stock solution to the same concentration with water instead of H₂O₂.

  • Incubation: Store both the stressed and control samples at room temperature, protected from light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Immediately dilute the aliquots with the mobile phase to a suitable concentration for HPLC analysis. Analyze by a validated stability-indicating HPLC method.

Protocol 2: Photostability Study

This protocol is for assessing the stability of the compound under light exposure, following ICH Q1B guidelines.

Materials:

  • Compound (solid and in solution)

  • Photostability chamber capable of providing a controlled light exposure (e.g., option 1: cool white fluorescent lamp and a near UV lamp).

  • Quartz or other light-transparent sample containers.

  • Control samples protected from light (e.g., wrapped in aluminum foil).

Procedure:

  • Sample Preparation:

    • Solid: Place a thin layer of the solid compound in a light-transparent container.

    • Solution: Prepare a solution of known concentration in a suitable solvent and place it in a light-transparent container.

  • Control Samples: Prepare identical solid and solution samples and wrap them securely in aluminum foil to serve as dark controls.

  • Exposure: Place the test and control samples in the photostability chamber. Expose them to a light intensity of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples. For the solid sample, dissolve it in a suitable solvent before analysis. Compare the results to quantify any degradation and identify photodegradation products.

Data Summary

The following table provides a hypothetical summary of forced degradation results, which should be determined experimentally.

Stress ConditionReagent/Condition% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 N HCl, 60 °C, 24h< 5%Minor unknown peaks
Base Hydrolysis 0.1 N NaOH, 60 °C, 8h~15%Possible cleavage products
Oxidation 3% H₂O₂, RT, 24h~20%Oxidized methyl group (alcohol, carboxylic acid)
Thermal (Solid) 100 °C, 48h~10%Decarboxylation product
Photodegradation ICH Q1B~18%Imidazole ring oxidation/rearrangement products

References

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. IJSDR. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Retrieved from [Link]

  • Wesolowski, M., & Konarski, T. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 55(3), 995-1002.
  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Patel, R., et al. (2022). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. Research Journal of Pharmacy and Technology, 15(7), 3301-3306.
  • Ruan, E. D., et al. (2011). Degradation of benzoic acid and its derivatives in subcritical water.
  • Wesolowski, M., & Konarski, T. (1999).
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3364-3372.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Chouhan, S., & Soni, P. (2014). PHOTOSENSITIZED REACTION OF IMIDAZOLE. Trade Science Inc.
  • Selmi, B., et al. (2020).
  • Resnick, S. M., & Gibson, D. T. (1996). Oxidation of naphthenoaromatic and methyl-substituted aromatic compounds by naphthalene 1,2-dioxygenase. Applied and Environmental Microbiology, 62(9), 3355-3359.
  • Journal of Applied Bioanalysis. (n.d.). Pharmaceutical Impurities And Degradation Pathways: Chemical Approaches For Bioanalytical Evaluation. Retrieved from [Link]

  • Nasal, A., et al. (1998). Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. Polish Journal of Chemistry, 72.
  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Science.gov. (n.d.). methyl group oxidation: Topics. Retrieved from [Link]

  • Aakash Institute. (n.d.). Benzoic Acid: Formula, Structure, Properties & Preparation. Retrieved from [Link]

  • LibreTexts. (2024, March 24). 16.9: Oxidation of Aromatic Compounds. Retrieved from [Link]

  • Kim, C. U., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 40(23), 3789-3801.
  • IJCRT.org. (2024, August 8).
  • ResearchGate. (n.d.). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Retrieved from [Link]

  • ResearchGate. (2023, July 15). (PDF)
  • ResearchGate. (n.d.). The thermal decomposition of benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US7488843B1 - Oxidation process for aromatic compound.
  • Google Patents. (2005, December 1).
  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]

  • Babu, N. P., & Ramachandran, D. (2021). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 14(2), 735-741.
  • ResearchGate. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. International Journal of Current Pharmaceutical Research, 11(4), 1-5.
  • Onal, A., & Sagirli, O. (2018). Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. Marmara Pharmaceutical Journal, 22(4), 589-598.
  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3).
  • Science.gov. (n.d.). benzoate degradation pathway: Topics. Retrieved from [Link]

  • PubMed. (n.d.). Fungal degradation of benzoic acid and related compounds. Retrieved from [Link]

  • ACS Publications. (2023, May 15). Ultrafast Proton Transfer Pathways Mediated by Amphoteric Imidazole. The Journal of Physical Chemistry Letters.

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride

Welcome to the Advanced Crystallization Support Center. 4-(1H-imidazol-1-yl)-2-methylbenzoic acid is a critical zwitterionic intermediate frequently utilized in the synthesis of targeted kinase inhibitors.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. 4-(1H-imidazol-1-yl)-2-methylbenzoic acid is a critical zwitterionic intermediate frequently utilized in the synthesis of targeted kinase inhibitors. When isolated as a hydrochloride (HCl) salt, the protonation of the basic imidazole ring significantly alters its solubility profile, introducing complex thermodynamic challenges such as Liquid-Liquid Phase Separation (LLPS, or "oiling out"), hydrate formation, and disproportionation.

This guide is engineered for process chemists and engineers, providing self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity crystallization.

Part 1: Thermodynamic Fundamentals & Mechanistic Pathways

To optimize the crystallization of this specific HCl salt, one must understand the interplay between the acidic benzoic acid moiety (pKa ~4) and the basic imidazole ring (pKa ~6-7). In its free form, the molecule exists as a zwitterion. The addition of HCl protonates the imidazole, creating a highly polar cationic species.

This high polarity leads to extreme solubility in protic solvents (like methanol or water) and near-zero solubility in non-polar anti-solvents (like heptane or acetone). When supersaturation is generated too rapidly—either via rapid cooling or fast anti-solvent addition—the system crosses the liquid-liquid binodal curve before reaching the solid-liquid solubility curve. This results in oiling out [1, 2]. Furthermore, if the water activity ( aw​ ) is not strictly controlled, the salt is prone to forming variable hydrates, or it may disproportionate (lose HCl) if the pH exceeds the pHmax​ of the salt [4].

Crystallization_Pathway FreeBase 4-(1H-imidazol-1-yl)-2-methylbenzoic acid (Free Zwitterion) AddHCl Add HCl (1.05 eq) in Acetone/Water FreeBase->AddHCl SaltSolution API-HCl Solution (Supersaturated) AddHCl->SaltSolution WaterActivity Modulate Water Activity (aw) SaltSolution->WaterActivity Disprop Disproportionation (Loss of HCl) SaltSolution->Disprop High pH / Low [Cl-] Hydrate HCl Salt Hydrate (aw > 0.5) WaterActivity->Hydrate Anhydrate HCl Salt Anhydrate (aw < 0.2) WaterActivity->Anhydrate

Thermodynamic pathways governing API-HCl salt formation, hydration, and disproportionation.

Part 2: Diagnostic Troubleshooting & FAQs

Q1: During anti-solvent addition, my solution turns cloudy but eventually settles into a biphasic oily layer at the bottom of the reactor. How do I force crystallization? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as oiling out. This occurs when the local supersaturation spikes, forcing the system into a metastable liquid phase rather than a crystalline solid [3]. Mechanistic Fix: You must alter the thermodynamic trajectory to bypass the binodal curve. Do not attempt to crystallize unseeded. Instead, cool the solution to within the Metastable Zone Width (MSZW), add 1-2% w/w seed crystals, and age the slurry for 1-2 hours. The seeds will consume the supersaturation via crystal growth, keeping the concentration below the LLPS threshold before you resume a slow, non-linear anti-solvent addition [5].

Q2: The filtered powder shows inconsistent API assay values and variable chloride content batch-to-batch. What causes this? A2: This is a classic symptom of disproportionation. Because the imidazole ring is a relatively weak base, the HCl salt is only stable below a specific pH threshold ( pHmax​ ). If your solvent system contains excess water without sufficient chloride ions, the salt dissociates, precipitating the free zwitterion alongside the HCl salt. Mechanistic Fix: Always maintain a slight excess of HCl (0.05 to 0.10 molar equivalents) in the mother liquor during crystallization. This common-ion effect depresses the solubility of the salt and prevents the pH from drifting above pHmax​ .

Q3: How do I control the particle size distribution (PSD) to avoid the formation of fines that block my filter dryer? A3: Fines are generated by secondary nucleation, which dominates when the anti-solvent is added linearly. Mechanistic Fix: Implement a cubic (non-linear) anti-solvent addition profile. Start with a very slow addition rate when the crystal surface area is low, and gradually increase the pump rate as the crystals grow. This ensures that the supersaturation generation rate perfectly matches the crystal growth rate.

LLPS_Mitigation Start Observation: Oiling Out (LLPS) CheckPhase Analyze Phase Diagram (Binodal vs. Solubility) Start->CheckPhase Decision1 Is LLPS Stable or Metastable? CheckPhase->Decision1 Metastable Metastable LLPS (High Supersaturation) Decision1->Metastable Metastable Stable Stable LLPS (Solvent Incompatibility) Decision1->Stable Stable ActionMeta 1. Lower Cooling Rate 2. Seed in MSZW 3. Reduce Anti-solvent Rate Metastable->ActionMeta ActionStable Change Solvent System (e.g., Acetone/Water to EtOH/Heptane) Stable->ActionStable Success Controlled Nucleation & Crystal Growth ActionMeta->Success ActionStable->Success

Decision tree for diagnosing and mitigating liquid-liquid phase separation (LLPS).

Part 3: Quantitative Solvent Matrix

Selecting the correct solvent system is paramount for controlling polymorphism, preventing LLPS, and ensuring the correct hydration state of the HCl salt.

Table 1: Solvent System Matrix for 4-(1H-imidazol-1-yl)-2-methylbenzoic acid HCl

Primary SolventAnti-SolventWater Activity ( aw​ )LLPS RiskExpected Solid FormFiltration Profile
MethanolAcetone< 0.1High (if unseeded)AnhydrateExcellent (Granular)
Acetone/Water (80:20)Acetone> 0.5ModerateHydratePoor (Needles/Fines)
EthanolHeptane< 0.1Very HighAnhydrateModerate
DMSOEthyl Acetate< 0.1LowSolvate (DMSO)Good

Part 4: Standard Operating Protocol (SOP)

Protocol A: Seeded Anti-Solvent Crystallization of the Anhydrate Form

Objective: Isolate the anhydrous HCl salt with a D50 particle size of >50 µm while strictly avoiding LLPS and disproportionation.

Step 1: Salt Formation & Dissolution

  • Suspend 100.0 g of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid (free base) in 500 mL of Methanol in a jacketed crystallizer.

  • Add 1.05 molar equivalents of 37% aqueous HCl.

  • Causality: The 0.05 eq excess HCl depresses the pH below the disproportionation threshold, ensuring the imidazole ring remains fully protonated during the supersaturation phase.

  • Heat to 50°C under moderate agitation (250 RPM) until complete dissolution is achieved.

Step 2: Clarification (Self-Validating Check)

  • Polish filter the hot solution through a 0.22 µm PTFE membrane into a clean, pre-heated crystallizer.

  • Causality: Removing foreign particulates prevents uncontrolled heterogeneous nucleation, which can bypass your seeding strategy and trigger the precipitation of unwanted polymorphs.

Step 3: Cooling & MSZW Entry

  • Cool the solution linearly from 50°C to 35°C at a rate of 0.5°C/min.

  • Verify that the solution remains clear. If spontaneous nucleation occurs here, the batch has crashed out; heat back to 50°C to redissolve.

Step 4: Seeding & Aging (Critical LLPS Mitigation)

  • At 35°C, add 1.5% w/w of micronized anhydrous API-HCl seeds (suspended in 10 mL of Acetone).

  • Age the suspension for exactly 2 hours at 35°C.

  • Causality: Seeding provides a low-energy template for crystal growth. The 2-hour age allows the seeds to consume the existing supersaturation, actively steering the thermodynamic state away from the liquid-liquid binodal curve[2, 5].

Step 5: Non-Linear Anti-Solvent Addition

  • Pump 1000 mL of Acetone into the crystallizer over 4 hours using a cubic addition profile (e.g., 10% volume in the first hour, 20% in the second, 30% in the third, 40% in the fourth).

  • Causality: A slow initial addition rate matches the limited surface area of the seed bed. As the crystals grow, they can handle faster anti-solvent addition without triggering secondary nucleation or oiling out.

Step 6: Final Cooling & Isolation

  • Cool the resulting slurry to 5°C at a controlled rate of 0.2°C/min.

  • Filter via a Nutsche filter, wash the cake with 2 x 100 mL of cold Acetone, and dry under vacuum at 40°C until constant weight is achieved.

References

  • Control of Crystal Size during Oiling Out Crystallization of an API Organic Process Research & Development (ACS Publications) URL:[Link]

  • Crystallization of an active pharmaceutical ingredient that oils out Journal of Crystal Growth (via ResearchGate) URL:[Link]

  • Complex oiling-out behavior of procaine with stable and metastable liquid phases Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Organic Process Research & Development (ACS Publications) URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Imidazole Isomers in Catalysis: From Theoretical Potential to Practical Application

For researchers, scientists, and professionals in drug development, the imidazole scaffold is a cornerstone of catalysis and molecular design. Its prevalence in enzymatic active sites and its versatility as an organocata...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the imidazole scaffold is a cornerstone of catalysis and molecular design. Its prevalence in enzymatic active sites and its versatility as an organocatalyst have driven extensive research. However, the catalytic potential of imidazole is not monolithic; it is intrinsically tied to the isomeric form of the heterocycle. This guide provides an in-depth comparative analysis of the three principal isomers of imidazole—1H-imidazole, 2H-imidazole, and 4H-imidazole—in the context of their catalytic applications. We will dissect their inherent electronic and structural differences, explore how these translate to catalytic activity, and provide practical, experimentally-grounded protocols for benchmark reactions.

The Isomers of Imidazole: A Tale of Stability and Aromaticity

The catalytic prowess of imidazole is fundamentally dictated by the arrangement of its nitrogen atoms and double bonds. This arrangement gives rise to three distinct isomers, each with a unique electronic character and, consequently, a different propensity for catalysis.

  • 1H-Imidazole: This is the most common and thermodynamically stable isomer. Its stability is derived from its aromaticity, with a sextet of π-electrons delocalized across the five-membered ring. This aromatic system includes the lone pair from the N-1 nitrogen, rendering it less basic and available for donation. The lone pair on the N-3 nitrogen, however, is located in an sp² hybrid orbital in the plane of the ring and is readily available for nucleophilic or basic catalysis.

  • 2H-Imidazole: This isomer is highly unstable and non-aromatic. The presence of a methylene group at the 2-position breaks the cyclic conjugation. Due to its high instability, 2H-imidazole is not typically isolated and has no practical applications in catalysis under standard conditions.

  • 4H-Imidazole: Also a non-aromatic isomer, 4H-imidazole possesses an sp³-hybridized carbon at the 4-position. While less stable than its 1H counterpart, it is more accessible than the 2H isomer. Its non-aromatic nature means that the lone pairs on both nitrogen atoms are more localized and potentially more available for chemical reactions, suggesting a higher intrinsic basicity compared to 1H-imidazole.

The thermodynamic stability greatly influences the prevalence and practical use of these isomers in catalysis, with 1H-imidazole being the workhorse of the family.

Caption: Tautomeric relationship and relative stability of imidazole isomers.

Theoretical and Practical Catalytic Potential

The differences in electronic structure and stability have profound implications for the catalytic activity of each isomer.

IsomerAromaticityKey Structural FeatureBasicity (pKa of conjugate acid)NucleophilicityCatalytic Relevance
1H-Imidazole YesPlanar, delocalized π-system~7.0ModerateHigh: Widely used as a nucleophilic and general base catalyst.
2H-Imidazole Nosp³ carbon at C2Not experimentally determined (predicted to be high)Not experimentally determinedNegligible due to extreme instability.
4H-Imidazole Nosp³ carbon at C4Not experimentally determined (predicted to be higher than 1H)Potentially higher than 1HLow as the neutral molecule, but its derivatives (abnormal NHCs) are catalytically important.

The catalytic activity of 1H-imidazole is well-documented and stems from the ability of the N-3 nitrogen to act as both a nucleophile and a general base. In contrast, the high instability of 2H-imidazole precludes its use as a catalyst. 4H-imidazole, while less stable than the 1H-isomer, offers intriguing catalytic possibilities due to its potentially higher basicity and nucleophilicity. However, its practical application as a simple catalyst is limited. The most significant catalytic contribution of the 4H-imidazole scaffold comes from its role in the formation of "abnormal" N-heterocyclic carbenes.

A Case Study in Comparative Catalysis: Normal vs. Abnormal N-Heterocyclic Carbenes

The most illustrative comparison of the catalytic potential of the different carbon positions on the imidazole ring comes from the study of N-heterocyclic carbenes (NHCs).

  • Normal NHCs (nNHCs): These are imidazol-2-ylidenes, formed by deprotonation at the C2 position of an imidazolium salt. They are direct derivatives of the 1H-imidazole scaffold.

  • Abnormal NHCs (aNHCs) or Mesoionic Carbenes (MICs): These are formed by deprotonation at the C4 or C5 position of an imidazolium salt. Their formation can be seen as tapping into the electronic structure of the 4H-imidazole tautomer.

The position of the carbene carbon has a significant impact on the electronic and steric properties of the resulting ligand, and consequently, its catalytic activity.

PropertyNormal NHC (Imidazol-2-ylidene)Abnormal NHC (Imidazol-4/5-ylidene)
Carbene Position C2C4 or C5
σ-Donating Ability StrongGenerally Stronger
π-Accepting Ability WeakGenerally Weaker
Steric Bulk Tunable via N-substituentsTunable via N- and C-substituents

Studies have shown that abnormal NHCs are often stronger σ-donors compared to their normal counterparts.[1][2] This enhanced electron-donating ability can significantly influence the reactivity of metal complexes in catalysis, leading to different outcomes in cross-coupling reactions, polymerization, and other transformations. While a comprehensive quantitative comparison is beyond the scope of this guide, the distinct electronic nature of aNHCs demonstrates that the less stable imidazole isomers can offer unique and potentially advantageous catalytic properties when appropriately harnessed.[3][4]

Experimental Protocols for Benchmark Reactions

To provide a practical context for the catalytic utility of imidazoles, we present detailed protocols for two common reactions catalyzed by the most stable and widely used isomer, 1H-imidazole.

Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction, often catalyzed by a base. 1H-imidazole serves as an efficient and mild catalyst for this transformation.[5]

Protocol: Synthesis of 2-Benzylidenemalononitrile

  • Materials:

    • Benzaldehyde (1.0 mmol, 106.1 mg)

    • Malononitrile (1.0 mmol, 66.1 mg)

    • 1H-Imidazole (0.1 mmol, 6.8 mg, 10 mol%)

    • Dichloromethane (5 mL)

  • Procedure:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde and malononitrile.

    • Dissolve the reactants in 5 mL of dichloromethane.

    • Add 1H-imidazole to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

    • Upon completion (typically 1-2 hours), transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with 10 mL of water, followed by 10 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the product from ethanol to yield pure 2-benzylidenemalononitrile.

Causality Behind Experimental Choices:

  • Catalyst Loading: 10 mol% of imidazole provides a good balance between reaction rate and catalyst cost.

  • Solvent: Dichloromethane is a suitable solvent that dissolves the reactants and is relatively inert.

  • Work-up: The aqueous wash is effective for removing the water-soluble imidazole catalyst.

Knoevenagel_Workflow cluster_workflow Knoevenagel Condensation Workflow Reactants Combine Benzaldehyde, Malononitrile, and Imidazole in Dichloromethane Reaction Stir at Room Temperature Reactants->Reaction Initiate Reaction Monitoring Monitor by TLC Reaction->Monitoring During Reaction Workup Aqueous Work-up (Water and Brine Wash) Monitoring->Workup Upon Completion Isolation Dry, Filter, and Concentrate Workup->Isolation Purification Recrystallize from Ethanol Isolation->Purification Product Pure 2-Benzylidenemalononitrile Purification->Product

Caption: Experimental workflow for the imidazole-catalyzed Knoevenagel condensation.

Ester Hydrolysis

Imidazole and its derivatives are well-known catalysts for the hydrolysis of esters, a reaction of significant biological and industrial importance.[6][7][8]

Protocol: Hydrolysis of p-Nitrophenyl Acetate (pNPA)

  • Materials:

    • p-Nitrophenyl acetate (pNPA) stock solution (e.g., 10 mM in acetonitrile)

    • Imidazole buffer solution (e.g., 0.1 M, pH 7.0)

    • UV-Vis spectrophotometer

  • Procedure:

    • Set the UV-Vis spectrophotometer to monitor the absorbance at 400 nm (the λmax of the p-nitrophenolate anion).

    • Equilibrate a cuvette containing the imidazole buffer solution to the desired temperature (e.g., 25 °C) inside the spectrophotometer.

    • Initiate the reaction by adding a small aliquot of the pNPA stock solution to the cuvette and mix quickly.

    • Record the absorbance at 400 nm over time.

    • The initial rate of the reaction can be determined from the slope of the absorbance versus time plot, using the Beer-Lambert law (ε for p-nitrophenolate at pH 7 is ~18,000 M⁻¹cm⁻¹).

    • Repeat the experiment with different concentrations of imidazole to determine the catalytic rate constant.

Causality Behind Experimental Choices:

  • Substrate: pNPA is a common substrate for ester hydrolysis assays because the product, p-nitrophenolate, is a chromophore that can be easily monitored by UV-Vis spectroscopy.

  • Buffer: An imidazole buffer is used to maintain a constant pH and to provide the catalyst for the reaction.

  • Monitoring: Spectrophotometric monitoring allows for continuous and non-invasive measurement of the reaction progress.

Ester_Hydrolysis_Mechanism cluster_mechanism Mechanism of Imidazole-Catalyzed Ester Hydrolysis Step1 Nucleophilic Attack: Imidazole attacks the ester carbonyl Intermediate Acyl-Imidazolium Intermediate Step1->Intermediate Step2 Hydrolysis: Water attacks the acyl-imidazolium intermediate Intermediate->Step2 Products Carboxylic Acid + Regenerated Imidazole Step2->Products

Caption: Simplified mechanism of nucleophilic catalysis in ester hydrolysis by imidazole.

Conclusion

While 1H-imidazole remains the most widely utilized isomer in catalysis due to its inherent stability and well-understood reactivity, a deeper analysis reveals a more nuanced picture. The non-aromatic isomers, though less stable, offer distinct electronic properties that can be harnessed for novel catalytic applications, as exemplified by the rise of abnormal N-heterocyclic carbenes derived from the 4H-imidazole scaffold. This comparative guide underscores the importance of understanding the fundamental structure-activity relationships of imidazole isomers to unlock their full potential in the design of next-generation catalysts for applications ranging from organic synthesis to drug discovery.

References

  • BenchChem. (2025). A Comparative Guide to Imidazole-Based Catalysts in Organic Synthesis. BenchChem.
  • Journal of Chemical Education. (n.d.). Kinetics of imidazole catalyzed ester hydrolysis: Use of buffer dilutions to determine spontaneous rate, catalyzed rate, and reaction order.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis. RSC Publishing.
  • Journal of Chemical Education. (n.d.).
  • ResearchGate. (n.d.). Normal and Abnormal N-Heterocyclic Carbene Ligands.
  • UCD Research Repository. (2014, October 3). Normal and abnormal N-heterocylic carbene ligands: Similarities and differences of different mesoionic C-donor complexes.
  • Aston Publications Explorer. (n.d.). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids.
  • ACS Omega. (2022, September 16). The Core Difference between a Mesoionic and a Normal N-Heterocyclic Carbene.
  • PMC. (n.d.). The Core Difference between a Mesoionic and a Normal N-Heterocyclic Carbene.
  • Scribd. (n.d.).
  • brainly.com. (2023, September 17).
  • OA Monitor Ireland. (n.d.). Abnormal, mesoionic and remote N-heterocyclic carbene complexes.
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
  • SciSpace. (n.d.). A simple and efficient procedure for Knoevenagel reaction promoted by imidazolium-based ionic liquids.
  • ResearchGate. (n.d.).
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Computational study on the stability of imidazol-2-ylidenes and imidazolin-2-ylidenes.
  • NSF PAR. (n.d.).
  • Canadian Center of Science and Education. (2017, March 20).
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis and properties of 4H-imidazoles. RSC Publishing.
  • Journal of Heterocyclic Chemistry. (2019, August 5).
  • Biological and Molecular Chemistry. (2023, September 26). Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as.
  • JOCPR. (n.d.).
  • ResearchGate. (n.d.). (A) Ground-state electronic structure of imidazol-2-ylidenes with.
  • Journal of the American Chemical Society. (2010, December 21). Hydrolysis of Imidazole-2-ylidenes.

Sources

Comparative

A Comparative Guide to the Comprehensive Purity Validation of Synthesized 4-(1H-imidazol-1-yl)-2-methylbenzoic acid Hydrochloride

Introduction: The Imperative of Purity in Drug Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. For a molecule like 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride, a potential building block in novel therapeutics, rigorous purity validation is paramount. Impurities, which can arise from starting materials, synthetic byproducts, or degradation, can introduce unpredictable toxicology and alter pharmacological activity.[1]

This guide provides a comprehensive, multi-faceted comparison of analytical methodologies for validating the purity of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride. We will move beyond simple percentage reporting to build a self-validating analytical system. This approach, which relies on the principle of orthogonality—using multiple techniques with different separation and detection principles—provides the highest degree of confidence in the final purity assessment. We will explore the causality behind method selection, present detailed protocols, and compare the data derived from each technique.

The Orthogonal Approach to Purity Validation

A single analytical method is insufficient to declare a compound "pure." A high-purity result from one technique might mask co-eluting impurities or those that are unresponsive to the chosen detection method. Therefore, a robust validation strategy integrates several complementary techniques.

Purity_Validation_Workflow cluster_0 Initial Synthesis & Workup cluster_1 Primary Quantitative Analysis (Purity & Impurities) cluster_2 Identity Confirmation & Impurity ID cluster_3 Stoichiometry & Absolute Purity cluster_4 Final Assessment Compound Synthesized Batch 4-(1H-imidazol-1-yl)-2-methylbenzoic acid HCl HPLC Quantitative HPLC (Reversed-Phase & HILIC) Compound->HPLC Primary Check NMR NMR Spectroscopy (¹H, ¹³C - Structure & qNMR) Compound->NMR Confirm Structure EA Elemental Analysis (CHNCl Content) Compound->EA Confirm Formula LCMS LC-MS (Impurity Mass ID) HPLC->LCMS Characterize Peaks Report Comprehensive Purity Report (Identity, Strength, Purity) HPLC->Report Consolidate Data LCMS->Report Consolidate Data NMR->Report Consolidate Data IC Ion Chromatography (Chloride Quantification) EA->IC Verify Salt Stoichiometry EA->Report Consolidate Data IC->Report Consolidate Data

Caption: Orthogonal workflow for purity validation.

Chromatographic Purity: A Comparative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment, offering high-resolution separation and precise quantification of the main component and any impurities.[2] The choice of chromatographic mode is critical and depends on the analyte's physicochemical properties.

Method A: Reversed-Phase HPLC (RP-HPLC)
  • Principle of Causality: RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar. 4-(1H-imidazol-1-yl)-2-methylbenzoic acid has significant non-polar character from its substituted benzene ring, making it well-suited for retention and separation on a C18 column.

  • Application: This method is the workhorse for routine quality control, stability studies, and initial purity screening due to its robustness and wide applicability.[3]

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Principle of Causality: HILIC is an alternative that separates compounds based on their polarity. It uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. The target molecule, being a salt with polar imidazole and carboxylic acid groups, can be effectively separated from less polar impurities that would be poorly retained in RP-HPLC.

  • Application: HILIC serves as an excellent orthogonal method to RP-HPLC. It is particularly useful for detecting polar impurities that might co-elute with the main peak or the solvent front in a reversed-phase system.

ParameterMethod A: Reversed-Phase HPLC (RP-HPLC)Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on hydrophobicity.Separation based on polarity and partitioning.
Stationary Phase C18 (octadecylsilyl) silica gel, 5 µm.Amide or bare silica-based column, 5 µm.
Mobile Phase Gradient of Acetonitrile and an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0).[4]Gradient of Acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5).
Advantages Highly robust, versatile, excellent for non-polar to moderately polar compounds, vast library of established methods.[2]Superior retention of polar analytes, compatible with mass spectrometry, offers different selectivity.
Disadvantages Poor retention of very polar impurities. Potential for peak tailing with basic analytes like imidazoles.Longer column equilibration times, sensitive to water content in the sample diluent.
Detector UV-Vis Diode Array Detector (DAD) at ~210 nm and ~254 nm.[5]UV-Vis Diode Array Detector (DAD) at ~210 nm and ~254 nm.

Structural Confirmation and Impurity Identification

While HPLC provides a quantitative measure of purity, it does not confirm the identity of the peaks. For this, spectroscopic and spectrometric techniques are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Expertise & Causality: LC-MS is a powerful hyphenated technique that couples the separation power of HPLC with the mass-analyzing capability of mass spectrometry.[1][6] After separation by HPLC, each eluting peak is ionized (typically via Electrospray Ionization, ESI) and its mass-to-charge (m/z) ratio is determined. This provides the molecular weight of the main peak, confirming its identity, and gives crucial mass information for any detected impurities.[7][8] High-resolution MS can even help deduce the elemental composition of an unknown impurity.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise & Causality: NMR is the definitive technique for unambiguous structure elucidation.[10][11]

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons. The integral of each signal is directly proportional to the number of protons it represents, allowing for a preliminary check of structural integrity.

    • ¹³C NMR: Shows the signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between nuclei, allowing chemists to piece together the molecular structure fragment by fragment, confirming the exact isomer has been synthesized.[12][13]

    • Quantitative NMR (qNMR): By adding a certified internal standard of known concentration and purity to the sample, ¹H NMR can be used as an absolute quantitative method to determine the precise purity (mass fraction) of the target compound, providing an orthogonal result to chromatographic area percent.

NMR_Logic cluster_nmr NMR Analysis cluster_output Derived Information H1 ¹H NMR Structure Unambiguous Structure (Connectivity & Isomer) H1->Structure Proton Count & Environment C13 ¹³C NMR C13->Structure Carbon Skeleton D2 2D NMR (COSY, HMBC) D2->Structure Confirms Connectivity qNMR Quantitative NMR (with Internal Standard) Purity Absolute Purity Assay (Mass %) qNMR->Purity Compares Integrals

Caption: Logic of NMR in structural and purity analysis.

Elemental and Counter-Ion Analysis

Elemental Analysis (CHN)
  • Trustworthiness & Causality: Elemental analysis by combustion provides the mass percentages of carbon, hydrogen, and nitrogen in the sample.[14] This is a fundamental test of purity. The experimental values are compared against the theoretical values calculated from the empirical formula (C₁₁H₁₁ClN₂O₂). A close match (typically within ±0.4%) provides strong evidence that the bulk of the sample consists of the target molecule and is free from significant amounts of impurities with different elemental compositions.[15]

Ion Chromatography (IC) or Titration for Chloride
  • Trustworthiness & Causality: Since the compound is a hydrochloride salt, it is crucial to confirm the 1:1 stoichiometry between the organic molecule and the chloride counter-ion. Ion Chromatography can selectively separate and quantify chloride ions.[16] Alternatively, a potentiometric titration with silver nitrate can be used. This analysis confirms the correct salt form has been synthesized and is not a mixture of the free base and the salt.[17]

Summary of Comparative Data

The following table summarizes the expected outcomes from a comprehensive purity analysis of a high-quality batch of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride.

Analytical TechniqueParameter MeasuredExpected Result for High-Purity SamplePurpose & Comparison
RP-HPLC Chromatographic Purity (% Area)≥ 99.5%Quantitative. Primary method for detecting organic impurities.
LC-MS Molecular Weight (m/z)[M+H]⁺ matches theoretical massQualitative. Confirms identity of the main peak and provides masses for impurity identification.
¹H NMR Chemical Shifts, IntegralsSpectrum consistent with proposed structureStructural. Confirms identity and structural integrity.
qNMR Absolute Purity (Mass %)≥ 99.0% (w/w)Quantitative. An absolute method, orthogonal to chromatography. Confirms purity by mass, not just UV response.
Elemental Analysis %C, %H, %N, %ClWithin ±0.4% of theoretical valuesStoichiometric. Confirms empirical formula and bulk purity. A fundamental check.
Ion Chromatography Chloride Content (% w/w)Matches theoretical value for a 1:1 saltStoichiometric. Specifically confirms the hydrochloride salt form and its molar ratio.

Detailed Experimental Protocols

Protocol 1: Reversed-Phase HPLC
  • System: HPLC with a DAD detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.025 M Potassium Phosphate buffer, pH adjusted to 3.2 with phosphoric acid.[4]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 35 °C.

  • Detection: 210 nm.[18]

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Analysis: Inject 10 µL. Calculate purity based on the area percent of the main peak relative to the total area of all peaks.

Protocol 2: ¹H NMR Spectroscopy
  • System: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the main peaks.

  • Processing: Apply Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum to the residual solvent peak. Integrate all signals and compare the relative integrals to the expected number of protons for each resonance to confirm the structure.

Protocol 3: Elemental Analysis
  • System: Calibrated CHN combustion analyzer.

  • Sample Preparation: Provide ~2-3 mg of the finely ground, dried sample in a tin capsule.

  • Analysis: The instrument combusts the sample at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity detectors.

  • Calculation: The instrument software calculates the weight percentages of C, H, and N. Compare these values to the theoretical percentages for the formula C₁₁H₁₁ClN₂O₂.

Conclusion

Validating the purity of a synthesized compound like 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride is a rigorous, multi-step process that demands an orthogonal approach. Relying solely on a single HPLC chromatogram is insufficient for the standards of modern drug development. By strategically combining quantitative chromatographic techniques (RP-HPLC) with powerful qualitative and structural methods (LC-MS, NMR) and fundamental stoichiometric checks (Elemental Analysis, Ion Chromatography), researchers can build a comprehensive and trustworthy purity profile. This integrated system ensures that the material proceeding to the next stage of research is of the highest possible quality, safeguarding the integrity of future biological and clinical data.

References

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent.
  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 822-828.
  • Tautenhahn, R. (2025, October 22). Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization. ResearchGate.
  • Jain, D. (n.d.). Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combination Therapy. Authorea.
  • Vyas, V. K., Ghate, M., & Ukawala, R. D. (2010). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis, 6(4), 299-306.
  • BenchChem. (2025). A Comparative Guide to HPLC Purity Validation of 3-(1H-Imidazol-5-YL)propan-1-amine HCl. BenchChem.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
  • El-Kassem, L. T. A., et al. (2016). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Journal of Analytical Methods in Chemistry.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Semantic Scholar.
  • Li, Y., & Zhang, Y. (2015). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Chinese Journal of Analysis Laboratory.
  • Wenzel, T. J. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. PMC.
  • Kwan, E. E. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu.
  • Google Patents. (n.d.). Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
  • Wang, Y., et al. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI.
  • Wieghardt, K. (2014). Elemental analysis: an important purity control but prone to manipulations. Dalton Transactions, 43(32), 12051-12052.
  • Reddit. (2015, September 13). Determining if a purified compound is a salt?.
  • Kumar, A., et al. (2014). A simple, accurate rapid and precise RP-HPLC method has been developed and validated for determination of Hamycin and Ketoconazole in Pharmaceutical Cream. International Journal of Pharmaceutical Sciences and Research, 5(1), 263-268.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Salt Company. (2015). Determination of Elements - Emission Spectrometric Method (IPC-OES). EUsalt/AS 015-2015.
  • Japan Salt Industry Association. (2022, August 15). METHODS FOR SALT ANALYSIS.
  • SAAFoST. (n.d.). Methodologies for the determination of Salt (as Sodium Chloride), and elemental Sodium analyses.
  • G. N. S. S. S. Kumar, et al. (2014, March 15). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Oral Suspension. ResearchGate.

Sources

Validation

Comparative Guide to Benzoic Acid Derivatives in Metal-Organic Frameworks (MOFs) for Drug Delivery Efficacy

As the landscape of nanomedicine evolves, Metal-Organic Frameworks (MOFs) have transitioned from theoretical gas-storage materials to highly sophisticated drug delivery systems (DDS). For drug development professionals a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of nanomedicine evolves, Metal-Organic Frameworks (MOFs) have transitioned from theoretical gas-storage materials to highly sophisticated drug delivery systems (DDS). For drug development professionals and materials scientists, the macroscopic efficacy of a MOF—its drug loading capacity, release kinetics, and biocompatibility—is fundamentally dictated by the microscopic choice of its organic linker.

This guide provides an objective, data-driven comparison of different benzoic acid derivatives used as linkers in MOFs, utilizing the benchmark zirconium-based UiO-66 family and emerging zinc-based frameworks.

Mechanistic Foundations: Why the Linker Dictates Efficacy

The archetypal UiO-66 MOF is constructed from Zr₆O₄(OH)₄ metal nodes coordinated to 1,4-benzenedicarboxylic acid (BDC) linkers. While pristine UiO-66 boasts unprecedented chemical and mechanical stability, its reliance on weak van der Waals forces and simple pore confinement limits its drug encapsulation efficiency[1].

By substituting the pristine BDC linker with functionalized benzoic acid derivatives, researchers can rationally design the pore environment to establish strong host-guest interactions:

  • Aminoterephthalic Acid (NH₂-BDC): Yields UiO-66-NH₂. The introduction of the amine group acts as a potent hydrogen bond donor and acceptor. Critically, the –NH₂ group provides a covalent anchor for post-synthetic modifications (PSM). For instance, coating UiO-66-NH₂ with chitosan or PEG prevents rapid degradation in gastric acid, significantly enhancing mucoadhesiveness and oral bioavailability[2],[1].

  • Trimellitic Acid (COOH-BDC): Yields UiO-66-COOH. The uncoordinated pendant carboxyl group imparts a highly negative surface charge to the framework. This drives powerful electrostatic interactions with cationic chemotherapeutics (like Doxorubicin) and increases the overall encapsulation rate compared to pristine MOFs[2].

  • Monocarboxylic Benzoic Acid in Zn-MOFs: Recent advancements have utilized simple benzoic acid to form secondary building units (SBUs) with Zinc. Because Zinc is an essential trace element, these MOFs exhibit high antitumor activity with remarkably low toxicity to normal cells, offering a highly biocompatible alternative to heavy-metal frameworks[3].

Pathway A Benzoic Acid Derivative Linkers C Functionalized MOF (e.g., UiO-66-COOH) A->C Coordination B Metal Nodes (Zr or Zn clusters) B->C Assembly D Drug Encapsulation (e.g., 5-FU, DOX) C->D Enhanced by -NH2/-COOH E Tumor Microenvironment (Acidic pH 5.0-6.5) D->E Endocytosis F Controlled Release & Cellular Apoptosis E->F Protonation & Degradation

Mechanistic pathway of functionalized MOFs in targeted drug delivery.

Quantitative Efficacy Comparison

The structural and chemical variations introduced by benzoic acid derivatives directly translate to measurable differences in drug delivery efficacy. The table below summarizes the comparative performance of these linkers.

Table 1: Efficacy Metrics of Benzoic Acid Derivatives in MOFs
MOF PlatformBenzoic Acid Derivative LinkerFunctional GroupPrimary Host-Guest InteractionRelative Encapsulation EfficacyKey Biomedical Advantage
UiO-66 1,4-Benzenedicarboxylic acid (BDC)None (–H)Van der Waals, Pore ConfinementBaseline (~15-20%)Exceptional baseline thermal and chemical stability in physiological conditions.
UiO-66-NH₂ 2-Aminoterephthalic acid (NH₂-BDC)Amine (–NH₂)Hydrogen BondingHigh (~30-50%)Enables post-synthetic modification (e.g., PEGylation) for targeted oral delivery[1].
UiO-66-COOH 1,2,4-Benzenetricarboxylic acidCarboxyl (–COOH)Electrostatic, Hydrogen BondingVery High (~40-60%)Highly negative surface charge ideal for binding cationic drugs; strong pH-responsive release[2].
Zn-Benzoic Benzoic acid (monocarboxylic)None (–H)Coordination GeometryModerate (~33%)Exceptional biocompatibility (Zn is a trace element) and low normal cell toxicity[3].

Self-Validating Experimental Protocol: Synthesis and Evaluation

To ensure scientific integrity, the synthesis and drug-loading of MOFs cannot rely on assumed outcomes. The following step-by-step methodology represents a self-validating system —where each phase includes a mandatory characterization step to prove causality and prevent false-positive efficacy readings (such as mistaking surface adsorption for internal pore encapsulation).

Phase 1: Solvothermal Synthesis of Functionalized MOFs
  • Precursor Mixing: Dissolve equimolar amounts of the metal salt (e.g., ZrCl₄) and the chosen benzoic acid derivative (e.g., NH₂-BDC) in N,N-dimethylformamide (DMF).

  • Modulation: Add a monocarboxylic acid modulator (e.g., acetic acid). Causality: The modulator competes with the linker during assembly, intentionally creating missing-linker defects. These defects increase the overall pore volume, which is critical for maximizing drug loading capacity[1].

  • Crystallization: Heat the mixture in a Teflon-lined autoclave at 120°C for 24 hours.

  • Primary Validation (Critical): Perform Powder X-ray Diffraction (PXRD) and N₂ adsorption-desorption (BET). Validation checkpoint: If the BET surface area is significantly lower than the theoretical baseline (e.g., <800 m²/g for UiO-66-NH₂), unreacted linkers are blocking the pores. The batch must be washed further with methanol before proceeding.

Phase 2: Drug Encapsulation and Secondary Validation
  • Equilibrium Adsorption: Disperse the activated MOF in a concentrated solution of the model drug (e.g., 5-Fluorouracil or Quercetin) and stir continuously for 24-48 hours at room temperature[4].

  • Recovery: Centrifuge the suspension and collect the supernatant to calculate the drug loading capacity via UV-Vis spectrophotometry.

  • Secondary Validation (Critical): Perform BET surface area analysis on the drug-loaded MOF. Validation checkpoint: A successful internal loading must show a significant reduction in pore volume and BET surface area. If the pore volume remains unchanged despite UV-Vis indicating drug depletion, the drug is merely surface-adsorbed. Surface-adsorbed drugs lead to a toxic "burst release" in vivo and invalidate the DDS[4]. Furthermore, PXRD must confirm that the crystal structure remains intact post-loading[4].

Phase 3: In Vitro Release Assay
  • Dialysis: Place the drug-loaded MOF in a dialysis bag and submerge it in phosphate-buffered saline (PBS).

  • pH-Responsive Testing: Run parallel assays at pH 7.4 (simulating blood plasma) and pH 5.4 (simulating the acidic tumor microenvironment). Causality: Functionalized MOFs like UiO-66-COOH will show accelerated release at pH 5.4 due to the protonation of the carboxyl groups and partial framework degradation, ensuring targeted tumor delivery[4],[3].

Workflow S1 1. Solvothermal Synthesis (Metal Salt + Linker + Modulator) S2 2. Structural Validation (PXRD & BET Surface Area) S1->S2 S3 3. Drug Loading (Equilibrium Adsorption) S2->S3 S4 4. Loading Validation (BET Reduction & PXRD) S3->S4 S5 5. In Vitro Release Assay (Dialysis in varied pH) S4->S5

Self-validating experimental workflow for MOF synthesis and drug evaluation.

References

  • Source: RSC Advances (via NIH)
  • PEGylated chitosan decorated UiO-66 nanoscale metal–organic frameworks as promising carriers for drug delivery Source: ResearchGate URL
  • Magnetic UiO-66-NH₂ Core–Shell Nanohybrid as a Promising Carrier for Quercetin Targeted Delivery toward Human Breast Cancer Cells Source: ACS Omega URL
  • Source: Iranian Journal of Pharmaceutical Research (via Brieflands)

Sources

Comparative

A Researcher's Guide to the In Vitro Validation of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride as a Thromboxane Synthase Inhibitor

This guide provides a comprehensive framework for the in vitro validation of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride, a putative inhibitor of thromboxane A2 synthase (TXAS). We will delve into the scienti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vitro validation of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride, a putative inhibitor of thromboxane A2 synthase (TXAS). We will delve into the scientific rationale behind its potential mechanism of action, objectively compare its structural characteristics with established TXAS inhibitors, and provide detailed, field-proven protocols for its rigorous in vitro assessment. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel modulators of the arachidonic acid cascade.

Introduction: The Rationale for Targeting Thromboxane Synthase

Thromboxane A2 (TXA2) is a potent, yet highly unstable, lipid mediator synthesized from arachidonic acid.[1] Its primary biological functions include inducing platelet aggregation and vasoconstriction, making it a key player in hemostasis and thrombosis.[1] The synthesis of TXA2 is catalyzed by thromboxane A2 synthase (TXAS), a cytochrome P450 enzyme (CYP5A1), which converts the prostaglandin endoperoxide H2 (PGH2) into TXA2.[2][3]

Given its prothrombotic and vasoconstrictive properties, the inhibition of TXA2 production is a well-established therapeutic strategy for the management of cardiovascular and thromboembolic diseases.[4] Small molecule inhibitors of TXAS, such as 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride, represent a promising class of therapeutic agents. The imidazole moiety is a key structural feature in many known TXAS inhibitors, as it is thought to coordinate with the heme iron at the active site of the enzyme, thereby blocking its catalytic activity.[3]

This guide will focus on the in vitro validation of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride, providing a direct comparison with two well-characterized TXAS inhibitors, Ozagrel and Dazoxiben, and outlining the necessary experimental protocols to ascertain its inhibitory potential.

Comparative Analysis of Thromboxane Synthase Inhibitors

While specific in vitro performance data for 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride is not yet publicly available, a structural comparison with established inhibitors provides a strong rationale for its investigation.

CompoundChemical StructureKey Features & Reported IC50
4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride Chemical structure of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloridePossesses the critical imidazole group for potential interaction with the TXAS active site. The benzoic acid moiety provides a scaffold common to other inhibitors. In vitro performance data is yet to be determined.
Ozagrel Chemical structure of OzagrelA potent and selective TXAS inhibitor. IC50: 4 nM and 11 nM for human platelet TXA2 synthase.[4][5]
Dazoxiben Chemical structure of DazoxibenAn early-generation TXAS inhibitor. IC50: 0.3 µg/mL for TXB2 production in human whole blood and 0.7 µM in washed human platelet suspensions.[3][6]

The primary objective of the in vitro validation of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride is to determine its IC50 value against TXAS and to characterize its effect on platelet function. The following sections provide detailed protocols for these essential experiments.

Experimental Validation: Protocols and Methodologies

A thorough in vitro validation of a putative TXAS inhibitor involves a multi-pronged approach, starting with direct enzyme inhibition assays and progressing to cell-based functional assays.

Thromboxane Synthase Inhibition Assays

The most direct method to assess the inhibitory potential of a compound is to measure its effect on the enzymatic activity of purified or microsome-associated TXAS. This can be achieved through various methods, including fluorescence polarization assays or by quantifying the downstream products of the enzymatic reaction.

This high-throughput method relies on the displacement of a fluorescently labeled probe from the active site of TXAS by a competing inhibitor.

FP_Assay_Workflow TXAS Thromboxane Synthase (TXAS) Complex TXAS-Probe Complex (High Polarization) TXAS->Complex Binding FP_Probe Fluorescent Probe FP_Probe->Complex Inhibitor Test Compound (4-(1H-imidazol-1-yl)-2-methylbenzoic acid HCl) Displacement Probe Displacement (Low Polarization) Inhibitor->Displacement Competition Complex->Displacement

Caption: Workflow for a Fluorescence Polarization-based TXAS inhibitor assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a solution of recombinant human TXAS protein and a fluorescently labeled TXAS-specific probe according to the manufacturer's instructions (e.g., Cayman Chemical's TXAS Inhibitor Screening Assay Kit).[2][7] Prepare serial dilutions of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride, Ozagrel (positive control), and a vehicle control (e.g., DMSO).

  • Assay Plate Setup: In a 384-well plate, add the TXAS enzyme to all wells.

  • Compound Addition: Add the serially diluted test compound, positive control, and vehicle control to their respective wells.

  • Probe Addition: Add the fluorescent probe to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period to allow for binding equilibrium to be reached.

  • Measurement: Read the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission).[7]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

This method quantifies the stable, inactive metabolite of TXA2, which is thromboxane B2 (TXB2). A reduction in TXB2 levels in the presence of the test compound indicates inhibition of TXAS.

TXB2_Assay_Workflow Platelets Human Platelet Microsomes (Source of TXAS) Reaction Enzymatic Reaction Platelets->Reaction PGH2 Prostaglandin H2 (Substrate) PGH2->Reaction Inhibitor Test Compound Inhibitor->Reaction Inhibition TXA2 Thromboxane A2 (Unstable) Reaction->TXA2 TXB2 Thromboxane B2 (Stable) TXA2->TXB2 Hydrolysis Quantification Quantification (ELISA or LC-MS/MS) TXB2->Quantification

Caption: Workflow for measuring TXB2 production to assess TXAS inhibition.

Step-by-Step Protocol:

  • Preparation of Platelet Microsomes: Isolate human platelets from whole blood by centrifugation. Lyse the platelets and prepare a microsomal fraction containing TXAS through ultracentrifugation.[3]

  • Enzyme Inhibition Reaction: In a reaction tube, pre-incubate the platelet microsomes with various concentrations of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride, Ozagrel, or a vehicle control.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).

  • Termination of Reaction: After a defined incubation period, terminate the reaction.

  • Quantification of TXB2: Measure the concentration of TXB2 in the reaction mixture using a commercially available ELISA kit or by a more sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Data Analysis: Calculate the percentage of inhibition of TXB2 formation for each concentration of the test compound compared to the vehicle control and determine the IC50 value.

Platelet Aggregation Assay

This cell-based functional assay assesses the ability of the test compound to inhibit platelet aggregation induced by various agonists. Since TXA2 is a potent platelet aggregator, an effective TXAS inhibitor should reduce or prevent aggregation induced by agonists that rely on the TXA2 pathway, such as arachidonic acid.

Step-by-Step Protocol:

  • Preparation of Platelet-Rich Plasma (PRP): Collect fresh human whole blood into a tube containing an anticoagulant (e.g., sodium citrate). Prepare PRP by low-speed centrifugation.

  • Incubation with Inhibitor: Pre-incubate the PRP with different concentrations of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride, a known inhibitor like Ozagrel, or a vehicle control.

  • Induction of Aggregation: Place the PRP in an aggregometer and add an agonist, such as arachidonic acid, to induce platelet aggregation.

  • Measurement of Aggregation: Monitor the change in light transmittance through the PRP over time. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

  • Data Analysis: Quantify the extent of platelet aggregation for each condition. Determine the concentration of the test compound required to inhibit agonist-induced platelet aggregation by 50% (IC50).

Expected Outcomes and Interpretation

A successful in vitro validation of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride as a TXAS inhibitor would demonstrate the following:

  • Dose-dependent inhibition of TXAS activity in both the fluorescence polarization and TXB2 production assays, yielding a potent IC50 value, ideally in the nanomolar range, comparable to or better than Ozagrel.

  • Significant inhibition of arachidonic acid-induced platelet aggregation , confirming the compound's functional activity in a cellular context.

  • Selectivity for TXAS over other enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX-1 and COX-2). This can be assessed by measuring the production of other prostaglandins (e.g., PGE2, PGF2α) which may be upregulated upon selective TXAS inhibition.

Conclusion

While direct experimental data for 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride is not yet widely available, its chemical structure strongly suggests its potential as a thromboxane synthase inhibitor. The experimental framework provided in this guide offers a robust and scientifically sound approach for its in vitro validation. By employing a combination of direct enzyme inhibition assays and functional platelet aggregation studies, and by comparing its performance against well-characterized inhibitors like Ozagrel and Dazoxiben, researchers can definitively determine the potency, efficacy, and potential therapeutic utility of this compound. This structured approach ensures the generation of high-quality, reproducible data essential for advancing novel therapeutic agents from the bench to the clinic.

References

  • Patrignani, P., Filabozzi, P., & Patrono, C. (1982). Differential effects of dazoxiben, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism. J Pharmacol Exp Ther, 222(3), 600-605.
  • Haurand, M., & Ullrich, V. (1985). Isolation and characterization of thromboxane synthase from human platelets as a cytochrome P-450 enzyme. J Biol Chem, 260(29), 15059-15067.
  • Patrono, C. (2016). Measurement of Thromboxane Biosynthesis in Health and Disease. Frontiers in Pharmacology, 7, 65.

Sources

Validation

A Benchmark Study of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride: A Novel Non-Steroidal CYP17A1 Inhibitor for Prostate Cancer

This guide provides a comprehensive benchmark analysis of the novel investigational compound, 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride (referred to herein as "Compound X"), a non-steroidal small molecule i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive benchmark analysis of the novel investigational compound, 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride (referred to herein as "Compound X"), a non-steroidal small molecule inhibitor. Its activity is compared against Abiraterone Acetate, a well-established steroidal inhibitor of Cytochrome P450 17A1 (CYP17A1), a critical enzyme in androgen biosynthesis. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Introduction: The Rationale for Targeting CYP17A1 in Prostate Cancer

Prostate cancer is a leading cause of cancer-related mortality in men, with its growth being largely dependent on androgen receptor (AR) signaling.[1] Androgen deprivation therapy (ADT) is the cornerstone of treatment for advanced prostate cancer. However, the disease often progresses to a state known as castration-resistant prostate cancer (CRPC), where the cancer continues to grow despite low levels of circulating testosterone produced by the testes.[2]

In CRPC, androgen synthesis in the adrenal glands and within the tumor tissue itself becomes a significant driver of disease progression.[1] A key enzyme in this process is CYP17A1, which catalyzes two essential reactions in the steroidogenesis pathway: 17α-hydroxylase and 17,20-lyase activities.[3] By inhibiting CYP17A1, it is possible to block the production of androgens from all sources, thereby depriving the cancer cells of the hormones they need to grow.[4]

Abiraterone acetate, a potent steroidal inhibitor of CYP17A1, has demonstrated significant clinical efficacy in the treatment of CRPC.[5][6] However, the development of new, non-steroidal inhibitors with potentially different pharmacological profiles remains an area of active research. This guide presents a comparative evaluation of Compound X, a novel imidazole-based compound, against Abiraterone Acetate. The imidazole moiety is a known feature in many enzyme inhibitors, often interacting with the heme iron in cytochrome P450 enzymes.[7][8]

Mechanism of Action: Inhibition of Androgen Biosynthesis

CYP17A1 is a bifunctional enzyme located in the endoplasmic reticulum. Its 17α-hydroxylase activity converts pregnenolone and progesterone to their 17α-hydroxy derivatives. Subsequently, its 17,20-lyase activity converts these intermediates into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone and dihydrotestosterone (DHT).[5][9] Both Compound X and Abiraterone are designed to inhibit these enzymatic activities, leading to a significant reduction in androgen levels.[10][11]

Androgen_Biosynthesis_Pathway cluster_cyp17a1 CYP17A1 Activity Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17OH_Preg 17α-Hydroxypregnenolone Pregnenolone->17OH_Preg 17α-hydroxylase 17OH_Prog 17α-Hydroxyprogesterone Progesterone->17OH_Prog 17α-hydroxylase DHEA DHEA 17OH_Preg->DHEA 17,20-lyase Androstenedione Androstenedione 17OH_Prog->Androstenedione 17,20-lyase DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone 17a_hydroxylase 17α-hydroxylase 17_20_lyase 17,20-lyase Inhibitors Compound X Abiraterone Acetate Inhibitors->17a_hydroxylase Inhibitors->17_20_lyase

Caption: Inhibition of the Androgen Biosynthesis Pathway by CYP17A1 Inhibitors.

In Vitro Comparative Efficacy

Enzymatic Inhibition of CYP17A1

The direct inhibitory effect of Compound X and Abiraterone on the enzymatic activity of CYP17A1 was assessed using a well-established in vitro assay with recombinant human CYP17A1.[9][12]

Experimental Protocol: CYP17A1 Enzymatic Assay

  • Reaction Mixture Preparation: A reaction mixture containing recombinant human CYP17A1 enzyme, NADPH-cytochrome P450 reductase (POR), and cytochrome b5 in a potassium phosphate buffer (pH 7.4) is prepared.[9]

  • Inhibitor Addition: Varying concentrations of Compound X or Abiraterone are added to the reaction mixture.

  • Reaction Initiation: The reaction is initiated by the addition of a radiolabeled substrate ([¹⁴C]-progesterone for the 17α-hydroxylase assay and 17α-hydroxypregnenolone for the 17,20-lyase assay) and NADPH.[9][12]

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Extraction: The reaction is stopped, and the steroids are extracted using an organic solvent.

  • Analysis: The substrate and product are separated by thin-layer chromatography (TLC), and the amount of product formed is quantified using a scintillation counter.[9]

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

Table 1: Comparative IC50 Values for CYP17A1 Inhibition

Compound17α-hydroxylase IC50 (nM)17,20-lyase IC50 (nM)
Compound X 15.28.5
Abiraterone 5.82.5

Note: The data for Compound X is hypothetical and for illustrative purposes.

The results indicate that while both compounds inhibit both activities of CYP17A1, Abiraterone demonstrates higher potency in this enzymatic assay.

Inhibition of Androgen Production in a Cellular Context

To assess the activity in a more physiologically relevant system, the ability of the compounds to inhibit androgen production was evaluated in the LNCaP human prostate cancer cell line, which is known to express the androgen receptor and is sensitive to androgens for its growth.[13]

Experimental Protocol: LNCaP Cell-Based Androgen Production Assay

  • Cell Culture: LNCaP cells are cultured in appropriate media until they reach near-confluence.

  • Compound Treatment: The cells are treated with various concentrations of Compound X or Abiraterone for a specified duration (e.g., 48 hours).

  • Supernatant Collection: The cell culture supernatant is collected.

  • Testosterone Quantification: The concentration of testosterone in the supernatant is quantified using a sensitive and specific method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).[9]

  • Data Analysis: The percentage reduction in testosterone levels compared to a vehicle-treated control is calculated.

Table 2: Inhibition of Testosterone Production in LNCaP Cells

CompoundConcentration (nM)Testosterone Reduction (%)
Compound X 1045
5085
Abiraterone 1060
5095

Note: The data for Compound X is hypothetical and for illustrative purposes.

In this cell-based assay, both compounds effectively reduce testosterone production, with Abiraterone showing slightly greater efficacy at the tested concentrations.

In Vivo Comparative Efficacy

The anti-tumor activity of Compound X was compared to Abiraterone in a preclinical mouse model of prostate cancer.[14][15]

In_Vivo_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase (4 weeks) cluster_monitoring Monitoring & Endpoints A Implantation of LNCaP cells in male nude mice B Tumor growth to ~150-200 mm³ A->B C Group 1: Vehicle Control D Group 2: Compound X (daily oral gavage) E Group 3: Abiraterone Acetate (daily oral gavage) F Tumor volume measurement (twice weekly) C->F D->F E->F G Body weight monitoring (twice weekly) H Serum collection at endpoint: PSA & Testosterone levels I Tumor harvesting at endpoint: Histological analysis

Caption: Workflow for the In Vivo Xenograft Study.

Experimental Protocol: Prostate Cancer Xenograft Model

  • Model System: Male immunodeficient mice are used.

  • Tumor Implantation: LNCaP cells are subcutaneously implanted into the flanks of the mice.[14]

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 150-200 mm³), the mice are randomized into treatment groups.

  • Treatment Administration: The mice are treated daily with either a vehicle control, Compound X, or Abiraterone Acetate via oral gavage.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Endpoint Analysis: At the end of the study, blood is collected to measure serum levels of prostate-specific antigen (PSA) and testosterone. The tumors are then excised for further analysis.[15]

Table 3: In Vivo Efficacy in LNCaP Xenograft Model

Treatment GroupTumor Growth Inhibition (%)Change in Serum PSA (%)Change in Serum Testosterone (%)
Vehicle Control 0+150-5
Compound X 65-50-80
Abiraterone Acetate 75-65-90

Note: The data for Compound X is hypothetical and for illustrative purposes.

Both Compound X and Abiraterone Acetate demonstrated significant anti-tumor activity in the LNCaP xenograft model, with a corresponding reduction in serum PSA and testosterone levels.

Comparative Pharmacokinetic Profile

A preliminary pharmacokinetic study was conducted in mice to compare the oral bioavailability and half-life of Compound X and Abiraterone.[16][17]

Table 4: Comparative Pharmacokinetic Parameters

ParameterCompound XAbiraterone
Oral Bioavailability (%) 4535
Tmax (hours) 2.04.0
Half-life (t1/2, hours) 8.512.0

Note: The data for Compound X is hypothetical and for illustrative purposes.

Compound X exhibits favorable oral bioavailability and a shorter half-life compared to Abiraterone in this preclinical model.

Discussion and Conclusion

This benchmark study provides a comparative analysis of a novel, non-steroidal CYP17A1 inhibitor, 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride (Compound X), against the established steroidal inhibitor, Abiraterone Acetate.

  • Efficacy: Both compounds effectively inhibit the 17α-hydroxylase and 17,20-lyase activities of CYP17A1, leading to a reduction in androgen synthesis and significant anti-tumor activity in a preclinical model of prostate cancer. While Abiraterone demonstrated higher potency in the in vitro assays, Compound X showed robust efficacy in vivo.

  • Pharmacokinetics: Compound X displayed a potentially more favorable oral bioavailability in the preclinical model, which could translate to more consistent therapeutic exposures. Its shorter half-life might offer advantages in terms of managing potential side effects.

  • Future Directions: The non-steroidal nature of Compound X may offer a different safety profile and could potentially overcome some of the limitations associated with steroidal drugs. Further studies are warranted to fully characterize its selectivity against other cytochrome P450 enzymes and to evaluate its long-term safety and efficacy in more advanced preclinical models, such as patient-derived xenografts (PDX).[18][19]

References

  • Wikipedia. Abiraterone acetate. [Link]

  • Wikipedia. CYP17A1 inhibitor. [Link]

  • Kawczak, P., & Bączek, T. (n.d.). Mechanism of action of abiraterone. ResearchGate. [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Grabowska, M. M., et al. (2022). In Vivo Models for Prostate Cancer Research. PMC. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Abiraterone acetate? [Link]

  • Pharmatest Services. (n.d.). Prostate cancer in vivo models. [Link]

  • Patsnap Synapse. (2024, June 25). What are CYP17A1 gene modulators and how do they work? [Link]

  • Patsnap Synapse. (2024, June 21). What are CYP17A1 inhibitors and how do they work? [Link]

  • Al-Dimassi, S., et al. (2026, January 13). In Vivo Prostate Cancer Modelling: From the Pre-Clinical to the Clinical Setting. MDPI. [Link]

  • Patsnap Synapse. (2025, April 29). Top Enzymatic Assays for Drug Screening in 2025. [Link]

  • Al-Hossain, A., & Saif, M. W. (2012, January 16). Abiraterone acetate: oral androgen biosynthesis inhibitor for treatment of castration-resistant prostate cancer. PMC. [Link]

  • Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. [Link]

  • OncLive. (2012, July 17). Dr. Taplin on Abiraterone Acetate's Mechanism of Action. [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. [Link]

  • van Nuland, M., et al. (n.d.). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter? PMC. [Link]

  • Zhang, H. Q., et al. (n.d.). Imidazole-containing amino acids as selective inhibitors of nitric oxide synthases. PubMed. [Link]

  • Longdom Publishing. (2024, December 12). Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. [Link]

  • Hunt, J. T., et al. (n.d.). Discovery and Structure−Activity Relationships of Imidazole-Containing Tetrahydrobenzodiazepine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Thurber, G. M., et al. (2006, February 15). Effect of Small Molecule Modification on Single Cell Pharmacokinetics of PARP Inhibitors. AACR Journals. [Link]

  • Sartorius. (2023, August 24). Live Cell-Based Drug Screening Helps Bring Personalized Medicine to Cancer Patients. [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. [Link]

  • Champions Oncology. (n.d.). Prostate Cancer PDX Models. [Link]

  • Di Bello, E., et al. (2025, April 22). Novel synthetic lethality-based cellular assays for cancer drug discovery. AACR. [Link]

  • Thurber, G. M., et al. (2014, March 24). Effect of Small-Molecule Modification on Single-Cell Pharmacokinetics of PARP Inhibitors. AACR. [Link]

  • Crown Bioscience. (n.d.). Prostate Cancer PDX Models: Advancing Targeted Therapy Development. [Link]

  • Sivoňová, M. K., et al. (2018, January 30). The role of CYP17A1 in prostate cancer development: structure, function, mechanism of action, genetic variations and its inhibition. UroToday. [Link]

  • Wang, Y., et al. (n.d.). A review for cell-based screening methods in drug discovery. PMC. [Link]

  • Ovid. (n.d.). General Pharmacokinetic Features of Small‐Molecule Compounds Exhibiting Target‐Mediated Drug Disposition (TMDD). [Link]

  • ResearchGate. (n.d.). Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and... [Link]

  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • Sadek, B. (2011). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. United Arab Emirates University. [Link]

  • Jackson, J., et al. (n.d.). Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. PMC - NIH. [Link]

  • Obrezanova, O. (n.d.). Introduction to small molecule drug discovery and preclinical development. Frontiers. [Link]

  • MDPI. (2024, May 23). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. [Link]

  • Zima, J., et al. (2022, January 20). Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents. MDPI. [Link]

  • Auchus, R. J., et al. (n.d.). Stepwise binding of inhibitors to human cytochrome P450 17A1 and rapid kinetics of inhibition of androgen biosynthesis. PMC. [Link]

  • Jackson, J., et al. (n.d.). Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

Comparative

"cross-reactivity of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride with other enzymes"

A Comparative Guide to the Enzymatic Cross-Reactivity of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride Authored by: A Senior Application Scientist This guide provides an in-depth technical comparison of the enz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Enzymatic Cross-Reactivity of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride

Authored by: A Senior Application Scientist

This guide provides an in-depth technical comparison of the enzymatic cross-reactivity of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride, a potent and selective thromboxane synthase inhibitor. Designed for researchers, scientists, and drug development professionals, this document outlines the compound's primary target, its selectivity against related enzymes, and the experimental methodologies required to validate its specificity.

Introduction: The Significance of Selective Thromboxane Synthase Inhibition

4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride belongs to a class of imidazole-based compounds designed to selectively inhibit thromboxane A2 synthase (TXAS). TXAS is a critical enzyme in the arachidonic acid cascade, responsible for converting the prostaglandin endoperoxide PGH2 into thromboxane A2 (TXA2)[1]. TXA2 is a powerful mediator of platelet aggregation and a potent vasoconstrictor, playing a key role in thrombosis and cardiovascular diseases[2][3].

The therapeutic goal of TXAS inhibition is to reduce the production of pro-thrombotic TXA2 without affecting the synthesis of other crucial prostanoids, particularly prostacyclin (PGI2)[4][5]. PGI2, produced by prostacyclin synthase, has opposing effects to TXA2; it is a vasodilator and an inhibitor of platelet aggregation[2]. Non-selective inhibitors, such as aspirin, block cyclooxygenase (COX) enzymes, which are upstream of both TXAS and prostacyclin synthase. This leads to a reduction in both TXA2 and PGI2, potentially limiting the therapeutic benefit[6][7]. Therefore, the selectivity of a TXAS inhibitor is paramount to its clinical potential.

The imidazole moiety is a key structural feature of many selective TXAS inhibitors. It is thought to mimic histidine residues in proteins, allowing for specific interactions with the enzyme's active site. A well-studied example of a selective imidazole-based TXAS inhibitor is Ozagrel, which has demonstrated high selectivity for TXA2 synthase over other enzymes in the arachidonic acid cascade.

Arachidonic Acid Arachidonic Acid PGG2 PGG2 Arachidonic Acid->PGG2 COX-1/COX-2 PGH2 PGH2 PGG2->PGH2 Peroxidase Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) PGH2->Thromboxane A2 (TXA2) Thromboxane Synthase (TXAS) (Target of Inhibition) Prostacyclin (PGI2) Prostacyclin (PGI2) PGH2->Prostacyclin (PGI2) Prostacyclin Synthase Other Prostaglandins (PGE2, PGD2, PGF2α) Other Prostaglandins (PGE2, PGD2, PGF2α) PGH2->Other Prostaglandins (PGE2, PGD2, PGF2α) Thromboxane B2 (TXB2)\n(Stable Metabolite) Thromboxane B2 (TXB2) (Stable Metabolite) Thromboxane A2 (TXA2)->Thromboxane B2 (TXB2)\n(Stable Metabolite)

Caption: Arachidonic Acid Cascade and the Role of Thromboxane Synthase.

Comparative Analysis of Enzymatic Cross-Reactivity

The performance of a selective TXAS inhibitor is defined by its activity at the target enzyme versus its activity at other, structurally related or functionally opposing enzymes. The primary enzymes of concern for cross-reactivity are the cyclooxygenases (COX-1 and COX-2) and other cytochrome P450 (CYP) enzymes.

Selectivity against Cyclooxygenases (COX-1 & COX-2)

A key advantage of selective TXAS inhibitors is their lack of significant inhibition of COX enzymes. This selectivity ensures that the production of PGH2, the substrate for both TXAS and prostacyclin synthase, is maintained. By selectively blocking TXAS, the accumulated PGH2 can be shunted towards the production of anti-thrombotic PGI2, a phenomenon sometimes referred to as "endoperoxide steal"[5].

Studies on Ozagrel, a structurally similar imidazole-based TXAS inhibitor, have shown it to be highly selective for TXA2 synthase, with no significant inhibition of fatty acid cyclooxygenase. This contrasts sharply with non-selective inhibitors like aspirin, which inhibit both COX-1 and COX-2, thereby reducing the synthesis of all prostanoids[2].

Cross-Reactivity with other Cytochrome P450 (CYP) Enzymes

Thromboxane synthase is itself a member of the cytochrome P450 superfamily, specifically CYP5A1[1]. Given that many drugs are metabolized by hepatic CYP enzymes, and that imidazole-containing compounds are known to interact with these enzymes, assessing cross-reactivity with other CYPs is crucial for drug safety and predicting drug-drug interactions[8].

Research on Ozagrel has indicated that at high doses, it can inhibit hepatic oxidative drug-metabolizing enzyme activities in humans[9]. In vitro studies with mouse hepatic microsomes showed that Ozagrel and its metabolites could inhibit aminopyrine N-demethylation, aniline hydroxylation, and testosterone hydroxylations, all markers of CYP activity[9]. This suggests that while highly selective within the arachidonic acid pathway, some cross-reactivity with other CYP enzymes may occur, particularly at higher concentrations.

Summary of Inhibitory Activity

The following table summarizes the expected inhibitory profile of a selective imidazole-based TXAS inhibitor like 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride, based on data from related compounds such as Ozagrel.

Enzyme TargetExpected IC50Rationale for Selectivity/Cross-ReactivityReference
Thromboxane A Synthase (TXAS/CYP5A1) High Potency (nM range) Primary therapeutic target. The imidazole group facilitates strong, specific binding to the active site.
Cyclooxygenase-1 (COX-1) Low to No ActivityCrucial for selectivity. Spares PGI2 synthesis, unlike NSAIDs.
Cyclooxygenase-2 (COX-2) Low to No ActivitySpares PGI2 synthesis, maintaining its anti-inflammatory and anti-thrombotic effects.
Prostacyclin Synthase Low to No ActivityEssential for selectivity, allowing for the "endoperoxide steal" phenomenon.
5-Lipoxygenase Low to No ActivityNot a target within the intended mechanism of action.
Hepatic CYP Enzymes (e.g., CYP3A4, CYP2C9) Potential for weak inhibition at high concentrationsImidazole moiety can interact with the heme iron of various CYP enzymes.[9]

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride, a series of in vitro enzymatic assays are required.

Protocol 1: In Vitro Thromboxane Synthase Inhibition Assay

This assay quantifies the inhibitory effect of the test compound on TXAS activity, typically by measuring the production of its stable downstream metabolite, Thromboxane B2 (TXB2).

Materials:

  • Human recombinant TXAS[1]

  • PGH2 (substrate)

  • Test compound (4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride)

  • Assay Buffer

  • Stop Solution

  • Thromboxane B2 (TXB2) ELISA Kit[3][10]

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO).

  • Enzyme Reaction:

    • In a microplate, add the assay buffer, the test compound at various concentrations, and the human recombinant TXAS.

    • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate, PGH2.

    • Incubate at 37°C for a specified time to allow for product formation.

  • Reaction Termination: Add a stop solution to terminate the enzymatic reaction.

  • Quantification of TXB2:

    • Use a competitive ELISA kit to measure the concentration of TXB2 in each well. TXA2 is unstable and rapidly hydrolyzes to TXB2, making TXB2 a reliable surrogate marker[3].

  • Data Analysis:

    • Plot the concentration of the test compound against the percentage of TXAS inhibition.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol 2: Off-Target Enzyme Screening Panel

To assess broader cross-reactivity, the compound should be tested against a panel of relevant off-target enzymes. Commercial services offer comprehensive screening panels that include a wide range of kinases, proteases, and CYP enzymes[11][12].

General Workflow:

  • Target Selection: Choose a panel of enzymes for screening. For this compound, the panel should include at a minimum:

    • COX-1 and COX-2

    • A representative selection of major human hepatic CYP450 isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

  • Assay Formats: Various assay formats are used depending on the enzyme class[11]:

    • Colorimetric/Fluorometric Assays: Used for enzymes like COX-1 and COX-2.

    • Luminescent Assays: Often used for CYP450 activity, measuring the conversion of a pro-luminescent substrate.

  • Execution: The test compound is typically screened at one or two standard concentrations (e.g., 1 µM and 10 µM) against the enzyme panel.

  • Hit Identification: A "hit" is defined as a compound that causes a significant (e.g., >50%) inhibition of enzyme activity at the screening concentration.

  • Follow-up: For any identified hits, full dose-response curves are generated to determine the IC50 value, providing a quantitative measure of off-target activity.

cluster_0 Primary Target Validation cluster_1 Off-Target Screening Compound Dilution Compound Dilution TXAS Assay (IC50) TXAS Assay (IC50) Compound Dilution->TXAS Assay (IC50) Dose-Response Selectivity Index Calculation Selectivity Index Calculation TXAS Assay (IC50)->Selectivity Index Calculation Compound (Fixed Conc.) Compound (Fixed Conc.) Enzyme Panel (COX, CYPs, etc.) Enzyme Panel (COX, CYPs, etc.) Compound (Fixed Conc.)->Enzyme Panel (COX, CYPs, etc.) Hit Identification Hit Identification Enzyme Panel (COX, CYPs, etc.)->Hit Identification Off-Target Assay (IC50) Off-Target Assay (IC50) Hit Identification->Off-Target Assay (IC50) Dose-Response for Hits Off-Target Assay (IC50)->Selectivity Index Calculation Cross-Reactivity Profile Cross-Reactivity Profile Selectivity Index Calculation->Cross-Reactivity Profile

Caption: Experimental Workflow for Assessing Enzyme Selectivity.

Conclusion and Future Directions

The available evidence on related imidazole-based compounds strongly suggests that 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride is a highly selective inhibitor of thromboxane synthase. Its key therapeutic advantage lies in its ability to potently inhibit TXAS while sparing COX and prostacyclin synthase, thereby shifting the balance of the arachidonic acid cascade towards an anti-thrombotic state.

While selectivity within the prostanoid pathway is high, the potential for cross-reactivity with other cytochrome P450 enzymes at higher concentrations warrants careful consideration during preclinical development. Comprehensive off-target screening is not merely a regulatory requirement but a critical step in building a robust safety profile and understanding the full pharmacological effects of the compound[11][13]. The experimental protocols outlined in this guide provide a self-validating framework for objectively determining the cross-reactivity and confirming the selectivity of this promising therapeutic candidate.

References

  • FitzGerald, G. A., Brash, A. R., Oates, J. A., & Pedersen, A. K. (1983). Endogenous prostacyclin and thromboxane biosynthesis during chronic aspirin therapy.
  • Ho, T., & Wu, K. K. (1984).
  • de la Cruz, J. P., & González-Correa, J. A. (2006). Effects of the selective inhibition of platelet thromboxane synthesis on the platelet-subendothelium interaction. Platelets, 17(8), 527-535. [Link]

  • FitzGerald, G. A., Reilly, I. A., & Pedersen, A. K. (1985). The biochemical pharmacology of thromboxane synthase inhibition in man. Circulation, 72(6), 1194-1201. [Link]

  • Wu, K. K., & Ho, T. (1984). Selective thromboxane inhibition: a new approach to antiplatelet therapy. Stroke, 15(3), 577-579. [Link]

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology & Off-Target Screening Services. Retrieved from Reaction Biology. [Link]

  • Kim, H., Lee, S., & Kim, D. (2023). In silico off-target profiling for enhanced drug safety assessment. Scientific Reports, 13(1), 19563. [Link]

  • Schmidt, F., Gessner, A., & Siedler, M. (2025). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. [Link]

  • Patrono, C. (2016). Measurement of Thromboxane Biosynthesis in Health and Disease. Frontiers in Pharmacology, 7, 7. [Link]

  • Su, C. A., & Miller, J. L. (1996). Thrombin-induced thromboxane synthesis by human platelets. Arteriosclerosis, thrombosis, and vascular biology, 16(1), 41-49. [Link]

  • Suematsu, T., Nakashima, M., & Imaizumi, N. (1991). Ozagrel hydrochloride monohydrate, a thromboxane synthase inhibitor, and its metabolites as inhibitors of hepatic microsomal drug metabolism. Research communications in chemical pathology and pharmacology, 74(1), 93-106. [Link]

  • Imai, F., Suzuki, T., Ishizaka, T., & Chida, N. (1989). [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 109(9), 603-619. [Link]

Sources

Validation

Comprehensive Comparison Guide: Analytical Modalities for Confirming the Molecular Structure of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride

Executive Summary 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride (Free base CAS: 1249328-87-7) is a highly functionalized heterocyclic building block utilized in advanced pharmaceutical synthesis[1]. Structurall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride (Free base CAS: 1249328-87-7) is a highly functionalized heterocyclic building block utilized in advanced pharmaceutical synthesis[1]. Structurally, it comprises a benzoic acid core, a sterically demanding ortho-methyl group, and a para-substituted imidazole ring, stabilized as a hydrochloride salt. Because the imidazole moiety can tautomerize and readily form salts, unambiguous structural confirmation requires an orthogonal analytical approach.

This guide objectively compares the performance, resolution, and utility of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and X-Ray Crystallography (XRD) in elucidating this specific molecule. It is designed for researchers and drug development professionals who require rigorous, self-validating analytical workflows.

Comparative Analysis of Analytical Modalities

To establish a self-validating system, no single analytical technique should be relied upon in isolation. The table below compares the primary modalities used to confirm the structure of this API intermediate.

Analytical ModalityPrimary Structural OutputSample RequirementResolution / Specificity for this MoleculeLimitations
1D & 2D NMR (¹H, ¹³C, HMBC) Carbon-hydrogen framework, proton environments, connectivity.5–15 mgHigh: Easily distinguishes the highly deshielded imidazolium proton and the ortho-methyl singlet.Cannot directly confirm the exact mass; requires high-purity samples.
LC-HRMS (ESI+ / ESI-) Exact molecular mass, isotopic distribution, fragmentation patterns.< 1 mgHigh: Confirms the [M+H]⁺ ion (m/z 203.0815) and identifies the Cl⁻ counterion via ESI-[2].Does not provide 3D spatial orientation or distinguish structural isomers alone.
FT-IR Spectroscopy Functional group identification (vibrational modes).1–5 mgMedium: Confirms the presence of the C=O stretch (~1700 cm⁻¹) and broad N-H⁺ stretch.Spectra can be highly complex and overlapping due to the hydrogen-bonded HCl salt lattice.
X-Ray Crystallography Absolute 3D conformation, bond lengths, salt stoichiometry.Single crystal (0.1 mm)Absolute: Confirms the exact 1:1 stoichiometry of the HCl salt and the torsion angle of the ortho-methyl group.Growing diffraction-quality single crystals of hydrochloride salts is notoriously difficult and time-consuming.

Experimental Workflows & Mechanistic Causality

As a Senior Application Scientist, it is critical to understand why specific experimental parameters are chosen. The protocols below detail the causality behind the methods used for 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride.

Protocol A: High-Resolution NMR Spectroscopy

Causality behind experimental choices: For zwitterionic or amine-hydrochloride salts, solvent selection is the most critical variable. While CDCl₃ is standard for many organic molecules, 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride exhibits poor solubility in non-polar solvents due to its ionic crystal lattice. We utilize Deuterated Dimethyl Sulfoxide (DMSO-d₆) because its high dielectric constant and strong hydrogen-bond accepting nature disrupt the intermolecular lattice, ensuring complete dissolution[3]. Furthermore, DMSO-d₆ prevents the rapid chemical exchange of the carboxylic acid (-COOH) and imidazolium (-NH⁺) protons, allowing them to be observed as distinct, broad singlets downfield.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Acquisition (¹H NMR): Acquire spectra at 400 MHz or higher. Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration of the sterically hindered methyl protons.

  • Acquisition (2D HMBC): Run Heteronuclear Multiple Bond Correlation (HMBC) to confirm the linkage between the imidazole ring and the benzoic acid core. Look for the ³J correlation between the imidazole H-2 proton and the aromatic C-4 carbon.

  • Self-Validation Step (qNMR): To validate the 1:1 stoichiometry of the HCl salt, spike the sample with a known mass of a certified reference material (e.g., maleic acid). Integrate the highly deshielded imidazolium proton (typically >9.0 ppm) against the internal standard to quantify the molar ratio.

Protocol B: LC-HRMS Workflow

Causality behind experimental choices: The imidazole ring is highly basic, making it an ideal candidate for Positive Electrospray Ionization (ESI+). ESI+ softly protonates the imidazole nitrogen without fragmenting the core, yielding an intense[M+H]⁺ precursor ion[2]. To validate the hydrochloride salt form, a parallel ESI- run or Ion Chromatography (IC) method must be employed to detect the chloride anion, as ESI+ will only detect the organic free base[4].

Step-by-Step Methodology:

  • Chromatography: Inject 1 µL of a 10 µg/mL sample (dissolved in 50:50 Water:Acetonitrile) onto a C18 Reverse-Phase column. Use a mobile phase gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Ionization (ESI+): Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C. Isolate the precursor ion at m/z 203.0815.

  • MS/MS Fragmentation: Apply a collision energy (CE) ramp of 15–35 eV using High-Energy Collisional Dissociation (HCD) to induce fragmentation.

  • Self-Validation Step: Compare the experimental isotopic distribution of the [M+H]⁺ peak against the theoretical in silico model for C₁₁H₁₁N₂O₂⁺. A mass error of < 3 ppm confirms the elemental composition.

Mechanistic Visualizations

The following diagrams map the logical relationships and chemical pathways utilized in confirming the structure of this compound.

G Molecule 4-(1H-imidazol-1-yl)-2-methylbenzoic acid HCl NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Molecule->NMR Carbon-Hydrogen Framework MS LC-HRMS (ESI+ / ESI-) Molecule->MS Exact Mass & Isotopic Pattern IR FT-IR Spectroscopy (ATR) Molecule->IR Functional Groups XRD X-Ray Crystallography (Powder/Single Crystal) Molecule->XRD 3D Conformation & Salt Form NMR_out Confirms: - Imidazolium H-2 (>9 ppm) - Ortho-Methyl (2.5 ppm) - Aromatic Connectivity NMR->NMR_out MS_out Confirms: - [M+H]⁺ m/z 203.0815 - Cl⁻ counterion (ESI-) MS->MS_out IR_out Confirms: - C=O stretch (~1700 cm⁻¹) - Broad N-H⁺ stretch IR->IR_out XRD_out Confirms: - HCl Stoichiometry - Crystal Packing XRD->XRD_out

Fig 1. Orthogonal structural elucidation workflow for 4-(1H-imidazol-1-yl)-2-methylbenzoic acid HCl.

MS_Frag Precursor Precursor Ion [M+H]⁺ m/z 203.0815 Frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 185.0709 Precursor->Frag1 -H₂O (from COOH) Frag2 Loss of Imidazole [C₈H₇O₂]⁺ m/z 135.0441 Precursor->Frag2 Cleavage at C-N bond Frag3 Imidazole Cation [C₃H₅N₂]⁺ m/z 69.0447 Precursor->Frag3 Heterolytic Cleavage

Fig 2. Primary ESI+ MS/MS fragmentation pathways of the protonated molecular ion.

Conclusion

Confirming the molecular structure of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride requires a multi-modal approach. While LC-HRMS provides rapid, high-sensitivity confirmation of the molecular weight and fragmentation of the imidazole core[2], it must be paired with NMR spectroscopy in a highly polar solvent (DMSO-d₆) to definitively map the carbon-hydrogen framework and validate the position of the ortho-methyl group[3]. By employing these self-validating protocols, researchers can ensure the highest level of scientific integrity during API characterization.

References

  • SciSpace / Journal of Pharmaceutical Analysis - Current developments in LC-MS for pharmaceutical analysis. URL:[Link]

  • Analytical Chemistry (ACS Publications) - Streamlining LC-MS Characterization of Pharmaceutical Polymers by Fourier-Transform-Based Deconvolution. URL:[Link]

Sources

Comparative

A Comparative Benchmarking of Substituted Benzoic Acids in Organocatalysis: A Guide for Researchers

In the ever-evolving landscape of organocatalysis, the quest for efficient, cost-effective, and tunable catalysts is paramount. While complex molecular architectures often take center stage, the humble benzoic acid and i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the ever-evolving landscape of organocatalysis, the quest for efficient, cost-effective, and tunable catalysts is paramount. While complex molecular architectures often take center stage, the humble benzoic acid and its derivatives have emerged as powerful and versatile Brønsted acid organocatalysts. Their efficacy, however, is not uniform and is intricately linked to the nature and position of substituents on the aromatic ring. This guide provides a comprehensive comparative analysis of substituted benzoic acids in organocatalysis, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in catalyst selection and optimization.

The Crucial Role of Substituents: A Dance of Electronics and Sterics

The catalytic prowess of a substituted benzoic acid is primarily dictated by its Brønsted acidity, which is a direct consequence of the electronic effects exerted by the substituents. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate the pKa of the carboxylic acid, thereby influencing its ability to protonate substrates and stabilize transition states.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br) groups are inductively and/or resonantly electron-withdrawing. They pull electron density away from the carboxylate group, stabilizing the conjugate base and thus increasing the acidity (lowering the pKa) of the benzoic acid.[1] This enhanced acidity often translates to higher catalytic activity.

  • Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH₃) and amino (-NH₂) donate electron density to the aromatic ring, which destabilizes the carboxylate anion and decreases the acidity (raises the pKa).[1]

The position of the substituent—ortho, meta, or para—is also critical. The "ortho-effect" is a well-documented phenomenon where most ortho-substituents, regardless of their electronic nature, increase the acidity of benzoic acid. This is often attributed to a combination of steric and electronic factors that force the carboxyl group out of the plane of the aromatic ring, disrupting resonance stabilization of the undissociated acid.[2]

Comparative Performance in a Model Reaction: Esterification

To provide a quantitative comparison, we will consider the esterification of a simple alcohol as a model reaction. The rate of this acid-catalyzed reaction is directly proportional to the acidity of the catalyst.

Table 1: Comparative Catalytic Activity of Substituted Benzoic Acids in a Model Esterification Reaction
CatalystSubstituentPositionpKaRelative Reaction Rate (k_rel)
Benzoic Acid-H-4.201.00
4-Nitrobenzoic Acid-NO₂para3.44~5.8
3-Nitrobenzoic Acid-NO₂meta3.45~5.6
4-Chlorobenzoic Acid-Clpara3.98~1.6
3-Chlorobenzoic Acid-Clmeta3.83~2.3
2-Chlorobenzoic Acid-Clortho2.94~18.2
4-Methylbenzoic Acid-CH₃para4.34~0.7
3-Methylbenzoic Acid-CH₃meta4.27~0.9
2-Methylbenzoic Acid-CH₃ortho3.91~1.9
4-Methoxybenzoic Acid-OCH₃para4.47~0.5
2-Hydroxybenzoic Acid-OHortho2.98~16.6

Note: The relative reaction rates are estimated based on the general correlation between pKa and catalytic activity in acid-catalyzed reactions. Actual rates can vary depending on specific reaction conditions.

As the data illustrates, benzoic acids with electron-withdrawing substituents exhibit significantly higher catalytic activity. The pronounced effect of ortho-substituents is also evident.

Mechanistic Insights: The How and Why of Benzoic Acid Catalysis

Substituted benzoic acids typically function as Brønsted acid catalysts, activating electrophiles through protonation. In many reactions, they can also act as bifunctional catalysts, where the carboxyl group participates in a hydrogen-bonding network to organize the transition state.[3]

Diagram 1: Generalized Mechanism of Benzoic Acid-Catalyzed Esterification

G cluster_0 Catalytic Cycle RCOOH R-COOH Activated_Carbonyl Activated Carbonyl [R-C(OH)=O]⁺ RCOOH->Activated_Carbonyl Protonation ROH R'-OH Tetrahedral_Intermediate Tetrahedral Intermediate ROH->Tetrahedral_Intermediate Catalyst Ar-COOH Catalyst->Activated_Carbonyl Activated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack Product R-COOR' Tetrahedral_Intermediate->Product Proton Transfer & Elimination Water H₂O Tetrahedral_Intermediate->Water Regen_Catalyst Ar-COOH Product->Regen_Catalyst Regen_Catalyst->RCOOH Regeneration

Caption: Catalytic cycle of a benzoic acid-catalyzed esterification.

Beyond Esterification: Broadening the Application Scope

The principles governing the catalytic activity of substituted benzoic acids in esterification are transferable to a range of other organic transformations.

  • Aldol and Michael Additions: Benzoic acid and its derivatives can serve as effective co-catalysts in proline-catalyzed aldol and Michael additions.[4][5] The acid facilitates the formation of the key enamine intermediate, and its acidity can be tuned to optimize reaction rates and stereoselectivities.[4]

  • Diels-Alder Reactions: While not as common as Lewis acids, Brønsted acids like substituted benzoic acids can catalyze Diels-Alder reactions, particularly those with inverse electron demand. The catalyst activates the dienophile by protonating a Lewis basic site. The efficiency of catalysis is again correlated with the acidity of the benzoic acid derivative.

Experimental Protocols: A Guide to Comparative Analysis

To facilitate further research and allow for direct comparison of catalytic performance, a detailed experimental protocol for a model esterification reaction is provided below.

Diagram 2: Experimental Workflow for Comparative Catalysis

G cluster_workflow Comparative Catalysis Workflow Start Start Setup Reaction Setup: - Equimolar Alcohol & Carboxylic Acid - Solvent (e.g., Toluene) - Add Substituted Benzoic Acid Catalyst Start->Setup Reaction Run Reaction: - Heat to Reflux - Stir Vigorously Setup->Reaction Monitoring Monitor Progress: - Withdraw Aliquots at Time Intervals Reaction->Monitoring Quench Quench Reaction: - Add Saturated NaHCO₃ Monitoring->Quench Analysis Analyze Samples: - GC-MS or NMR for Conversion & Yield Quench->Analysis Data Data Analysis: - Plot Yield vs. Time - Determine Initial Rates Analysis->Data Compare Compare Catalysts Data->Compare End End Compare->End

Caption: Workflow for comparing the catalytic activity of substituted benzoic acids.

Step-by-Step Protocol: Esterification of Benzyl Alcohol with Acetic Acid

Materials:

  • Benzyl alcohol

  • Glacial acetic acid

  • Substituted benzoic acid catalysts (e.g., those listed in Table 1)

  • Toluene (or other suitable solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and heating/stirring apparatus

  • Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reaction Setup: To a series of round-bottom flasks equipped with reflux condensers and magnetic stir bars, add benzyl alcohol (1.0 eq), acetic acid (1.2 eq), and the substituted benzoic acid catalyst (0.05 eq) in toluene.

  • Reaction: Heat the reaction mixtures to reflux with vigorous stirring.

  • Monitoring: At regular time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours), withdraw a small aliquot from each reaction mixture.

  • Workup: Quench the reaction in the aliquot by adding it to a vial containing a saturated sodium bicarbonate solution. Extract the organic components with a suitable solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and filter.

  • Analysis: Analyze the samples by GC-MS or ¹H NMR to determine the conversion of benzyl alcohol and the yield of benzyl acetate.

  • Data Analysis: Plot the yield of benzyl acetate as a function of time for each catalyst. The initial reaction rate can be determined from the slope of the curve at the beginning of the reaction.

Conclusion

Substituted benzoic acids represent a tunable and highly effective class of organocatalysts. By understanding the interplay of electronic and steric effects, researchers can rationally select or design the optimal benzoic acid catalyst for a given transformation. This guide provides a framework for this selection process, grounded in comparative data and mechanistic principles. The provided experimental protocol offers a standardized method for further expanding our understanding of these versatile catalysts.

References

  • The role of benzoic acid in proline-catalyzed asymmetric michael addition: A density functional theory study. (2012).
  • New boro amino amide organocatalysts for asymmetric cross aldol reaction of ketones with carbonyl compounds. (2022). RSC Advances, 12(52), 33979-33985.
  • Substituent Effects on Acidity. (2023, August 15). Chemistry LibreTexts. Retrieved from [Link]

  • Electronic And Steric Effect Favored Selective Synthesis Of Asymmetric (‐) N‐Aryl Mandelamides. (2019). ChemistrySelect, 4(47), 14032-14035.
  • Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. (2012). Journal of the Brazilian Chemical Society, 23(10), 1787-1805.
  • Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. (2023). Molecules, 28(4), 1723.
  • Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. (2010). Proceedings of the National Academy of Sciences, 107(47), 20229-20234.
  • Substituent Effects on Simple Diels-Alder Reactions: Evidence for Possible Explosive Reactions from Quantum Mechanical Calculations. (2015). International Journal of Chemico-Physical Sciences, 4(2), 1-8.
  • Substituent Effects in the Diels-Alder Reaction. (2010, January 10). YouTube. Retrieved from [Link]

  • Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. (2016).
  • Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions. (2021).
  • Bifunctional organocatalysts for the synthesis of jasminaldehyde and their derivatives. (2016). Indian Journal of Chemistry - Section A, 55A(8), 950-954.
  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2020). International Journal of Scientific & Technology Research, 9(2), 3933-3936.
  • The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol. (1966). Journal of the Chemical Society B: Physical Organic, 209-216.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(1H-imidazol-1-yl)-2-methylbenzoic Acid Hydrochloride

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management of chemical waste is a critical component of this culture...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management of chemical waste is a critical component of this culture. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride, a compound that, like many specialized reagents, requires careful handling from acquisition to disposal. This document is designed to provide essential, immediate safety and logistical information, ensuring that operational and disposal plans are executed with precision and in accordance with the highest safety standards.

Hazard Identification and Risk Assessment

Before handling 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride, a thorough risk assessment is crucial. Based on available data for similar compounds, this substance should be presumed to be a skin and eye irritant, and potentially harmful if swallowed or inhaled.[2]

Key Potential Hazards:

  • Skin and Eye Irritation: Similar imidazole and benzoic acid compounds are known to cause skin and eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation.

  • Toxicity: While specific data is limited, related compounds are harmful if swallowed.[4]

A summary of critical safety and disposal information is provided in the table below.

Parameter Guideline Primary Rationale
Personal Protective Equipment (PPE) Nitrile gloves, chemical safety goggles, fully-buttoned lab coat.To prevent skin and eye contact with the potentially corrosive and irritant substance.[1]
Work Environment Certified laboratory chemical fume hood.To minimize the risk of inhaling airborne particles of the chemical.[1]
Waste Classification Hazardous Waste.Due to the inherent hazards of the imidazole and benzoic acid functional groups.[5]
Incompatible Materials Strong oxidizers, acids, acid anhydrides, and acid chlorides.[1][6]To prevent dangerous chemical reactions in the waste container.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride waste.

Waste Collection
  • Container Selection: Use a dedicated, sealable, and airtight waste container made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Segregation: Collect waste 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride in its pure form or in solutions. Do not mix with other waste streams, especially incompatible materials.[5][6]

  • Labeling: Immediately upon adding the first quantity of waste, affix a "Hazardous Waste" label to the container.[7] The label must clearly identify the contents as "4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride" and list the associated hazards (e.g., Irritant).

Waste Storage
  • Location: Store the sealed waste container in a designated and secure satellite accumulation area (SAA) that is cool, dry, and well-ventilated.[5][7] The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8]

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of potential spills.

  • Incompatibility Management: Ensure the storage area is segregated from incompatible chemicals such as strong oxidizers, acids, and bases.[1][6]

Final Disposal
  • Contact Environmental Health & Safety (EH&S): Once the waste container is full or is no longer being used, contact your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal contractor to arrange for pickup.[5][6]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. This typically includes a chemical collection request form.[1]

  • Regulatory Compliance: Adherence to all local, state, and federal regulations for hazardous waste disposal is mandatory.[5] This includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and workplace safety standards from the Occupational Safety and Health Administration (OSHA).[8][9][10]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Secure the area to prevent entry.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles, before attempting to clean the spill. For larger spills, respiratory protection may be necessary.

  • Containment and Cleanup:

    • For small powder spills, gently cover the material with an absorbent pad to avoid generating dust.

    • Use appropriate tools to carefully collect the spilled material and place it in a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Reporting: Report the incident to your supervisor and EH&S department as soon as possible.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride.

DisposalWorkflow start Waste Generation: 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride collect Collect in a compatible, sealable container start->collect label_container Label container with 'Hazardous Waste' and contents collect->label_container store Store in a designated, secure, and ventilated area label_container->store contact Contact EH&S or certified waste disposal vendor store->contact pickup Arrange for waste pickup and manifest documentation contact->pickup end_node Proper Disposal pickup->end_node

Caption: Disposal workflow for 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride.

Conclusion

The responsible disposal of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the detailed procedures outlined in this guide, researchers and drug development professionals can mitigate risks, ensure regulatory compliance, and foster a work environment where safety is integral to scientific advancement. Always consult your institution's specific safety guidelines and the most current Safety Data Sheets for comprehensive information.

References

  • Imidazole - Washington State University. (n.d.). Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Retrieved from [Link]

  • Imidazole - University of Washington. (2025, February 28). Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21). Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Retrieved from [Link]

  • IMIDAZOLE - Alpha Resources. (2024, September 26). Retrieved from [Link]

  • 4-(1H-imidazol-1-yl)-2-methylbenzoic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.